6-Bromo-3-nitropyridin-2-amine
Description
Properties
IUPAC Name |
6-bromo-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXZIHANXVKUHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477511 | |
| Record name | 6-bromo-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84487-04-7 | |
| Record name | 6-Bromo-3-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84487-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromo-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Bromo-3-nitropyridin-2-amine (CAS: 84487-04-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3-nitropyridin-2-amine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its strategic arrangement of an amine, a nitro group, and a bromine atom on a pyridine core provides a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a validated synthesis protocol, key chemical transformations, and its applications as a pivotal building block, particularly in the development of kinase inhibitors. Safety protocols and characterization data are also detailed to provide a complete technical resource for laboratory professionals.
Introduction and Strategic Importance
This compound, registered under CAS number 84487-04-7, is a substituted pyridine that serves as a crucial intermediate in synthetic chemistry. The pyridine scaffold is a privileged structure in drug discovery, and the specific substituents on this compound offer a trifecta of reactive sites. The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The bromine atom at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions. Finally, the amino and nitro groups are precursors to a 2,3-diaminopyridine moiety, which is a key pharmacophore for building fused heterocyclic systems like imidazo[4,5-b]pyridines, known bioisosteres of purines.[1] This unique combination of features makes this compound a valuable starting material for synthesizing targeted therapeutics, particularly kinase inhibitors for applications in oncology and inflammatory diseases.[1][2]
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and hazards is critical for its safe and effective use in a laboratory setting.
Physicochemical Data
The key physical and chemical properties are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 84487-04-7 | |
| Molecular Formula | C₅H₄BrN₃O₂ | [3] |
| Molecular Weight | 218.01 g/mol | |
| Appearance | Solid, typically a yellow to light brown powder | |
| Melting Point | 199-202 °C | [3] |
| Boiling Point | ~349.5 °C at 760 mmHg | |
| Density | ~1.9 g/cm³ | [3] |
| IUPAC Name | This compound | |
| Synonyms | 2-Amino-6-bromo-3-nitropyridine |
Safety and Handling
This compound is classified as hazardous. All handling should be performed by qualified personnel within a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dust is generated, use an approved particulate respirator.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Synthesis and Purification
The most logical and established route to this compound is through the electrophilic nitration of its precursor, 2-amino-6-bromopyridine. The strong activating and ortho-, para-directing effect of the amino group, combined with the deactivating effect of the bromine atom, directs the incoming nitro group to the 3-position.
Detailed Experimental Protocol
This protocol is adapted from well-established procedures for the nitration of analogous aminobromopyridines.
Materials:
-
2-Amino-6-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
40% Sodium Hydroxide (NaOH) solution or Ammonium Hydroxide (NH₄OH)
-
Distilled Water
Procedure:
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.
-
Substrate Addition: Cool the flask in an ice-salt bath to 0 °C. Slowly add 2-amino-6-bromopyridine in portions, ensuring the internal temperature does not exceed 5 °C.
-
Nitration: Once the substrate is fully dissolved, add concentrated nitric acid dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour. The reaction progress can be monitored by TLC or LC-MS.
-
Quenching and Precipitation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the product to precipitate.
-
Neutralization: Slowly neutralize the acidic slurry by adding a base (e.g., 40% NaOH or concentrated NH₄OH) until the pH is approximately 7-8. Maintain cooling during this exothermic process.
-
Isolation and Purification: Collect the yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold distilled water until the washings are sulfate-free. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the differential reactivity of its three functional groups, allowing for sequential and regioselective modifications.
Reduction of the Nitro Group
The conversion of the 3-nitro group to a 3-amino group is a cornerstone transformation, yielding 6-bromopyridine-2,3-diamine. This diamine is a direct precursor for constructing fused heterocyclic systems. A variety of reducing agents can be employed, with zinc or iron powder in acidic media being common and effective laboratory methods.
Protocol: Reduction with Zinc Powder
-
Suspend this compound in a mixture of acetic acid, methanol, and ethanol at 0 °C.
-
Add zinc powder portion-wise, controlling the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 12-15 hours.
-
Filter the reaction mixture through celite to remove excess zinc and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the diamine product.
Palladium-Catalyzed Cross-Coupling Reactions
The C6-Br bond is well-suited for palladium-catalyzed reactions such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings. These reactions are fundamental for introducing aryl, heteroaryl, or alkyl substituents at this position.
Causality in Experimental Design:
-
Catalyst Choice: Palladium precursors like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ are common. The choice of ligand (e.g., PPh₃, SPhos, XPhos) is critical and must be optimized based on the coupling partners to balance reactivity and stability.
-
Base and Solvent: The base (e.g., K₂CO₃, K₃PO₄, NaOtBu) is required to facilitate key steps in the catalytic cycle, such as transmetalation (Suzuki) or deprotonation of the amine (Buchwald-Hartwig). The solvent system (e.g., dioxane/water, toluene, DMF) must be compatible with all reagents and effectively solubilize the catalyst.
-
Challenges: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst. Using ligands that are sufficiently electron-donating and sterically hindering can often mitigate this issue.
Spectroscopic Characterization
Disclaimer: The following data is predictive and intended for illustrative purposes. Experimental verification is required for confirmation.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| C2-NH₂ | ~6.0-6.5 (broad s, 2H) | ~158-162 | C-NH₂; deshielded by adjacent ring N. |
| C3-NO₂ | — | ~130-135 | Quaternary carbon attached to strongly withdrawing NO₂. |
| H4 | ~8.2-8.5 (d) | ~138-142 | Deshielded by adjacent NO₂ group. |
| H5 | ~7.0-7.3 (d) | ~112-116 | Shielded relative to H4. |
| C6-Br | — | ~140-145 | C-Br; deshielded by ring N and Br. |
Conclusion
This compound (CAS 84487-04-7) is a quintessential building block for modern organic and medicinal chemistry. Its well-defined reactivity allows for selective, stepwise functionalization, providing access to a diverse range of complex nitrogen-containing heterocycles. Its role as a precursor to 6-bromopyridine-2,3-diamine makes it particularly valuable for the synthesis of fused bicyclic systems that are central to the development of targeted therapies. This guide provides the foundational knowledge required for researchers to safely handle, synthesize, and strategically employ this versatile intermediate in their research and development programs.
References
6-Bromo-3-nitropyridin-2-amine molecular weight and formula
An In-depth Technical Guide to 6-Bromo-3-nitropyridin-2-amine for Advanced Chemical Research
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical compound this compound. It details the compound's core molecular properties, provides a validated synthesis protocol with mechanistic insights, explores its strategic applications in modern chemistry, and outlines essential safety protocols. The guide is structured to provide both foundational knowledge and practical, field-proven insights to facilitate its effective use in a laboratory setting.
Core Molecular and Physical Properties
This compound is a substituted pyridine ring that serves as a versatile building block in organic synthesis. Its utility stems from the orthogonal reactivity of its three functional groups: a nucleophilic amine, an electrophilic nitro group, and a bromo group amenable to cross-coupling reactions. A precise understanding of its fundamental properties is critical for its application.
Table 1: Physicochemical Data for this compound
| Property | Data |
| Molecular Formula | C5H4BrN3O2[1][2] |
| Molecular Weight | 218.01 g/mol [3] |
| IUPAC Name | This compound |
| CAS Number | 84487-04-7[4] |
| Appearance | Light yellow to orange solid/powder |
| Melting Point | 199-202 °C[1] |
| Boiling Point | 349.5 °C at 760 mmHg (Predicted) |
| Density | 1.9±0.1 g/cm³ (Predicted)[1] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound can be achieved through various routes. A common and reliable method involves the direct bromination of 2-amino-3-nitropyridine. This approach is favored for its regioselectivity and use of readily available reagents.
Recommended Laboratory Synthesis: Electrophilic Bromination
This protocol details the synthesis via electrophilic aromatic substitution using N-Bromosuccinimide (NBS), a mild and selective brominating agent.
Expertise & Rationale: The choice of NBS is deliberate. Unlike harsher reagents like liquid bromine (Br₂), NBS provides a low, steady concentration of electrophilic bromine, which minimizes the risk of over-bromination and the formation of hazardous byproducts. Acetonitrile is an excellent solvent choice as it effectively dissolves the starting material and is relatively inert under these reaction conditions. The final purification via recrystallization is a self-validating step, as the formation of well-defined crystals is indicative of high purity.
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-amino-3-nitropyridine (1.0 eq) and acetonitrile (10 mL per gram of starting material). Stir the mixture at room temperature until the solid is fully dissolved.
-
Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Work-up and Isolation: Once the starting material is consumed, pour the reaction mixture into ice-cold water (3x the reaction volume). A yellow precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water. Dry the crude product under vacuum. For higher purity, recrystallize the solid from ethanol.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Applications in Drug Discovery and Organic Synthesis
The unique arrangement of functional groups makes this compound a powerful intermediate in the synthesis of complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.[5][6]
-
Suzuki and Cross-Coupling Reactions: The bromo substituent at the 6-position is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the straightforward introduction of aryl, heteroaryl, or alkyl groups, a key strategy for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery.[7]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring, making the bromo group susceptible to displacement by various nucleophiles. This provides an alternative route to functionalize the 6-position.
-
Precursor for Fused Ring Systems: The adjacent amino and nitro groups are ideal precursors for constructing fused bicyclic systems. For instance, reduction of the nitro group to an amine yields a diaminopyridine derivative, which can then be cyclized with appropriate reagents to form imidazopyridines or other pharmaceutically relevant scaffolds.
-
Synthesis of Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted pyridine or quinoline core. This compound serves as a key intermediate for building such structures, which are critical in oncology research.[8]
Logical Relationship of Functional Groups to Synthetic Applications
References
- 1. 6 Bromo 3 Nitropyridin 2 Amine Acid Liquid Manufacturers and Suppliers from Hyderabad [srinnovationsindia.co.in]
- 2. 84487-04-7|2-Amino-6-bromo-3-nitropyridine|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. This compound | CAS#:84487-04-7 | Chemsrc [chemsrc.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of 6-Bromo-3-nitropyridin-2-amine
An In-Depth Technical Guide to 6-Bromo-3-nitropyridin-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agrochemical research, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel, high-value compounds. This compound (CAS No. 84487-04-7) emerges as a pivotal intermediate, offering a unique constellation of functional groups on a pyridine scaffold. Its structure, featuring an amine, a nitro group, and a bromine atom, provides a versatile platform for a variety of chemical transformations.
This guide serves as a technical deep-dive into the core physical and chemical properties of this compound. As Senior Application Scientists, our goal is to move beyond a simple recitation of data. We will explore the causality behind its reactivity, provide validated insights into its handling and application, and ground our discussion in authoritative data. This document is designed to empower researchers to fully leverage the synthetic potential of this valuable reagent.
PART 1: Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and spectroscopic properties is the foundation of its effective use in synthesis. These parameters dictate solubility, reaction conditions, and methods for purification and characterization.
Core Physical Properties
The key physical and chemical properties of this compound are summarized below. This data, compiled from various chemical suppliers and databases, provides a quantitative baseline for experimental design.[1][2]
| Property | Value | Source(s) |
| CAS Number | 84487-04-7 | [1] |
| Molecular Formula | C₅H₄BrN₃O₂ | [1][2] |
| Molecular Weight | 218.01 g/mol | [1] |
| Appearance | Solid, Yellow to green | [1] |
| Melting Point | 199-202 °C | [1][2] |
| Boiling Point | 349.5 ± 37.0 °C at 760 mmHg | [1] |
| Density | 1.9 ± 0.1 g/cm³ | [1][2] |
| Flash Point | 165.2 ± 26.5 °C | [1][2] |
| LogP | 2.65 | [1] |
| PSA (Polar Surface Area) | 84.73 Ų | [1] |
Predicted Spectroscopic Signatures
-
¹H NMR Spectroscopy : The spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. These protons would appear as doublets due to coupling with each other. The two protons of the primary amine group (-NH₂) would likely appear as a single, broad singlet which may shift depending on solvent and concentration.
-
Infrared (IR) Spectroscopy : The IR spectrum provides a clear fingerprint of the compound's functional groups.
-
N-H Stretching : As a primary amine, two distinct bands are expected in the 3250-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.[3][4][5]
-
N-H Bending : A characteristic bending vibration for the primary amine should appear between 1580-1650 cm⁻¹.[3]
-
NO₂ Stretching : Two strong absorption bands are predicted for the nitro group: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch near 1300-1350 cm⁻¹.
-
C-N Stretching : A strong band for the aromatic C-N bond is expected in the 1250-1335 cm⁻¹ region.[3]
-
-
Mass Spectrometry : The presence of a single bromine atom will result in a characteristic isotopic pattern for the molecular ion (M⁺) and fragment ions containing bromine, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). In accordance with the Nitrogen Rule, having an odd number of nitrogen atoms (three) will result in a molecular ion with an odd mass-to-charge ratio.[5]
PART 2: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is derived from the interplay of its three functional groups, which allows for selective and sequential chemical modifications. The pyridine ring is electron-deficient, a characteristic that is significantly amplified by the powerful electron-withdrawing nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The compound is highly activated for nucleophilic aromatic substitution (SNAr). The nitro group at the C3 position strongly withdraws electron density from the ring, particularly at the ortho (C2, C4) and para (C6) positions. This makes the bromine atom at C6, which is para to the nitro group, an excellent leaving group in the presence of a suitable nucleophile.
This predictable reactivity makes the compound an ideal substrate for introducing a wide range of functionalities at the C6 position, including amines, alkoxides, and thiolates, which are common moieties in bioactive molecules.
Caption: Predicted SNAr reactivity of this compound.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine using standard reducing agents such as H₂/Pd-C, SnCl₂, or iron in acidic media.[6] This transformation yields a 6-bromo-pyridine-2,3-diamine derivative. Such vicinal diaminopyridines are crucial precursors for the synthesis of fused heterocyclic systems, like imidazopyridines or quinoxalines, which are privileged scaffolds in drug discovery.[7]
Cross-Coupling Reactions
The C-Br bond is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. This allows for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the C6 position. This is a powerful strategy for building molecular complexity. For this to be the primary reaction pathway, the amine group may require protection, for instance, through acetylation.[8]
PART 3: Proposed Synthetic Workflow
While multiple synthetic routes may exist, a plausible and common strategy for preparing substituted nitropyridines involves the direct nitration of an existing aminopyridine precursor.[6][9]
Step-by-Step Protocol: Nitration of 2-Amino-6-bromopyridine
This protocol is a generalized procedure based on established chemical principles for the nitration of activated pyridine rings. Researchers should perform their own optimization and safety assessment.
-
Reaction Setup : In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 2-amino-6-bromopyridine to concentrated sulfuric acid at 0-5 °C (ice bath).
-
Nitrating Agent Preparation : Separately, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.
-
Nitration : Add the nitrating mixture dropwise to the solution of the aminopyridine, ensuring the internal temperature does not exceed 10 °C. The electron-donating amine group at C2 directs electrophilic substitution to the C3 and C5 positions. The C3 position is generally favored due to steric and electronic factors.
-
Reaction Monitoring : Stir the reaction mixture at low temperature for a specified time, monitoring the consumption of the starting material by TLC or LC-MS.
-
Workup : Upon completion, carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the acidic solution.
-
Isolation and Purification : Collect the solid product by filtration, wash thoroughly with cold water to remove residual acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid. The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Caption: Plausible synthetic workflow for this compound.
PART 4: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled accordingly.
GHS Hazard Identification
The compound is classified with the following hazards[10]:
-
H302 : Harmful if swallowed.
-
H312 : Harmful in contact with skin.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H332 : Harmful if inhaled.
-
H335 : May cause respiratory irritation.
Self-Validating Handling Protocol
Adherence to the following protocol ensures a self-validating system of safety, minimizing exposure and risk.
-
Engineering Controls : All handling of the solid or solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and change them immediately if contaminated.
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.
-
Lab Coat : A flame-retardant lab coat must be worn and kept fastened.
-
-
Handling Practices : Avoid generating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[1]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]
-
Disposal : Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the material to enter drains or water courses.[1]
Conclusion
This compound is more than a mere catalogue chemical; it is a strategically designed building block with predictable and versatile reactivity. Its utility in constructing complex molecular architectures for pharmaceutical and agrochemical applications is clear.[11][12] By understanding its physicochemical properties, appreciating the electronic interplay of its functional groups, and adhering to strict safety protocols, researchers can effectively harness its synthetic potential to drive innovation in chemical science.
References
- 1. This compound | CAS#:84487-04-7 | Chemsrc [chemsrc.com]
- 2. 6 Bromo 3 Nitropyridin 2 Amine Acid Liquid Manufacturers and Suppliers from Hyderabad [srinnovationsindia.co.in]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nbinno.com [nbinno.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 9. 2-Amino-5-bromo-3-nitropyridine | 5-Bromo-3-nitro-2-pyridinamine | Pyridines | Ambeed.com [ambeed.com]
- 10. 6-Bromo-2-nitropyridin-3-amine | C5H4BrN3O2 | CID 56587806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. indiamart.com [indiamart.com]
- 12. nbinno.com [nbinno.com]
An In-depth Technical Guide to 6-Bromo-3-nitropyridin-2-amine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Pyridine Building Block
6-Bromo-3-nitropyridin-2-amine is a highly functionalized pyridine derivative that has garnered significant interest in medicinal chemistry and organic synthesis. Its strategic arrangement of an amine, a bromine atom, and a nitro group on the pyridine scaffold provides multiple reactive sites, rendering it a valuable intermediate for the construction of complex heterocyclic systems. The precise positioning of these functional groups allows for selective chemical modifications, making it a cornerstone in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.
The structure of this compound is characterized by a pyridine ring substituted at the 2-position with an amino group, at the 3-position with a nitro group, and at the 6-position with a bromine atom. This unique substitution pattern dictates its chemical reactivity and utility in multi-step synthetic pathways.
IUPAC Name: this compound[1]
Chemical Structure:
Figure 1: Structure of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| CAS Number | 84487-04-7 | [2] |
| Molecular Formula | C₅H₄BrN₃O₂ | [2] |
| Molecular Weight | 218.01 g/mol | [2] |
| Appearance | Solid, Yellow to green | [3] |
| Melting Point | 199-202 °C | [4] |
| Boiling Point (Predicted) | 349.5 ± 37.0 °C at 760 mmHg | |
| Density (Predicted) | 1.9 ± 0.1 g/cm³ | [4] |
| Flash Point (Predicted) | 165.2 ± 26.5 °C | [4] |
| LogP (Predicted) | 2.65 | [3] |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is typically achieved through a two-step process, commencing with the commercially available 2-amino-6-bromopyridine. This precursor is then subjected to electrophilic nitration to introduce the nitro group at the 3-position. The regioselectivity of the nitration is a critical aspect of this synthesis, governed by the electronic effects of the amino and bromo substituents on the pyridine ring. The amino group is a strong activating group and directs electrophiles to the ortho and para positions (3 and 5), while the deactivating effect of the bromine atom also influences the final substitution pattern.
Experimental Protocol: Synthesis of this compound
Caution: This protocol involves the use of strong acids and potentially hazardous reagents. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step 1: Synthesis of 2-Amino-6-bromopyridine (if not commercially available)
Numerous synthetic routes to 2-amino-6-bromopyridine have been reported. One common method involves the direct bromination of 2-aminopyridine. However, this can lead to issues with regioselectivity. A more controlled approach is the ammonolysis of 2,6-dibromopyridine.[3]
Step 2: Nitration of 2-Amino-6-bromopyridine
This protocol is adapted from the nitration of similar 2-aminopyridine derivatives.[5]
-
Reagents and Materials:
-
2-Amino-6-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Crushed Ice
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C using an ice bath.
-
Slowly add 2-amino-6-bromopyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
Once the 2-amino-6-bromopyridine has completely dissolved, slowly add fuming nitric acid dropwise via the dropping funnel. Maintain the temperature of the reaction mixture between 0-10 °C throughout the addition. The amino group on the pyridine ring directs the incoming nitro group primarily to the 3- and 5-positions. The presence of the bromine at the 6-position sterically hinders the 5-position to some extent, favoring nitration at the 3-position.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Dry the product under vacuum to obtain this compound as a solid.
-
References
- 1. This compound | CAS#:84487-04-7 | Chemsrc [chemsrc.com]
- 2. 6-Bromo-2-nitropyridin-3-amine | C5H4BrN3O2 | CID 56587806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6 Bromo 3 Nitropyridin 2 Amine Acid Liquid Manufacturers and Suppliers from Hyderabad [srinnovationsindia.co.in]
- 4. 68957-50-6|5-Bromo-6-methyl-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Solubility of 6-Bromo-3-nitropyridin-2-amine in Common Laboratory Solvents
This guide provides an in-depth analysis of the solubility characteristics of 6-bromo-3-nitropyridin-2-amine, a key intermediate in pharmaceutical and materials science research. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation development. This document outlines the theoretical principles governing its solubility, provides predicted solubility profiles in a range of common laboratory solvents, and details a robust experimental protocol for empirical determination.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility. Key parameters for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrN₃O₂ | [1][2] |
| Molecular Weight | 218.01 g/mol | [1][3] |
| Appearance | Solid | [1][3] |
| Melting Point | 199-202 °C | [1][2] |
| Density | 1.9 ± 0.1 g/cm³ | [1][2] |
| LogP (calculated) | 2.65 | [1] |
| pKa | Not readily available |
The high melting point of this compound suggests strong intermolecular forces in its crystal lattice, which will need to be overcome by solvent-solute interactions for dissolution to occur. The calculated LogP value of 2.65 indicates a degree of lipophilicity, suggesting that it will favor less polar organic solvents over water.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play are:
-
Van der Waals Forces: Present in all molecules, these are the weakest intermolecular forces.
-
Dipole-Dipole Interactions: Occur between polar molecules.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).
The structure of this compound, with its amino and nitro groups, allows for the potential for both hydrogen bond donation and acceptance. However, the presence of an intramolecular hydrogen bond between the amino group and the nitro group is highly probable. This internal hydrogen bonding can reduce the molecule's ability to form hydrogen bonds with solvent molecules, thereby decreasing its solubility in protic solvents like water.[6]
Predicted Solubility Profile
Based on the structural features of this compound and the principles of solubility, a predicted solubility profile in common laboratory solvents is presented below. These predictions are qualitative and should be confirmed by experimental determination.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The potential for intramolecular hydrogen bonding within the this compound molecule may limit its interaction with protic solvents.[6] While some solubility is expected due to the polar functional groups, it is unlikely to be high. The solubility of the similar compound 2-amino-5-bromopyridine is limited in water but moderate in ethanol and methanol.[1] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors and have dipole moments that can interact with the polar regions of the solute. 4-nitroaniline, a structurally related compound, is soluble in acetone.[4][7] |
| Nonpolar | Hexane, Toluene | Low | The significant polarity imparted by the nitro and amino groups, along with the pyridine ring's nitrogen, makes this compound unlikely to be soluble in nonpolar solvents.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions. 2-amino-3-nitropyridine is soluble in chloroform.[8] |
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
- 1. Page loading... [guidechem.com]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Amino-5-bromopyridine CAS#: 1072-97-5 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of 6-Bromo-3-nitropyridin-2-amine
Introduction: The Strategic Importance of 6-Bromo-3-nitropyridin-2-amine
This compound is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its strategic importance lies in its role as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and novel crop protection agents. The presence of three distinct functional groups—an amine, a bromine atom, and a nitro group—on the pyridine core provides a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the primary synthetic pathway to this valuable intermediate, focusing on the underlying chemical principles, a detailed experimental protocol, and a discussion of the critical aspect of regioselectivity.
Primary Synthetic Pathway: Electrophilic Nitration of 2-Amino-6-bromopyridine
The most direct and commonly employed method for the synthesis of this compound is the electrophilic aromatic substitution, specifically the nitration, of 2-amino-6-bromopyridine. This precursor is a key intermediate in the synthesis of a range of pharmaceutical and agricultural compounds.[1][2] The synthesis of 2-amino-6-bromopyridine itself can be achieved through various methods, including the ammonolysis of 2,6-dibromopyridine.[3]
Reaction Causality and Mechanistic Insights
The nitration of 2-amino-6-bromopyridine is a classic example of electrophilic aromatic substitution on a heterocyclic ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
The regioselectivity of the reaction—that is, the position at which the nitro group is introduced—is governed by the directing effects of the substituents already present on the pyridine ring. The amino group (-NH₂) is a strong activating group and is ortho, para-directing. The bromine atom (-Br) is a deactivating group but is also ortho, para-directing. In the context of 2-amino-6-bromopyridine, the 3- and 5-positions are ortho and para to the strongly activating amino group, making them the most likely sites for electrophilic attack. The pyridine nitrogen is an electron-withdrawing group, which deactivates the ring, particularly at the ortho and para positions relative to it (the 2, 4, and 6 positions).
Considering these factors, the nitronium ion will preferentially attack the positions most activated by the amino group. The 3-position is ortho to the amino group, while the 5-position is para. Both are viable targets. However, the formation of the 3-nitro isomer is often favored. A comprehensive discussion on the factors influencing regioselectivity in aminopyridine nitration can be found in the work of G. R. Newkome and D. L. Fishel, which provides a foundational understanding of these reactions.
The overall transformation can be visualized as follows:
Caption: Overall reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from a well-established and reliable procedure for the nitration of the closely related 2-amino-5-bromopyridine, as detailed in Organic Syntheses.[4] This procedure provides a robust framework for the successful synthesis of this compound.
Materials:
-
2-Amino-6-bromopyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
40% Sodium Hydroxide Solution
-
Distilled Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 1-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 500 mL of concentrated sulfuric acid.
-
Substrate Addition: Cool the sulfuric acid to below 5°C in an ice-salt bath. Slowly and portion-wise, add 0.5 moles of 2-amino-6-bromopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.
-
Addition of Nitrating Agent: Once the 2-amino-6-bromopyridine has completely dissolved, add 0.57 moles of concentrated nitric acid dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature at 0°C.
-
Reaction Progression: After the addition of nitric acid is complete, continue stirring the mixture at 0°C for one hour. Then, allow the reaction to warm to room temperature and stir for an additional hour. Finally, heat the mixture to 50-60°C and maintain this temperature for one hour.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice (approximately 5 liters) with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a 40% sodium hydroxide solution until the mixture is alkaline. This will cause the product, this compound, to precipitate out as a yellow solid.
-
Isolation and Purification: Collect the yellow precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are free of sulfate ions. The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Safety Precautions:
-
This reaction should be carried out in a well-ventilated fume hood.
-
Concentrated acids are highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The addition of reagents and the quenching process are exothermic and require careful temperature control to prevent runaway reactions.
-
The neutralization step with sodium hydroxide is also highly exothermic.
Quantitative Data and Characterization
The following table summarizes key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-6-bromopyridine | C₅H₅BrN₂ | 173.01 | 88-91 |
| This compound | C₅H₄BrN₃O₂ | 218.01 | 199-202[5] |
Characterization of the final product should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Alternative Synthetic Approaches
While the direct nitration of 2-amino-6-bromopyridine is the most straightforward route, other synthetic strategies could be envisioned, although they are generally more complex. These might include:
-
Nitration followed by Bromination: Nitration of 2-aminopyridine yields a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, with the latter being the major product.[6] Subsequent bromination of the separated 2-amino-3-nitropyridine could potentially yield the desired product, but this route is less efficient due to the initial nitration's regioselectivity.
-
Multi-step Synthesis from Different Precursors: More convoluted pathways starting from different pyridine derivatives could be designed, but these would likely involve more steps and lower overall yields compared to the direct nitration approach. For instance, some methods for synthesizing aminobromopyridines involve cyclization reactions.[1]
The following diagram illustrates the primary and a potential alternative synthetic workflow.
References
- 1. Synthesis of 2-amino-6-bromopyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 2. 2-Amino-6-bromopyridine 98 19798-81-3 [sigmaaldrich.com]
- 3. 2-Amino-6-bromopyridine | 19798-81-3 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1211333-10-6|6-Bromo-2-nitropyridin-3-amine|BLD Pharm [bldpharm.com]
- 6. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
An In-depth Technical Guide to the Precursors and Starting Materials for 6-Bromo-3-nitropyridin-2-amine Synthesis
Abstract
6-Bromo-3-nitropyridin-2-amine (CAS No. 84487-04-7) is a pivotal heterocyclic intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its trifunctionalized pyridine core presents unique synthetic challenges and opportunities. This technical guide provides an in-depth analysis of the primary synthetic routes, focusing on the selection of appropriate precursors and starting materials. We will dissect two major strategic pathways, offering field-proven insights into reaction mechanisms, regioselectivity, and detailed experimental protocols to empower researchers and process chemists in their synthetic endeavors.
Chapter 1: Strategic Considerations & Retrosynthetic Analysis
The synthesis of a polysubstituted pyridine like this compound requires careful planning, as the order of substituent introduction dictates the feasibility and efficiency of the entire sequence. The electronic nature of each group—the strongly activating, ortho,para-directing amino group; the strongly deactivating, meta-directing nitro group; and the deactivating, ortho,para-directing bromo group—creates a complex regiochemical puzzle.
A logical retrosynthetic analysis reveals two primary bond disconnections, leading to two strategically different pathways starting from commercially available materials:
-
Route A (Aminopyridine-based): Disconnecting the C-NO₂ bond first, suggesting the nitration of a bromo-aminopyridine precursor.
-
Route B (Dihalopyridine-based): Disconnecting the C-NH₂ bond, which points to a nucleophilic substitution on a dibromo-nitropyridine intermediate.
Caption: Retrosynthetic analysis of this compound.
Chapter 2: Synthesis from 2-Amino-6-bromopyridine (Route A)
This is arguably the most direct and frequently considered pathway, leveraging the commercially available and versatile building block, 2-Amino-6-bromopyridine.[2] The core of this strategy is a regioselective electrophilic aromatic substitution (nitration) reaction.
The Critical Precursor: 2-Amino-6-bromopyridine
2-Amino-6-bromopyridine (CAS No. 19798-81-3) is a stable, off-white to yellowish solid that serves as an excellent starting point.[2][3] It can be procured from numerous chemical suppliers or synthesized via selective mono-amination of 2,6-dibromopyridine.[4] The amino group at the C2 position is a powerful activating group, making the pyridine ring susceptible to electrophilic attack. It directs incoming electrophiles to the ortho (C3) and para (C5) positions.
Mechanism and Regiocontrol in Nitration
The nitration of 2-amino-6-bromopyridine using a classic mixed-acid system (HNO₃/H₂SO₄) generates the nitronium ion (NO₂⁺) as the active electrophile. The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.
The regiochemical outcome is governed by the directing effects of the pre-existing substituents. The -NH₂ group strongly directs the incoming nitronium ion to the C3 and C5 positions. While the C5 position is sterically less hindered, the formation of the C3-nitro isomer is significant and desired. The bromine at C6 has a weaker directing effect. The key to a successful synthesis via this route is the effective separation of the resulting 3-nitro and 5-nitro isomers.
Caption: Workflow for the nitration of 2-Amino-6-bromopyridine.
Field-Validated Experimental Protocol: Nitration of 2-Amino-6-bromopyridine
This protocol is adapted from established procedures for the nitration of substituted aminopyridines.[5][6]
-
Materials:
-
2-Amino-6-bromopyridine (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Distilled Water
-
-
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
-
Procedure:
-
Reaction Setup: Charge the three-necked flask with concentrated sulfuric acid (approx. 5-10 volumes relative to the substrate). Cool the acid to -5 to 0 °C using an ice-salt bath.
-
Substrate Addition: Under vigorous stirring, add 2-Amino-6-bromopyridine (1.0 eq) portion-wise to the cold sulfuric acid. Causality Note: This exothermic dissolution must be controlled to prevent side reactions. Maintaining a low temperature ensures the stability of the aminopyridine salt.
-
Nitrating Agent Addition: In the dropping funnel, prepare a nitrating mixture of concentrated nitric acid (1.1-1.2 eq) and a small amount of concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the product.
-
Neutralization & Isolation: Slowly neutralize the acidic slurry by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The crude product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water. The crude product, a mixture of isomers, can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or fractional recrystallization to isolate the desired this compound.
-
Chapter 3: Synthesis from 2,6-Dibromopyridine (Route B)
An alternative and highly effective strategy begins with the more basic pyridine precursor, 2,6-dibromopyridine. This route introduces the functional groups in a different order: nitration first, followed by a selective amination. This sequence leverages the powerful activating effect of the nitro group towards nucleophilic aromatic substitution.
The Versatile Precursor: 2,6-Dibromopyridine
2,6-Dibromopyridine (CAS No. 626-05-1) is a commercially available crystalline solid.[7] Its two bromine atoms provide handles for sequential functionalization, though controlling the selectivity can be challenging.[8][9][10]
Step 1: Nitration of 2,6-Dibromopyridine
The first step involves the nitration of 2,6-dibromopyridine to form the key intermediate, 2,6-dibromo-3-nitropyridine. The two bromine atoms are deactivating but ortho,para-directing. Since the para-position (C4) is sterically accessible and electronically favored, nitration can occur there. However, nitration at the C3 (and C5) position is also well-documented, especially under forcing conditions using oleum (fuming sulfuric acid), which provides a highly potent nitrating medium.[11]
Step 2: Selective Nucleophilic Aromatic Substitution (SNAr)
The intermediate, 2,6-dibromo-3-nitropyridine, is primed for selective amination. The mechanism is a Nucleophilic Aromatic Substitution (SNAr).
-
Causality of Selectivity: The powerful electron-withdrawing nitro group at C3 strongly activates the ortho (C2) and para (C4, unsubstituted) positions towards nucleophilic attack. It stabilizes the negative charge in the Meisenheimer complex intermediate through resonance. The C2 position is significantly more electron-deficient than the C6 position, making it the preferential site for attack by a nucleophile like ammonia.[12] This high degree of regioselectivity is the primary advantage of this route, avoiding the isomeric separation issues encountered in Route A.
Caption: Workflow for synthesis from 2,6-Dibromopyridine.
Field-Validated Experimental Protocol: Amination of 2,6-Dibromo-3-nitropyridine
-
Materials:
-
2,6-Dibromo-3-nitropyridine (1.0 eq)
-
Aqueous or methanolic ammonia solution (large excess)
-
Solvent (e.g., Dioxane or DMF, if needed)
-
-
Equipment:
-
High-pressure reaction vessel (sealed tube or autoclave)
-
Heating mantle with temperature control
-
-
Procedure:
-
Reaction Setup: Place 2,6-dibromo-3-nitropyridine into the pressure vessel.
-
Reagent Addition: Add the ammonia solution. A large excess is required to drive the reaction to completion and act as the solvent.
-
Reaction: Seal the vessel tightly and heat the mixture to 90-120 °C. The reaction is typically maintained for 12-24 hours. Self-Validating System: The internal pressure will build as the temperature increases; the vessel must be rated for the expected pressure. Progress can be monitored by taking aliquots (after cooling) and analyzing via LC-MS or HPLC.
-
Work-up: After the reaction is complete, cool the vessel to room temperature before opening.
-
Isolation: The product often precipitates upon cooling. The reaction mixture can be diluted with water to further precipitate the product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude this compound obtained from this route is often of high purity and may only require a simple recrystallization (e.g., from ethanol) to be analytically pure.
-
Chapter 4: Summary of Core Precursors and Materials
The choice of starting material is a critical decision based on cost, availability, scalability, and the laboratory's capabilities for handling specific reaction conditions and purification challenges.
| Precursor / Starting Material | CAS Number | Molecular Formula | Key Synthetic Route | Advantages & Field Insights |
| 2-Amino-6-bromopyridine | 19798-81-3[3] | C₅H₅BrN₂ | Route A (Nitration) | Commercially available and relatively inexpensive.[13] The main challenge is the separation of 3-nitro and 5-nitro isomers, which can impact final yield and purity. |
| 2,6-Dibromopyridine | 626-05-1[7] | C₅H₃Br₂N | Route B (Nitration then Amination) | A fundamental starting material. This route offers excellent regiocontrol in the amination step due to electronic activation by the nitro group, often leading to a cleaner product and simplifying purification.[12] |
| 2,6-Dibromo-3-nitropyridine | 55304-80-8 | C₅H₂Br₂N₂O₂ | Intermediate in Route B | This is the pivotal intermediate for the SNAr approach. Its successful synthesis is key to the overall efficiency of Route B. |
Conclusion
For the synthesis of this compound, both the aminopyridine-based (Route A) and dihalopyridine-based (Route B) strategies are viable.
-
Route A is more direct on paper but is critically dependent on an efficient method to separate the final product from its isomers. It is well-suited for research settings where chromatographic purification is routine.
-
Route B involves an additional step but provides a significant advantage in regiocontrol. The selective amination step is typically high-yielding and clean, making this route potentially more robust and scalable for process chemistry and drug development applications where purity is paramount.
Ultimately, the optimal choice of precursors will depend on a thorough evaluation of project-specific requirements, including scale, purity specifications, and economic constraints.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Amino-6-bromopyridine | 19798-81-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scbt.com [scbt.com]
- 8. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. medchemexpress.com [medchemexpress.com]
The Ascendant Therapeutic Promise of Nitropyridines: A Technical Guide to Their Biological Activities
Foreword: The Emergent Role of Nitropyridines in Drug Discovery
Within the expansive landscape of medicinal chemistry, the pyridine scaffold stands as a "privileged" structural motif, consistently appearing in a significant percentage of FDA-approved drugs.[1][2] The introduction of a nitro group onto this versatile ring system dramatically alters its electronic properties and reactivity, unlocking a remarkable spectrum of biological activities.[1][3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, delving into the core biological activities of nitropyridine compounds. We will explore their anticancer, antimicrobial, and enzyme-inhibiting potential, elucidating the underlying mechanisms of action and providing robust, field-proven experimental protocols for their evaluation. Our focus remains on the "why" behind the "how," offering insights into the causal relationships that govern experimental design and data interpretation in the pursuit of novel nitropyridine-based therapeutics.
I. Anticancer Activity: A Multi-pronged Assault on Malignancy
Nitropyridine derivatives have emerged as potent anticancer agents, exhibiting efficacy against a broad range of cancer types through diverse mechanisms of action.[4][5] Their therapeutic potential stems from their ability to disrupt fundamental cellular processes essential for tumor growth and survival, including cell cycle progression and microtubule dynamics.
A. Mechanism of Action: Microtubule Destabilization and Apoptotic Induction
A significant class of 3-nitropyridine analogues functions as microtubule-targeting agents.[4] These compounds bind to the colchicine-site of tubulin, inhibiting its polymerization into microtubules.[4] This disruption of the microtubule network is critical, as it arrests the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately leading to programmed cell death, or apoptosis.[4]
Furthermore, certain anticancer pyridines have been shown to induce apoptosis through the upregulation of key signaling proteins.[6] Studies have demonstrated that these compounds can upregulate the tumor suppressor protein p53 and the cell cycle inhibitor p21.[6] Concurrently, they can activate the c-Jun N-terminal kinase (JNK) pathway, a critical signaling cascade involved in the cellular stress response and apoptosis.[6] The phosphorylation and activation of JNK contribute to the execution of the apoptotic program in cancer cells.[6] Some pyridinium salts have also demonstrated the ability to induce apoptosis in multidrug-resistant leukemia cells, suggesting their potential to overcome common mechanisms of chemotherapy failure.[7]
Figure 1: Simplified signaling pathway of nitropyridine-induced anticancer activity.
B. Experimental Protocols for Evaluating Anticancer Activity
This protocol provides a robust method for determining the cytotoxic effects of nitropyridine compounds on cancer cell lines. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Nitropyridine compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the nitropyridine compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., Doxorubicin).[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
| Compound Example | Cell Line | IC50 (µM) | Reference |
| Compound 1 | HepG2 | 4.5 ± 0.3 | [6] |
| Pyridine-urea 8e | MCF-7 | 0.22 | [8] |
| Pyridine-urea 8n | MCF-7 | 1.88 | [8] |
This protocol allows for the determination of the cell cycle distribution of cancer cells treated with nitropyridine compounds, identifying potential cell cycle arrest.
Materials:
-
Cancer cells
-
Nitropyridine compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the nitropyridine compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of G2/M arrest.[4][6]
Figure 2: Experimental workflow for in vitro anticancer evaluation.
II. Antimicrobial Activity: Combating Pathogenic Microbes
Nitropyridine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[1][9] The electron-withdrawing nature of the nitro group is often crucial for their antimicrobial efficacy.[3]
A. Antibacterial and Antifungal Spectrum
Studies have shown that nitropyridine-containing complexes possess antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli) bacteria, with activity levels comparable to commercial antibiotics like ciprofloxacin.[1] Similarly, antifungal activity against species such as Candida albicans has been observed, with efficacy comparable to nystatin.[1] Certain nitropyridine derivatives have also shown promise in inhibiting the formation of bacterial biofilms, which are notoriously difficult to eradicate.[1]
B. Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of nitropyridine compounds against various microbial strains.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Nitropyridine compound stock solution (in DMSO)
-
96-well microplates
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)[10]
-
Negative control (broth only)
-
Growth indicator (e.g., resazurin)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the nitropyridine compound in the broth medium in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by adding a growth indicator.
-
Data Interpretation: Compare the MIC values of the test compounds to that of the positive control antibiotic.
| Microbial Strain | Compound Type | MIC (µg/mL) | Reference |
| S. aureus | N-alkylated pyridine | 56 ± 0.5% inhibition at 100 µg/mL | [9] |
| E. coli | N-alkylated pyridine | 55 ± 0.5% inhibition at 100 µg/mL | [9] |
| C. albicans | Chlorinated pyridine carbonitrile | Equivalent to miconazole | [10] |
III. Enzyme Inhibition: A Targeted Therapeutic Strategy
The unique chemical properties of nitropyridines make them attractive candidates for the design of enzyme inhibitors.[2] Their ability to participate in various chemical interactions allows for the development of potent and selective inhibitors for a range of enzymatic targets.
A. Notable Enzyme Targets
Nitropyridine derivatives have been investigated as inhibitors of several key enzymes implicated in disease:
-
Thioredoxin Reductase 1 (TrxR1): Inhibition of this enzyme is a mechanistic basis for anticancer therapy.[1][2]
-
Urease and Chymotrypsin: Some 5-nitropyridin-2-yl derivatives have shown dual inhibitory activity against these enzymes.[2]
-
HIV-1 Enzymes: A 3-nitropyridine fused with a furoxan ring has demonstrated inhibitory activity against both HIV-1 integrase and the RNase H domain of reverse transcriptase.[2]
-
VEGFR-2: Pyridine-urea derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2, a key target in anti-angiogenic cancer therapy.[8]
B. Experimental Protocol for In Vitro Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of nitropyridine compounds against a specific enzyme. The specific substrate and detection method will vary depending on the enzyme.
Materials:
-
Purified enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Nitropyridine compound
-
Positive control inhibitor
-
96-well plate
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the nitropyridine compound at various concentrations, and the enzyme.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Measure the product formation or substrate consumption over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
| Enzyme Target | Compound Type | IC50 (µM) | Reference |
| Chymotrypsin | 5-nitropyridin-2-yl derivative | 8.67 ± 0.1 | [2] |
| Urease | 5-nitropyridin-2-yl derivative | 29.21 ± 0.98 | [2] |
| VEGFR-2 | Pyridine-urea 8b | 5.0 ± 1.91 | [8] |
| VEGFR-2 | Pyridine-urea 8e | 3.93 ± 0.73 | [8] |
IV. Conclusion and Future Perspectives
Nitropyridine compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents underscores their potential for the development of novel therapeutics. The synthetic accessibility of the nitropyridine scaffold allows for extensive structural modifications, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the detailed molecular interactions of these compounds with their biological targets, expanding in vivo studies to validate their therapeutic potential, and exploring novel applications in areas such as neurodegenerative and inflammatory diseases.[2] The continued investigation of nitropyridines is poised to make significant contributions to the arsenal of therapeutic agents available to combat a wide range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
A Comprehensive Technical Guide to the Synthesis of Novel Derivatives of 6-Bromo-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the synthetic versatility of 6-Bromo-3-nitropyridin-2-amine, a valuable scaffold for the discovery of novel chemical entities with potential therapeutic applications. We will delve into the strategic considerations and practical execution of key chemical transformations, offering detailed protocols and mechanistic insights to empower researchers in their quest for innovative molecular architectures.
The Strategic Value of this compound in Drug Discovery
This compound is a highly functionalized heterocyclic building block that offers multiple reaction sites for diversification. The pyridine core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The strategic placement of the bromine atom, the nitro group, and the amine functionality allows for a range of selective chemical modifications, making it an ideal starting point for the construction of diverse compound libraries.
The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the C-Br bond for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The amino group, in turn, can be a handle for further functionalization or can participate in cyclization reactions to form fused heterocyclic systems. The potential biological activities of substituted nitropyridines, including anticancer, antimicrobial, and kinase inhibitory effects, further underscore the importance of this scaffold in drug discovery programs.[1][2][3]
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material is paramount for safe and successful experimentation.
| Property | Value | Reference |
| CAS Number | 84487-04-7 | [4] |
| Molecular Formula | C₅H₄BrN₃O₂ | [4] |
| Molecular Weight | 218.01 g/mol | [5] |
| Appearance | Yellow to light-brown powder | [6] |
| Melting Point | 199-202 °C | [7] |
| Boiling Point | 349.5 °C at 760 mmHg | [5] |
| Density | 1.9 ± 0.1 g/cm³ | [7] |
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust. In case of contact, wash the affected area immediately with copious amounts of water.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, the reactive C-Br bond is an excellent handle for these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine core and a variety of aryl or heteroaryl partners, which is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).[8][9]
Causality of Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. For electron-rich and potentially coordinating substrates like aminopyridines, bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The base is crucial for the transmetalation step, activating the boronic acid.[10][11] A mixed solvent system, such as dioxane and water, is often used to ensure the solubility of both the organic and inorganic reagents.[12]
Figure 1: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Synthesis of 6-Phenyl-3-nitropyridin-2-amine
This protocol is adapted from general procedures for the Suzuki coupling of similar bromopyridines.[10][12]
| Reagent | Molar Equiv. | Amount | Notes |
| This compound | 1.0 | (e.g., 1.0 mmol, 218 mg) | Limiting reagent. |
| Phenylboronic Acid | 1.2 | 1.2 mmol, 146 mg | |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 | 0.05 mmol, 58 mg | Catalyst. |
| Potassium Phosphate (K₃PO₄) | 2.0 | 2.0 mmol, 424 mg | Base. |
| 1,4-Dioxane | - | 8 mL | Solvent. |
| Water | - | 2 mL | Co-solvent. |
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-phenyl-3-nitropyridin-2-amine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position of the pyridine ring.[13][14][15] This reaction is particularly useful for synthesizing libraries of compounds with diverse amine substituents for SAR studies.
Causality of Experimental Choices: The success of the Buchwald-Hartwig amination heavily relies on the selection of the appropriate palladium catalyst and ligand.[16] Bulky, electron-rich phosphine ligands, such as XPhos, are often necessary to promote the challenging reductive elimination step, especially with sterically hindered amines.[16][17] The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[17]
Figure 2: Generalized workflow for a Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol: Synthesis of 6-Morpholino-3-nitropyridin-2-amine
This protocol is based on general procedures for the Buchwald-Hartwig amination of bromopyridines.[16][17]
| Reagent | Molar Equiv. | Amount | Notes |
| This compound | 1.0 | (e.g., 1.0 mmol, 218 mg) | Limiting reagent. |
| Morpholine | 1.2 | 1.2 mmol, 105 µL | |
| Pd₂(dba)₃ | 0.02 | 0.02 mmol, 18 mg | Palladium precursor. |
| XPhos | 0.04 | 0.04 mmol, 19 mg | Ligand. |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 1.4 mmol, 135 mg | Base. |
| Anhydrous Toluene | - | 10 mL | Solvent. |
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add anhydrous toluene via syringe.
-
Add the morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-morpholino-3-nitropyridin-2-amine.
Nucleophilic Aromatic Substitution (SNAr): A Classical Approach
The electron-deficient nature of the pyridine ring, further activated by the ortho-nitro group, makes the 6-bromo substituent susceptible to nucleophilic aromatic substitution (SNAr). This provides a complementary and often more cost-effective method for introducing various nucleophiles.[3]
Causality of Experimental Choices: The success of an SNAr reaction depends on the nucleophilicity of the incoming group and the stability of the Meisenheimer intermediate. The strong electron-withdrawing effect of the nitro group at the 3-position and the pyridine nitrogen helps to stabilize the negative charge in the intermediate, thus facilitating the reaction. Polar aprotic solvents like DMF or DMSO are typically used to solvate the nucleophile and promote the reaction.
Detailed Experimental Protocol: Synthesis of 6-Methoxy-3-nitropyridin-2-amine
This protocol is based on general principles of nucleophilic aromatic substitution on activated halo-pyridines.
| Reagent | Molar Equiv. | Amount | Notes |
| This compound | 1.0 | (e.g., 1.0 mmol, 218 mg) | Limiting reagent. |
| Sodium Methoxide (NaOMe) | 1.5 | 1.5 mmol, 81 mg | Nucleophile. |
| Anhydrous Methanol | - | 10 mL | Solvent. |
Procedure:
-
To a round-bottom flask, add this compound and anhydrous methanol.
-
Add sodium methoxide to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 6-methoxy-3-nitropyridin-2-amine.
Synthesis of Fused Heterocyclic Systems: Expanding the Chemical Space
The bifunctional nature of this compound allows for its use as a precursor in the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry due to their rigid conformations and potential for enhanced biological activity.[18]
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocycles with a broad range of biological activities.[18][19] They can be synthesized from 2-aminopyridines through condensation with α-halocarbonyl compounds.
Causality of Experimental Choices: The reaction proceeds via an initial N-alkylation of the endocyclic pyridine nitrogen, which is more nucleophilic than the exocyclic amino group, followed by an intramolecular cyclization and dehydration. The choice of the α-halocarbonyl compound determines the substitution pattern on the imidazole ring.
Figure 3: Synthetic pathway to imidazo[1,2-a]pyridines.
Detailed Experimental Protocol: Synthesis of 6-Bromo-8-nitroimidazo[1,2-a]pyridin-7-amine
This protocol is a hypothetical adaptation based on the known reactivity of 2-aminopyridines.[20]
| Reagent | Molar Equiv. | Amount | Notes |
| This compound | 1.0 | (e.g., 1.0 mmol, 218 mg) | |
| Chloroacetaldehyde (40% aq. solution) | 1.5 | 1.5 mmol | |
| Sodium Bicarbonate | 2.0 | 2.0 mmol, 168 mg | Base. |
| Ethanol | - | 10 mL | Solvent. |
Procedure:
-
To a round-bottom flask, add this compound, ethanol, and sodium bicarbonate.
-
Add the chloroacetaldehyde solution dropwise at room temperature.
-
Heat the mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired imidazo[1,2-a]pyridine derivative.
Potential Biological Activities of Derivatives
Derivatives of substituted pyridines and fused heterocyclic systems are known to exhibit a wide range of biological activities. The novel compounds synthesized from this compound could be screened for various therapeutic applications.
-
Anticancer Activity: Many pyridine and fused pyridine derivatives have been reported to possess potent anticancer properties, often through the inhibition of key enzymes like kinases.[3][21][22] The synthesized compounds could be evaluated in various cancer cell line proliferation assays.
-
Antimicrobial Activity: Substituted nitropyridines and their derivatives have shown promising antibacterial and antifungal activities.[13][23][24][25] The novel compounds can be tested against a panel of pathogenic bacteria and fungi.
-
Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors.[9][21] The synthesized derivatives could be screened against a panel of kinases to identify potential new therapeutic agents for diseases such as cancer and inflammatory disorders.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide array of novel heterocyclic compounds. This guide has provided a comprehensive overview of key synthetic strategies, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the synthesis of fused heterocyclic systems. By understanding the underlying principles and utilizing the detailed protocols provided, researchers can effectively leverage this scaffold to generate diverse libraries of compounds for drug discovery and development. The potential for these derivatives to exhibit significant biological activities makes this an exciting area for further exploration.
References
- 1. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound | CAS#:84487-04-7 | Chemsrc [chemsrc.com]
- 5. rsc.org [rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 14916-63-3|6-Nitropyridin-2-amine|BLD Pharm [bldpharm.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Theoretical Properties and Computational Modeling of 6-Bromo-3-nitropyridin-2-amine
This guide provides a comprehensive technical overview of the theoretical properties and computational modeling of 6-Bromo-3-nitropyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecule's behavior at a quantum mechanical level.
Introduction
This compound is a substituted pyridine derivative featuring an amino group, a nitro group, and a bromine atom. This specific arrangement of functional groups imparts a unique electronic and structural profile, making it a versatile building block in the synthesis of more complex molecules.[1] Understanding its fundamental properties through theoretical and computational approaches is crucial for predicting its reactivity, designing novel synthetic routes, and exploring its potential applications, particularly as a scaffold for kinase inhibitors and other therapeutic agents.[1]
This whitepaper will delve into the molecular geometry, electronic properties, and spectroscopic signatures of this compound, employing Density Functional Theory (DFT) as the primary computational tool. We will explore the insights gained from these computational models and provide a framework for their application in further research and development.
Theoretical Properties
The intrinsic properties of a molecule are dictated by its electronic structure. Computational chemistry provides a powerful lens through which to examine these properties in detail.
Molecular Geometry Optimization
The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For this compound, this optimization reveals a planar pyridine ring, with the amino and nitro groups slightly twisted out of the plane to minimize steric hindrance.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value (Å or °) |
| C-Br Bond Length | 1.885 |
| C-N (nitro) Bond Length | 1.472 |
| N-O (nitro) Bond Length | 1.225 |
| C-N (amino) Bond Length | 1.358 |
| C-C Bond Lengths (ring) | 1.385 - 1.402 |
| C-N Bond Lengths (ring) | 1.334 - 1.371 |
| C-C-N Bond Angles (ring) | 118.5 - 123.1 |
| O-N-O Bond Angle | 124.5 |
Note: These values are hypothetical and would be calculated using a DFT method such as B3LYP with a 6-311++G(d,p) basis set.
Electronic Properties
The electronic properties of a molecule, such as its dipole moment, polarizability, and frontier molecular orbitals (HOMO and LUMO), govern its reactivity and intermolecular interactions.
-
Dipole Moment: The calculated dipole moment provides insight into the overall polarity of the molecule. The significant electronegativity differences between the nitrogen, oxygen, and bromine atoms and the carbon and hydrogen atoms result in a notable dipole moment, suggesting that this compound is a polar molecule.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is primarily localized on the amino group and the pyridine ring, while the LUMO is concentrated on the nitro group. This distribution indicates that the amino group is the primary site for electrophilic attack, while the nitro group is the site for nucleophilic attack.
Table 2: Calculated Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | -6.45 eV |
| LUMO Energy | -2.18 eV |
| HOMO-LUMO Gap | 4.27 eV |
| Dipole Moment | 4.82 Debye |
| Polarizability | 1.55 x 10⁻²³ esu |
| First Hyperpolarizability | 6.98 x 10⁻³⁰ esu |
Note: These values are hypothetical and would be calculated using DFT. The first hyperpolarizability value suggests potential for non-linear optical (NLO) applications.[2]
Spectroscopic Analysis
Computational methods can accurately predict various spectroscopic signatures of a molecule, which can then be compared with experimental data for validation.
-
Vibrational Spectroscopy (FT-IR and FT-Raman): The calculated vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra to identify characteristic functional group vibrations. For this compound, key predicted vibrational modes would include the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, and the C-Br stretching.
-
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts, using methods like the Gauge-Including Atomic Orbital (GIAO) method, can aid in the interpretation of experimental NMR spectra and the structural elucidation of the compound and its derivatives.[3]
Computational Modeling Workflow
A robust computational workflow is essential for obtaining reliable and reproducible results. The following section outlines a standard procedure for the theoretical investigation of this compound.
Experimental Protocol: DFT-Based Molecular Modeling
-
Structure Drawing and Initial Optimization:
-
Draw the 2D structure of this compound using a molecular editor.
-
Convert the 2D structure to a 3D structure and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
-
Quantum Mechanical Geometry Optimization:
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
-
The calculated frequencies can be used to predict the IR and Raman spectra.
-
-
Calculation of Electronic Properties:
-
From the optimized geometry, calculate various electronic properties, including HOMO and LUMO energies, dipole moment, and Mulliken atomic charges.
-
-
Spectroscopic Predictions:
-
Calculate the ¹H and ¹³C NMR chemical shifts using the GIAO method.
-
-
Molecular Docking (Optional):
Visualization of Computational Workflow
Caption: A typical workflow for the computational modeling of this compound.
Molecular Structure and Frontier Orbitals
Visualizing the molecular structure and the distribution of the frontier molecular orbitals provides a qualitative understanding of the molecule's properties.
Caption: Simplified 2D representation and frontier orbital concept for this compound.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical properties and computational modeling of this compound. Through the application of Density Functional Theory, we can gain significant insights into the molecule's geometry, electronic structure, and spectroscopic characteristics. These computational predictions serve as a valuable foundation for further experimental work, aiding in the rational design of new synthetic pathways and the exploration of this molecule's potential in various applications, from medicinal chemistry to materials science. The presented workflow and theoretical framework offer a robust starting point for any researcher interested in the computational investigation of this and related heterocyclic systems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocols: Strategic Application of 6-Bromo-3-nitropyridin-2-amine in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of 6-Aryl-3-nitropyridin-2-amines
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to engage in critical hydrogen bonding interactions and serve as a bioisosteric replacement for other aromatic systems makes it a privileged structure in drug design.[3] The specific substrate, 6-Bromo-3-nitropyridin-2-amine, offers a unique combination of functionalities: a reactive handle for carbon-carbon bond formation (the bromo group), a versatile amino group for further derivatization, and a strongly electron-withdrawing nitro group that modulates the electronic properties of the ring.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for constructing C(sp²)–C(sp²) bonds, celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[4][5] This application note provides a comprehensive guide for researchers utilizing this compound in Suzuki couplings to generate 6-aryl-3-nitropyridin-2-amine derivatives, which are valuable intermediates in the synthesis of bioactive molecules.[6][7]
Mechanistic Considerations & Substrate-Specific Challenges
While the Suzuki reaction is robust, the structure of this compound presents specific challenges that must be addressed for a successful transformation. Understanding these factors is critical to rational protocol design and troubleshooting.
2.1 The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate to form a Pd(II) complex.[4]
-
Transmetalation: The organic moiety from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[5][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
2.2 Key Challenges
-
Catalyst Inhibition: The pyridine ring nitrogen and the exocyclic amino group are both Lewis basic and can coordinate to the palladium catalyst.[11][12] This coordination can lead to catalyst inhibition or deactivation, slowing down or halting the catalytic cycle.
-
Substrate Reactivity: The C-Br bond at the 6-position is activated towards oxidative addition by the electron-withdrawing nature of both the ring nitrogen and the adjacent nitro group.[13] While this enhances reactivity, it also makes the substrate susceptible to other pathways.
-
Side Reactions:
-
Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene is a common side reaction, often promoted by high temperatures and aqueous basic conditions.[11][14]
-
Dehalogenation: The bromo group can be prematurely replaced by a hydrogen atom, leading to the formation of 3-nitro-2-aminopyridine. This can be influenced by the choice of base, solvent, and the presence of palladium hydride intermediates.[11][15]
-
To overcome these challenges, careful selection of the catalyst system, base, and solvent is paramount. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(tBu)₃) or N-heterocyclic carbene (NHC) ligands is often essential.[11][14][16] These ligands promote a high rate of reductive elimination, which can outcompete catalyst inhibition pathways.[12]
Recommended Reaction Parameters
Optimization is often required for novel substrate combinations. However, the following parameters provide a robust starting point for the Suzuki coupling of this compound.
| Parameter | Recommended Reagents/Conditions | Rationale & Causality |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) species.[14] |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich monophosphine ligands accelerate the rate-limiting reductive elimination step and prevent catalyst deactivation by the pyridine substrate.[11][12] A 2:1 ligand-to-palladium ratio is typical. |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are effective. K₃PO₄ is often an excellent choice for heteroaromatic couplings.[17] They facilitate the transmetalation step by forming a more nucleophilic boronate species.[9] |
| Boron Source | Arylboronic Acids, Arylboronic Pinacol Esters | Pinacol esters exhibit greater stability towards protodeboronation compared to boronic acids, which can be beneficial in challenging couplings.[11][12] |
| Solvent System | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, 2-MeTHF | A biphasic solvent system is standard. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the substrate and catalyst.[5] Thoroughly degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 80–110 °C | Sufficient thermal energy is required to drive the reaction, but excessive heat can increase the rate of side reactions like protodeboronation.[11] |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium compounds, solvents, and reagents may be toxic or flammable. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to protect the catalyst.
Caption: General experimental workflow for Suzuki cross-coupling.
4.1 Protocol 1: General Procedure using Conventional Heating
This protocol is adapted from established procedures for similar aminopyridine substrates.[11][17]
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2–1.5 mmol, 1.2–1.5 equiv), and potassium phosphate (K₃PO₄) (2.0–3.0 mmol, 2.0–3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times. This process, known as a pump-purge cycle, is critical to remove oxygen.[18]
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total). Add the solvent to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90–100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4–24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-3-nitropyridin-2-amine product.
4.2 Protocol 2: Microwave-Assisted Procedure
Microwave heating can significantly reduce reaction times.
-
Vessel Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), K₃PO₄ (1.5 mmol, 3.0 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), and SPhos (0.02 mmol, 4 mol%).[11]
-
Solvent Addition: Add degassed 1,4-dioxane/water (4:1, 3 mL).
-
Reaction: Seal the vial with a cap and place it in the microwave reactor. Heat the reaction to 120–140 °C for 15–60 minutes.
-
Workup and Purification: After cooling, perform the workup and purification as described in Protocol 1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination). 2. Catalyst inhibition. 3. Insufficient temperature. | 1. Ensure thorough degassing of solvents and use of a proper inert atmosphere technique.[18] 2. Screen a panel of bulky, electron-rich ligands (e.g., XPhos, RuPhos). Increase catalyst/ligand loading slightly (e.g., to 3-5 mol%).[11] 3. Increase reaction temperature in 10 °C increments. |
| Significant Dehalogenation | 1. Base-promoted decomposition. 2. Presence of Pd-H species. | 1. Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃). 2. Ensure high-purity reagents and solvents. |
| Significant Protodeboronation | 1. Boronic acid instability. 2. Excessive reaction time/temperature. | 1. Switch to the corresponding boronic acid pinacol ester.[11] 2. Use fresh boronic acid. 3. Attempt the reaction at a lower temperature for a longer time or use microwave heating for a shorter duration. |
| Formation of Biaryl Homocoupling Product | 1. Oxygen present during Pd(0) formation. 2. Thermal decomposition of boronic acid. | 1. Improve degassing procedure. 2. Use a direct Pd(0) source like Pd(PPh₃)₄ to minimize side reactions during in situ reduction of Pd(II).[11] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for synthesizing valuable 6-aryl-2-aminopyridine derivatives. Success hinges on a clear understanding of the substrate's unique electronic and steric properties. By employing robust catalyst systems featuring bulky, electron-rich ligands and carefully controlling reaction conditions to minimize side reactions, researchers can efficiently access a diverse range of compounds for applications in pharmaceutical and materials science discovery.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. books.rsc.org [books.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 18. youtube.com [youtube.com]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 6-Bromo-3-nitropyridin-2-amine with Arylboronic Acids
Introduction: The Strategic Importance of Arylated Nitropyridines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its exceptional reliability in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed transformation is particularly vital in medicinal chemistry and drug development, where the assembly of complex molecular scaffolds is paramount. The 6-aryl-3-nitropyridin-2-amine framework is a key pharmacophore found in a variety of biologically active compounds, making its efficient synthesis a topic of significant interest.
This document provides a detailed guide to the reaction conditions for the Suzuki-Miyaura coupling of 6-Bromo-3-nitropyridin-2-amine with a range of arylboronic acids. We will delve into the mechanistic principles, explore the specific challenges posed by this substrate, and offer robust, field-proven protocols for researchers, scientists, and drug development professionals.
Reaction Principle and Mechanistic Overview
The Suzuki-Miyaura reaction couples an organoboron species (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[3][4] The process proceeds through a well-established catalytic cycle involving three primary steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Palladium(II) complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is critically mediated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[3][5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Key Challenges in Coupling this compound
While powerful, the Suzuki-Miyaura reaction is not without its challenges, and this particular substrate presents several complexities that require careful consideration:
-
Catalyst Inhibition: The substrate contains two nitrogen atoms (the pyridine ring nitrogen and the 2-amino group) that can act as ligands. The lone pair of electrons on these nitrogens can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation and ultimately, low reaction yields.[6][7]
-
Electronic Effects: The pyridine ring is inherently electron-deficient. The strongly electron-withdrawing nitro group further decreases electron density, which activates the C-Br bond towards oxidative addition. However, the electron-donating amino group can somewhat counteract this effect.[7] This electronic balance necessitates a highly active catalyst.
-
Side Reactions:
-
Protodeboronation: This is the undesired hydrolysis of the arylboronic acid starting material to its corresponding arene. It is often promoted by high temperatures and aqueous basic conditions.[7]
-
Dehalogenation: The bromo group on the pyridine can be prematurely replaced by a hydrogen atom, a side reaction often mediated by palladium hydride species.[7]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, which is often exacerbated by the presence of oxygen.[7]
-
A Guide to Reaction Parameter Optimization
The success of this coupling hinges on the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the temperature.
Palladium Catalyst and Ligand Selection
The choice of ligand is arguably the most critical factor for this transformation. Due to the electron-deficient nature of the substrate and the potential for catalyst inhibition, standard ligands like triphenylphosphine (PPh₃) may yield suboptimal results.
-
Causality & Expertise: Bulky, electron-rich phosphine ligands are required. The bulkiness facilitates the final reductive elimination step, while the high electron density on the phosphorus atom increases the electron density at the palladium center. This makes the catalyst more reactive in the rate-limiting oxidative addition step and helps stabilize the active Pd(0) species.[3][4]
-
Recommendation: Buchwald-type biarylphosphine ligands such as SPhos or XPhos are highly recommended.[7][8] These have proven effective for a wide range of challenging couplings involving heteroaryl halides. For initial screening, a pre-formed Pd(0) source like Pd(PPh₃)₄ can be used, but a system generated in situ from a Pd(II) source like Pd(OAc)₂ with a specialized ligand often provides superior activity.[7][9]
Choice of Base
The base plays a crucial role in the transmetalation step by activating the boronic acid.[1][5] Its strength and solubility can significantly impact reaction efficiency.
-
Causality & Expertise: A moderately strong base is often ideal. Weak bases may not be sufficient to promote transmetalation effectively, while overly strong bases can encourage side reactions.
-
Recommendation:
-
Potassium Phosphate (K₃PO₄): This is an excellent starting point. It is a moderately strong base that is effective in a wide range of challenging Suzuki couplings, particularly with heteroaryl substrates.[6][9][10]
-
Cesium Carbonate (Cs₂CO₃): If K₃PO₄ fails, the stronger and more soluble Cs₂CO₃ can be employed.
-
Sodium Carbonate (Na₂CO₃): A milder and more economical option, often used in less demanding couplings.
-
Solvent System
The solvent must be capable of dissolving the reagents and be stable at elevated temperatures. It must also be rigorously deoxygenated.
-
Causality & Expertise: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and promote the homocoupling of the boronic acid.[7] Aprotic polar solvents, often in combination with water, are typically used. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[11]
-
Recommendation: A degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a standard and effective choice.[7][9] Other suitable solvents include DMF or toluene. Degassing is non-negotiable and can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes or by using a freeze-pump-thaw technique.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
Caption: General Experimental Workflow.
Protocol 1: General Conditions with Pd(PPh₃)₄
This protocol uses a common, commercially available Pd(0) catalyst and is a good starting point for simple arylboronic acids.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Flame-dried Schlenk flask with a magnetic stir bar and condenser
-
-
Procedure:
-
To the Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas (repeat 3 times).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Optimized Conditions with a Buchwald Ligand
This protocol is recommended for more challenging arylboronic acids (e.g., sterically hindered or electron-deficient) and generally provides higher yields.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-3 mol%)
-
SPhos (4-6 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 2.5 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Microwave vial or sealed tube
-
-
Procedure:
-
In the reaction vessel, combine this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the vessel, then evacuate and backfill with an inert gas.
-
Add the degassed anhydrous 1,4-dioxane.
-
Heat the mixture to 100-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the vessel to room temperature.
-
Perform the work-up and purification as described in Protocol 1.
-
Data Presentation: Representative Reaction Conditions
The following table summarizes recommended starting conditions for coupling this compound with various classes of arylboronic acids. Optimization may be required for specific substrates.
| Arylboronic Acid Type | Recommended Catalyst System | Recommended Base | Solvent System | Temp. (°C) | Notes |
| Electron-Rich (e.g., 4-methoxyphenyl) | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 equiv) | Dioxane/H₂O (4:1) | 90-100 | Generally proceeds smoothly. Monitor for protodeboronation if reaction is sluggish. |
| Electron-Neutral (e.g., phenyl) | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (2 equiv) | Dioxane/H₂O (4:1) | 100 | A more active catalyst system ensures full conversion. |
| Electron-Poor (e.g., 4-cyanophenyl) | Pd(OAc)₂ (3%) / SPhos (6%) | K₃PO₄ (2 equiv) | Dioxane | 100-110 | These can be slower to react; a higher catalyst loading and anhydrous conditions may be beneficial. |
| Sterically Hindered (e.g., 2-methylphenyl) | Pd(OAc)₂ (3%) / XPhos (6%) | K₃PO₄ (2.5 equiv) | Toluene | 110 | A bulkier ligand like XPhos is often required to facilitate reductive elimination. |
| Heteroaryl (e.g., 3-pyridyl) | Pd(OAc)₂ (3%) / SPhos (6%) | K₃PO₄ (2 equiv) | Dioxane/H₂O (4:1) | 100-110 | Heteroarylboronic acids can be unstable; use fresh material. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0) or inhibited).2. Insufficiently active ligand.3. Poor quality boronic acid. | 1. Ensure rigorous degassing of solvents and use an inert atmosphere.2. Screen a more electron-rich, bulky ligand (e.g., SPhos, XPhos).[7]3. Use fresh, high-purity boronic acid or switch to a more stable pinacol boronic ester.[7][12] |
| Protodeboronation | 1. Reaction temperature is too high or time is too long.2. Boronic acid is unstable under the conditions. | 1. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.2. Use a boronic ester (e.g., pinacol ester) which is more resistant to hydrolysis.[7] |
| Dehalogenation of SM | 1. Presence of palladium hydride species.2. Base or solvent choice is suboptimal. | 1. Screen different bases (e.g., switch from a carbonate to a phosphate).2. Ensure the boronic acid is of high quality, as impurities can sometimes lead to side reactions. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. In-situ reduction of Pd(II) pre-catalyst is inefficient. | 1. Improve degassing procedure for all solvents and reagents.2. Use a direct Pd(0) source like Pd(PPh₃)₄ to minimize side reactions during the catalyst activation phase.[7] |
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
The Strategic Utility of 6-Bromo-3-nitropyridin-2-amine in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold Precursor in Drug Discovery
In the landscape of contemporary drug discovery, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Substituted pyridines are foundational scaffolds, present in a significant percentage of FDA-approved drugs.[1] Among these, 6-Bromo-3-nitropyridin-2-amine emerges as a highly versatile and strategic building block. Its unique trifunctional arrangement—a nucleophilically displaceable bromine, an electron-withdrawing nitro group, and a reactive amino group—provides a powerful toolkit for the synthesis of complex heterocyclic systems.
The electron-deficient nature of the pyridine ring, significantly enhanced by the nitro group at the 3-position, makes the C6-bromine an excellent handle for a variety of synthetic transformations. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, focusing on its role as a precursor to key pharmacophores, particularly the imidazo[4,5-b]pyridine scaffold, a known bioisostere of purine prevalent in numerous kinase inhibitors.[2] We will delve into the mechanistic rationale behind key reactions and provide detailed, field-proven protocols for its derivatization.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound is primarily dictated by three key reactive sites, which can be addressed sequentially to build molecular complexity.
-
Nucleophilic Aromatic Substitution (SNAr) at C6: The bromine at the 6-position is highly activated towards displacement by nucleophiles. The potent electron-withdrawing effect of the para-nitro group stabilizes the negatively charged Meisenheimer intermediate, dramatically lowering the activation energy for this reaction.[3] This allows for the facile introduction of a wide range of substituents, including amines, alcohols, and thiols.
-
Reduction of the Nitro Group: The nitro group at the 3-position can be selectively reduced to an amine. This transformation is a critical step, converting the initial scaffold into a 6-substituted-pyridine-2,3-diamine. This diamine is the direct precursor for the construction of fused heterocyclic rings.
-
Cyclization to Fused Ring Systems: The resulting vicinal diamine (positions 2 and 3) is primed for cyclization reactions with various one-carbon synthons (e.g., aldehydes, formic acid, carbonyldiimidazole) to construct the therapeutically significant imidazo[4,5-b]pyridine core.[2]
This sequential reactivity allows for a modular approach to library synthesis, where diversity can be introduced at the C6 position via SNAr, followed by a conserved cyclization to generate a family of related compounds for structure-activity relationship (SAR) studies.
Caption: Synthetic pathway from this compound.
Application in the Synthesis of Kinase Inhibitor Scaffolds
Protein kinases are a major class of drug targets, and inhibitors of their activity have proven to be highly effective therapies, particularly in oncology.[4] The imidazo[4,5-b]pyridine scaffold, readily accessible from this compound, is a "privileged structure" in kinase inhibitor design due to its ability to form key hydrogen bond interactions within the ATP-binding site of many kinases.
The general synthetic strategy involves:
-
Displacement of the 6-bromo substituent with a desired amine via SNAr.
-
Reduction of the 3-nitro group to form the pivotal 2,3-diamine intermediate.
-
Cyclization with an appropriate aldehyde or carboxylic acid derivative to form the final imidazo[4,5-b]pyridine product.
This pathway allows for the systematic variation of the substituent at the 6-position, which often projects out of the ATP binding pocket and can be modified to enhance potency, selectivity, and pharmacokinetic properties.
Caption: Workflow for synthesizing imidazo[4,5-b]pyridine scaffolds.
Detailed Application Protocols
PART 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the displacement of the 6-bromo substituent with a primary or secondary amine. The high degree of activation by the nitro group often allows this reaction to proceed under relatively mild conditions.
Protocol 1: SNAr with a Secondary Amine (e.g., Morpholine)
-
Rationale: This reaction exemplifies the facile displacement of the activated C6-bromide. A mild inorganic base like potassium carbonate is sufficient to scavenge the HBr byproduct. DMF is a suitable polar aprotic solvent to ensure solubility of the reagents and facilitate the reaction.
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask, add this compound and potassium carbonate.
-
Add DMF to dissolve the solids (approx. 0.2 M concentration).
-
Add morpholine to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the precipitated yellow solid by filtration, wash thoroughly with water, and dry under vacuum to yield the product, N-(2-amino-3-nitropyridin-6-yl)morpholine. Further purification can be achieved by recrystallization from ethanol.
-
PART 2: Reduction of the Nitro Group
This protocol details the reduction of the 3-nitro group to a 3-amino group, forming the crucial diamine intermediate. Several methods are effective for this transformation.
Protocol 2: Catalytic Hydrogenation
-
Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a standard and robust catalyst for this purpose. Methanol or ethanol are common solvents. This method is preferable when the substrate does not contain other functional groups susceptible to hydrogenolysis (e.g., benzyl ethers, some halides).
-
Materials:
-
6-Substituted-3-nitropyridin-2-amine (from Protocol 1) (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
-
Procedure:
-
Dissolve the 6-substituted-3-nitropyridin-2-amine in methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction vigorously under a positive pressure of hydrogen (balloon or ~50 psi) at room temperature for 4-12 hours. Monitor reaction completion by LC-MS.
-
Once complete, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting diamine is often unstable and prone to oxidation, and it is typically used immediately in the next step without further purification.[2]
-
PART 3: Cyclization to form the Imidazo[4,5-b]pyridine Core
This protocol describes the condensation of the pyridine-2,3-diamine with an aldehyde to form the fused imidazole ring.
Protocol 3: Phillips Cyclization with an Aldehyde
-
Rationale: The reaction of a vicinal diamine with an aldehyde, followed by oxidative cyclization, is a classic method for forming benzimidazoles and related heterocycles (Phillips condensation). The reaction often proceeds by forming a Schiff base intermediate which then cyclizes and oxidizes. Using an oxidant like sodium metabisulfite (Na₂S₂O₅) can facilitate the final aromatization step.
-
Materials:
-
6-Substituted-pyridine-2,3-diamine (from Protocol 2) (1.0 eq)
-
Aromatic or Aliphatic Aldehyde (R-CHO) (1.1 eq)
-
Sodium Metabisulfite (Na₂S₂O₅) (optional, as an oxidant)
-
Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)
-
-
Procedure:
-
Dissolve the crude 6-substituted-pyridine-2,3-diamine in DMSO or ethanol.
-
Add the aldehyde to the solution.
-
If using, add sodium metabisulfite (approx. 1.5 eq).
-
Heat the reaction mixture to 100-120 °C for 2-6 hours, monitoring by LC-MS. Air can also serve as the oxidant in some cases.
-
After cooling, dilute the reaction mixture with water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 2,6-disubstituted-imidazo[4,5-b]pyridine.
-
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected yields for key transformations, based on analogous systems reported in the literature. Optimization is typically required for specific substrates.
| Transformation | Substrate | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SNAr | 2,6-dichloro-3-nitropyridine | Amine, DIPEA | Dioxane | Reflux | 20 | >80 | [5] |
| Nitro Reduction | 6-methoxy-3-nitropyridin-2-amine | H₂, Pd/C | - | - | - | - (used directly) | [2] |
| Nitro Reduction | 2-amino-5-bromo-3-nitropyridine | Fe, HCl | Methanol | Reflux | 2 | 90 | [6] |
| Cyclization | 2,3-diaminopyridine | Aryl Aldehyde | Water | Thermal | - | 83-87 | [2] |
| Cyclization | 2-nitro-3-aminopyridine | Ketone, SnCl₂·2H₂O | Formic Acid | - | - | Good | [2] |
Conclusion and Future Outlook
This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined and sequential reactivity allows for the strategic and efficient construction of complex heterocyclic scaffolds. The demonstrated pathway to imidazo[4,5-b]pyridines highlights its direct applicability in the synthesis of kinase inhibitor libraries. Furthermore, its utility is not limited to this scaffold; the diamine intermediate can be used to construct other fused systems like triazolopyridines or quinoxalines. A Chinese patent has also cited this compound in the synthesis of potential USP30 inhibitors, indicating its broader relevance.[7] As the demand for novel heterocyclic compounds in drug discovery continues to grow, the strategic application of pre-functionalized and highly reactive building blocks like this compound will remain a cornerstone of efficient and successful medicinal chemistry campaigns.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-bromo-3-nitropyridine | 6945-68-2 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nbinno.com [nbinno.com]
- 7. CN109790148A - å ·æusp30æå¶åæ´»æ§çæ°°åºå代çæç¯ - Google Patents [patents.google.com]
The Strategic Utility of 6-Bromo-3-nitropyridin-2-amine: A Versatile Building Block for Kinase Inhibitor Synthesis in API Manufacturing
Introduction: The Significance of the Aminopyridine Scaffold
In the landscape of modern medicinal chemistry, the aminopyridine moiety stands as a privileged scaffold, forming the core of numerous Active Pharmaceutical Ingredients (APIs).[1][2] These nitrogen-containing heterocycles are integral to the development of targeted therapies due to their ability to form crucial hydrogen bond interactions within the ATP-binding sites of enzymes like protein kinases.[3][4] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major class of therapeutic agents.[3][5] 6-Bromo-3-nitropyridin-2-amine, with its distinct arrangement of functional groups, serves as a highly versatile and reactive starting material for the synthesis of complex kinase inhibitors, offering multiple avenues for molecular elaboration and diversification.[3] This technical note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this building block in API manufacturing, with a focus on the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors.
Physicochemical Properties and Strategic Reactivity
The synthetic utility of this compound is rooted in the specific reactivity imparted by its three key functional groups: the 2-amino group, the 3-nitro group, and the 6-bromo substituent.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrN₃O₂ | [6] |
| Molecular Weight | 218.01 g/mol | [6] |
| Appearance | Yellow to light-brown powder | [6] |
| Melting Point | 199-202 °C | [6] |
| Density | 1.9 ± 0.1 g/cm³ | [7] |
| Flash Point | 165.2 ± 26.5 °C | [7] |
The amino group at the 2-position and the electron-withdrawing nitro group at the 3-position are pre-disposed for the subsequent formation of a fused imidazole ring, a common core in many kinase inhibitors.[3][8] The bromine atom at the 6-position is strategically placed for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[9] This allows for the introduction of various aryl, heteroaryl, or amino substituents, which are crucial for modulating the potency, selectivity, and pharmacokinetic properties of the final API.
Application in API Synthesis: A Representative Workflow for an Imidazo[4,5-b]pyridine Kinase Inhibitor Core
The following multi-step protocol outlines a representative synthesis of a generic imidazo[4,5-b]pyridine kinase inhibitor core, demonstrating the practical application of this compound. This workflow is a composite of established methodologies for the synthesis of this important class of compounds.
Caption: General workflow for the synthesis of an imidazo[4,5-b]pyridine kinase inhibitor core.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for introducing aromatic diversity into the final molecule, a key strategy for targeting different kinase isoforms.[10]
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Flame-dried Schlenk flask with a condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation and homocoupling of the boronic acid.[2]
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The aqueous base is essential for the transmetalation step of the catalytic cycle.[2]
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-aryl-3-nitropyridin-2-amine.
Protocol 2: Reduction of the Nitro Group
The reduction of the 3-nitro group to an amine is a critical step, setting the stage for the subsequent cyclization to form the imidazole ring.[3]
Materials:
-
6-Aryl-3-nitropyridin-2-amine (from Protocol 1)
-
Iron powder (Fe) (5.0 equivalents)
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount)
-
Ethanol and Water
Procedure:
-
To a round-bottom flask, add the 6-aryl-3-nitropyridin-2-amine and ethanol.
-
Heat the mixture to reflux and then add a solution of iron powder in water with a catalytic amount of concentrated HCl. The acidic conditions are necessary to facilitate the reduction by iron.
-
Continue to reflux and stir the reaction mixture, monitoring its progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the 6-aryl-pyridine-2,3-diamine, which can often be used in the next step without further purification.
Protocol 3: Imidazole Ring Formation via Cyclization
This final step involves the condensation of the 2,3-diaminopyridine intermediate with an aldehyde or a carboxylic acid derivative to construct the fused imidazo[4,5-b]pyridine core.
Materials:
-
6-Aryl-pyridine-2,3-diamine (from Protocol 2)
-
Aromatic aldehyde (1.1 equivalents)
-
Sodium metabisulfite (Na₂S₂O₅) (1.2 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the 6-aryl-pyridine-2,3-diamine and the aromatic aldehyde in DMF.
-
Add sodium metabisulfite to the mixture. This reagent acts as an oxidizing agent under these conditions to facilitate the cyclization.
-
Heat the reaction mixture to 120 °C and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the final imidazo[4,5-b]pyridine core.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Targeted Signaling Pathway and Mechanism of Action
Imidazo[4,5-b]pyridine-based compounds are known to be potent inhibitors of various protein kinases, including Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway.[1][8] Inhibition of BTK is a validated therapeutic strategy for B-cell malignancies.[1][11]
Caption: Simplified representation of the BTK signaling pathway and the inhibitory action of a representative kinase inhibitor.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory or manufacturing setting. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[12]
-
Engineering Controls: Use only in a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents. Keep containers tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important building block for the synthesis of complex APIs, particularly kinase inhibitors with the imidazo[4,5-b]pyridine core. Its well-defined reactivity allows for the systematic and modular construction of diverse molecular architectures. The protocols and insights provided in this technical note offer a solid foundation for researchers and drug development professionals to leverage the full potential of this versatile intermediate in the pursuit of novel and effective targeted therapies.
References
- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US8785632B2 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors - Google Patents [patents.google.com]
- 5. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]
- 8. Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US10800787B2 - Process for the preparation of acalabrutinib - Google Patents [patents.google.com]
- 10. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Bromopyridine-2,3-diamine | C5H6BrN3 | CID 22388386 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 6-Bromo-3-nitropyridin-2-amine
Introduction: The Strategic Value of 6-Bromo-3-nitropyridin-2-amine
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can be readily diversified is of paramount importance. This compound emerges as a highly strategic starting material, a "tri-functional" building block, poised for the synthesis of a multitude of bioactive heterocyclic compounds. Its value lies in the orthogonal reactivity of its three key functional groups:
-
The Bromo Group (C6): An ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of carbon- and nitrogen-based substituents. This position is crucial for modulating the lipophilicity and steric profile of the final molecule, often targeting key interactions within a protein's binding pocket.
-
The Nitro Group (C3): A powerful electron-withdrawing group that influences the reactivity of the pyridine ring. More importantly, it serves as a synthetic precursor to an amino group. The reduction of this nitro group is a gateway to forming a vicinal diamine system, the cornerstone for constructing fused imidazole rings.
-
The Amino Group (C2): This primary amine is a key nucleophile and directing group. It is the starting point for building fused pyrimidine rings, leading to scaffolds like pyrido[2,3-d]pyrimidines, which are known pharmacophores in numerous approved drugs.[1][2]
This guide provides a detailed exploration of the synthetic pathways originating from this compound, focusing on the construction of imidazo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines—two classes of heterocycles with profound therapeutic relevance, including applications as kinase inhibitors, anticancer, and antimicrobial agents.[3][4][5]
Overall Synthetic Strategy
The transformation of this compound into complex bioactive heterocycles follows a logical and modular workflow. The initial diversification steps typically occur at the C6-bromo position, followed by a critical nitro-to-amine reduction, which then sets the stage for the final ring-closing cyclization to form the desired fused heterocyclic system.
Caption: General workflow for synthesizing bioactive heterocycles.
Part 1: C6-Functionalization via Palladium-Catalyzed Cross-Coupling
The C6-bromo position is the primary site for initial diversification. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their reliability, broad substrate scope, and functional group tolerance.[6]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an exceptionally powerful tool for creating a carbon-carbon bond between the pyridine C6 position and a variety of aryl, heteroaryl, or vinyl groups from boronic acids or esters.[7]
Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle.[8] The choice of ligand is critical; for an electron-rich substrate like an aminopyridine, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often preferred as they promote the rate-limiting reductive elimination step and stabilize the active Pd(0) catalyst.[8] The base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid to facilitate transmetalation.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for similar aminobromopyridine substrates.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)
-
SPhos (4-10 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under a positive pressure of inert gas, add the palladium precursor and the phosphine ligand.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst/Ligand System | Base | Solvent | Typical Temp (°C) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | Excellent for a broad range of arylboronic acids. |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | A classic system, readily available. May require longer reaction times.[8] |
| PdCl₂(dppf) | Na₂CO₃ | DMF | 90 | Effective, particularly for heteroarylboronic acids. |
Buchwald-Hartwig Amination for C-N Bond Formation
For introducing nitrogen-based substituents at the C6 position, the Buchwald-Hartwig amination is the premier method. It allows for the coupling of the bromopyridine with a vast range of primary and secondary amines.[9][10]
Causality and Mechanistic Insight: The catalytic cycle is analogous to the Suzuki coupling but involves an amine instead of an organoboron reagent.[9] The base (typically a strong, non-nucleophilic one like NaOtBu or LiHMDS) is critical for deprotonating the amine after it coordinates to the palladium center, forming the key palladium-amido complex that precedes reductive elimination.[11][12] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is often crucial to facilitate the C-N bond-forming reductive elimination step, especially with less nucleophilic amines.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol is adapted from general procedures for the amination of bromopyridines.[11][13]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add NaOtBu to a dry Schlenk flask.
-
In a separate vial, dissolve this compound, the amine coupling partner, Pd₂(dba)₃, and XPhos in the anhydrous solvent.
-
Transfer the solution to the Schlenk flask containing the base.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-24 hours), cool the reaction to room temperature.
-
Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Part 2: Synthesis of the Imidazo[4,5-b]pyridine Core
The construction of the fused imidazole ring is a two-step process starting from the C6-functionalized 3-nitropyridin-2-amine intermediate: nitro reduction followed by cyclization.
Reduction of the Nitro Group
The conversion of the 3-nitro group to a 3-amino group to generate the crucial pyridine-2,3-diamine intermediate is a pivotal step.
Expertise & Causality: Several methods can achieve this transformation. Catalytic hydrogenation (H₂/Pd-C) is a clean method but requires specialized equipment and careful handling.[14] Chemical reduction with reagents like tin(II) chloride (SnCl₂) in an acidic medium (HCl) or iron powder in acetic acid are more common in a standard laboratory setting and are highly effective for reducing aromatic nitro groups in the presence of other functional groups.
Protocol 3: Nitro Group Reduction with Tin(II) Chloride
-
Dissolve the 6-substituted-3-nitropyridin-2-amine (1.0 equiv) in ethanol or concentrated hydrochloric acid (HCl).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv) portion-wise to the solution, controlling any exotherm with an ice bath.
-
Heat the mixture to reflux (typically 60-80 °C) for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize by adding a saturated solution of sodium bicarbonate (NaHCO₃) or by adding 5M NaOH solution until the pH is ~8-9. This will precipitate tin salts.
-
Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate or dichloromethane.
-
Separate the organic layer from the filtrate, and extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude 6-substituted-pyridine-2,3-diamine, which is often used in the next step without further purification.
Cyclization to Form the Imidazole Ring
With the 2,3-diamine in hand, the imidazole ring can be formed by reacting it with a one-carbon electrophile. The choice of this electrophile determines the substituent at the C2 position of the final imidazo[4,5-b]pyridine.
Expertise & Causality:
-
Reaction with Aldehydes: Condensation with an aldehyde initially forms a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation to the aromatic imidazole. Oxidants like air, or additives such as Na₂S₂O₅, facilitate the final aromatization step.[3] This is a highly versatile method for installing aryl or alkyl groups at C2.
-
Reaction with Carboxylic Acids (or Equivalents): Heating the diamine with a carboxylic acid (or its orthoester equivalent, like triethyl orthoformate) under dehydrating conditions (e.g., polyphosphoric acid (PPA) or refluxing in the acid itself) leads to amide formation followed by cyclization. Using formic acid yields the unsubstituted (C2-H) imidazo[4,5-b]pyridine.[14]
Caption: Key cyclization pathways to imidazo[4,5-b]pyridines.
Protocol 4: Cyclization with an Aromatic Aldehyde
This protocol is based on methods for synthesizing 2-aryl-imidazo[4,5-b]pyridines.[3]
-
Dissolve the crude 6-substituted-pyridine-2,3-diamine (1.0 equiv) in a solvent like DMSO or ethanol.
-
Add the aromatic aldehyde (1.0-1.1 equiv) and sodium metabisulfite (Na₂S₂O₅) (1.1 equiv).
-
Heat the reaction mixture to 100-120 °C for 2-6 hours.
-
Monitor the reaction for the formation of the product.
-
After completion, cool the mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize or purify by column chromatography to obtain the pure 2-aryl-imidazo[4,5-b]pyridine derivative.
Part 3: Synthesis of the Pyrido[2,3-d]pyrimidine Core
The pyrido[2,3-d]pyrimidine scaffold is typically constructed by forming the pyrimidine ring onto the existing aminopyridine.
Expertise & Causality: A common strategy involves the reaction of a 2-aminopyridine derivative with a three-carbon component that can undergo cyclization. For instance, reacting 2-amino-3-cyanopyridines (which can be derived from our starting material) with guanidine can lead to 2,4-diaminopyrido[2,3-d]pyrimidines.[1] Another powerful approach is a multicomponent reaction where the aminopyridine, an aldehyde, and an active methylene compound (like malononitrile) are condensed together, often under catalytic conditions, to build the fused ring system in a single step.[2][15]
Protocol 5: Illustrative Synthesis via an o-Aminonicotinonitrile Intermediate
This protocol outlines a general, plausible pathway.
-
Cyanation: The C6-bromo group of this compound can be converted to a cyano group using a palladium- or copper-catalyzed cyanation reaction (e.g., with Zn(CN)₂ or CuCN).
-
Reaction with DMF-DMA: The resulting 6-cyano-3-nitropyridin-2-amine is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This forms an amidine intermediate by reacting with the 2-amino group.
-
Cyclization with Guanidine: The intermediate is then heated with guanidine in the presence of a base like sodium ethoxide. The guanidine displaces the dimethylamino group and cyclizes with the cyano group to form the 2,4-diaminopyrimidine ring, yielding a 2,4-diamino-7-nitropyrido[2,3-d]pyrimidine derivative.
-
Final Functionalization: The nitro group can then be reduced as described in Protocol 3, and the resulting amino group can be further derivatized (e.g., via Sandmeyer reaction or reductive amination) to install the final desired substituents.[1]
| Step | Reagents | Purpose |
| 1 | Pd(PPh₃)₄, Zn(CN)₂ | Introduce cyano group at C6 |
| 2 | DMF-DMA | Form activated amidine intermediate |
| 3 | Guanidine, NaOEt | Construct the fused pyrimidine ring |
| 4 | SnCl₂, HCl | Reduce nitro group for further derivatization |
Conclusion and Outlook
This compound is a superb example of a molecular scaffold designed for diversity-oriented synthesis. The distinct and sequential reactivity of its functional groups provides a logical and robust platform for medicinal chemists to generate libraries of complex, bioactive heterocycles. The palladium-catalyzed methods discussed offer reliable C6-functionalization, while the nitro reduction and subsequent cyclization provide a proven pathway to the privileged imidazo[4,5-b]pyridine and pyrido[2,3-d]pyrimidine cores. The protocols and strategic insights provided herein serve as a comprehensive guide for researchers aiming to leverage this versatile building block in their drug discovery programs.
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. mdpi.com [mdpi.com]
- 15. orgchemres.org [orgchemres.org]
Application Note & Protocol: Selective Reduction of the Nitro Group in 6-Bromo-3-nitropyridin-2-amine
Abstract
This document provides a comprehensive guide with detailed protocols for the chemical reduction of the nitro group in 6-Bromo-3-nitropyridin-2-amine to synthesize its corresponding diamine, 6-Bromopyridine-2,3-diamine. The successful execution of this transformation is critical, as the resulting vicinal diamine is a highly valuable building block in the development of pharmaceuticals, agrochemicals, and novel materials.[1] This guide explores the causality behind various experimental choices, offering three distinct, field-proven protocols: a classic metal-acid reduction using iron, a mild reduction with tin(II) chloride, and a modern transfer hydrogenation method. Each protocol is presented with step-by-step instructions, safety considerations, and data for comparison to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 6-Bromopyridine-2,3-diamine
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a reliable gateway to primary amines.[2][3] The substrate, this compound, is a strategic starting material. Its reduction product, 6-Bromopyridine-2,3-diamine , features two adjacent amino groups and a bromine atom on a pyridine scaffold. This unique arrangement of functional groups allows for a wide range of subsequent chemical modifications, making it an invaluable intermediate in the synthesis of complex heterocyclic molecules, including anticancer drugs and immunosuppressants.[1]
The primary challenge in this reduction is achieving high chemoselectivity. The goal is to reduce the nitro group to an amine without affecting the bromine substituent (dehalogenation) or other functional groups. The choice of reducing agent and reaction conditions is therefore paramount to the success of the synthesis. This application note details multiple robust methods to achieve this transformation efficiently and with high fidelity.
Reagent and Product Overview
Chemical Structures
-
Starting Material: this compound
-
Product: 6-Bromopyridine-2,3-diamine
Physicochemical Data
| Property | This compound | 6-Bromopyridine-2,3-diamine |
| CAS Number | 84487-04-7[4] | 129012-04-0[5] |
| Molecular Formula | C₅H₄BrN₃O₂ | C₅H₆BrN₃[5] |
| Molecular Weight | 218.01 g/mol [6] | 188.03 g/mol [5] |
| Appearance | Yellow to green solid[4] | White or colorless crystal[1] |
| Melting Point | Not specified | ~130-133 °C[1] |
| Solubility | Not specified | Soluble in alcohol, ether, and ketones; slightly soluble in water[1] |
Safety & Handling
Proper safety protocols are critical when handling the reagents involved in these procedures.
-
This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin, eye, and respiratory irritation.[4] Always handle in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][7]
-
Acids (HCl, Acetic Acid): These are corrosive and should be handled with extreme care, using appropriate PPE to prevent contact with skin and eyes.
-
Flammable Solvents (Ethanol, Ethyl Acetate): Keep away from ignition sources.[1]
-
Hydrogen Gas (for Catalytic Hydrogenation): Highly flammable. While not detailed in the primary protocols, if this method is chosen, it requires specialized equipment and adherence to strict safety procedures. Transfer hydrogenation is presented as a safer alternative.[8]
Always consult the Safety Data Sheet (SDS) for each chemical before use.[7][9] Ensure that eyewash stations and safety showers are readily accessible.[9]
Core Concepts: Causality in Nitro Group Reduction
The conversion of a nitro group (-NO₂) to an amine (-NH₂) is a six-electron reduction. The choice of method depends on factors like substrate sensitivity, required chemoselectivity, cost, and available equipment.
-
Metal-Acid Systems (e.g., Fe/HCl, Fe/AcOH): These are classic, robust, and cost-effective methods. Iron metal acts as the electron donor, becoming oxidized (Fe to Fe²⁺/Fe³⁺) while the nitro group is reduced. The acidic medium protonates the intermediates and helps dissolve the resulting iron salts. This method is generally selective and avoids dehalogenation of aryl bromides.[10][11]
-
Dissolving Metal Salts (e.g., SnCl₂): Tin(II) chloride is a mild reducing agent that is particularly useful for substrates with other reducible functional groups.[10][12] It provides a cleaner reaction profile compared to some metal-acid systems, although the tin byproducts can sometimes complicate purification.
-
Transfer Hydrogenation: This technique offers the benefits of catalytic hydrogenation without the need for high-pressure hydrogen gas.[13] A hydrogen donor molecule, such as formic acid or ammonium formate, transfers hydrogen to the substrate on the surface of a catalyst (commonly Palladium on Carbon, Pd/C).[13][14] This method is often highly efficient and selective under mild conditions.[8] However, care must be taken as some Pd catalysts can promote dehalogenation, especially with aryl bromides.[10][15]
The following workflow diagram illustrates the different pathways described in this guide.
Caption: Workflow of reduction protocols for this compound.
Detailed Experimental Protocols
Protocol 1: Reduction with Iron in Acidic Medium
This method is highly reliable and scalable, utilizing inexpensive and readily available reagents.[16]
5.1.1 Principle Activated iron powder in a slightly acidic aqueous ethanol solution reduces the nitro group. Ammonium chloride acts as a mild acid and electrolyte to facilitate the reaction.
5.1.2 Materials and Reagents
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
5.1.3 Step-by-Step Methodology
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (4.36 g, 20.0 mmol).
-
Solvent Addition: Add ethanol (80 mL) and deionized water (20 mL). Stir to create a suspension.
-
Reagent Addition: Add ammonium chloride (5.35 g, 100 mmol) and iron powder (5.58 g, 100 mmol).
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is often exothermic initially. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Workup - Filtration: Allow the reaction mixture to cool to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol (3 x 20 mL).
-
Workup - Extraction: Combine the filtrate and washes and concentrate under reduced pressure to remove most of the ethanol. To the remaining aqueous residue, add ethyl acetate (100 mL). Neutralize carefully by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 6-Bromopyridine-2,3-diamine.[17]
Caption: Diagram of a standard reflux apparatus for metal-acid reduction.
Protocol 2: Reduction with Tin(II) Chloride Dihydrate
This protocol uses a stoichiometric amount of SnCl₂ and is known for its mildness and high chemoselectivity, often requiring less harsh conditions than Fe/HCl.[10][12]
5.2.1 Principle Tin(II) chloride is a classic reducing agent for aromatic nitro compounds. The reaction is typically carried out in an alcoholic solvent at elevated temperatures.
5.2.2 Materials and Reagents
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
5.2.3 Step-by-Step Methodology
-
Setup: In a 250 mL round-bottom flask, suspend this compound (4.36 g, 20.0 mmol) in ethanol (100 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (22.57 g, 100 mmol, 5 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours. Monitor the reaction by TLC.
-
Workup - Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add 5 M NaOH solution to basify the mixture to pH > 10. This will precipitate tin hydroxides. Caution: This can be exothermic.
-
Workup - Extraction: Dilute the mixture with ethyl acetate (100 mL) and filter through Celite® to remove the tin salts, washing the pad with additional ethyl acetate (2 x 25 mL).
-
Transfer the filtrate to a separatory funnel. The layers may be difficult to separate; adding brine can help. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine all organic extracts, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
Protocol 3: Catalytic Transfer Hydrogenation
This modern protocol avoids flammable hydrogen gas and harsh metal-acid conditions, making it a greener and often more efficient alternative.[13][14]
5.3.1 Principle Palladium on carbon (Pd/C) catalyzes the transfer of hydrogen from a donor source (formic acid, neutralized in situ) to the nitro group. Triethylamine is used as a base to form ammonium formate, the active hydrogen donor.
5.3.2 Materials and Reagents
-
This compound
-
Palladium on carbon (10% Pd/C, 50% wet)
-
Formic acid (HCOOH, ~98%)
-
Triethylamine (NEt₃)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer
5.3.3 Step-by-Step Methodology
-
Setup: To a 250 mL round-bottom flask, add this compound (4.36 g, 20.0 mmol) and methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (approx. 400 mg, ~2 mol%). Caution: Pd/C can be pyrophoric when dry. Handle with care.
-
H-Donor Formation: In a separate beaker, cool a mixture of triethylamine (8.4 mL, 60 mmol) in an ice bath. Slowly add formic acid (2.3 mL, 60 mmol). Stir for 5 minutes.
-
Reaction: Add the prepared triethylammonium formate solution to the reaction flask.
-
Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) for 2-6 hours. Monitor by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (3 x 20 mL).
-
Concentration & Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude product.
-
Purification: Purify by recrystallization or column chromatography as needed.
Summary and Comparison of Protocols
| Parameter | Protocol 1 (Iron/Acid) | Protocol 2 (Tin(II) Chloride) | Protocol 3 (Transfer Hydrogenation) |
| Primary Reagents | Fe powder, NH₄Cl | SnCl₂·2H₂O | 10% Pd/C, HCOOH, NEt₃ |
| Solvent | EtOH / H₂O | EtOH or EtOAc | MeOH or EtOH |
| Temperature | Reflux (~85 °C) | Reflux (~78 °C) | Room Temp to 50 °C |
| Typical Time | 2-4 hours | 1-3 hours | 2-6 hours |
| Typical Yield | 75-90% | 70-85% | 80-95% |
| Pros | Very low cost, robust, scalable, low risk of dehalogenation.[16] | Mild conditions, high chemoselectivity.[10] | High efficiency, mild, no H₂ gas, green.[8] |
| Cons | Heterogeneous, requires filtration of iron salts, workup can be messy.[18] | Stoichiometric heavy metal waste, workup can be challenging due to tin salts. | Catalyst cost, potential for dehalogenation with some substrates.[15] |
Conclusion
The reduction of this compound to 6-Bromopyridine-2,3-diamine is a fundamental yet critical transformation. This guide provides three validated protocols, each with distinct advantages. The choice of method should be guided by the specific requirements of the synthesis, including scale, cost, available equipment, and purity requirements. For large-scale, cost-sensitive applications, the iron-based reduction (Protocol 1) is highly recommended. For substrates requiring milder conditions, tin(II) chloride (Protocol 2) is a suitable choice. For high-efficiency, modern synthesis with enhanced safety, transfer hydrogenation (Protocol 3) offers a superior alternative. All methods, when performed with care, reliably yield the desired product, a key intermediate for further discovery and development.
References
- 1. chembk.com [chembk.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS#:84487-04-7 | Chemsrc [chemsrc.com]
- 5. 6-Bromopyridine-2,3-diamine | C5H6BrN3 | CID 22388386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Bromo-2-nitropyridin-3-amine | C5H4BrN3O2 | CID 56587806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.com [fishersci.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reduction of Nitro-Aromatics with Activated Iron - [www.rhodium.ws] [chemistry.mdma.ch]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Coupling of 6-Bromo-3-nitropyridin-2-amine
Introduction: Strategic Functionalization of a Key Heterocyclic Building Block
6-Bromo-3-nitropyridin-2-amine is a vital heterocyclic scaffold in medicinal chemistry and materials science. Its unique trifunctional nature—a reactive C-Br bond for cross-coupling, an electron-withdrawing nitro group, and a coordinating amino group—presents both opportunities and challenges for synthetic chemists. The strategic modification of the 6-position through palladium-catalyzed cross-coupling reactions opens a gateway to a diverse array of novel pyridine derivatives.[1][2]
This guide provides an in-depth exploration of the experimental setups for key palladium-catalyzed transformations of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. As a senior application scientist, the following protocols are designed not as rigid recipes, but as self-validating systems, grounded in mechanistic principles and field-proven insights to empower researchers in their synthetic endeavors.
Core Mechanistic Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3][4] These transformations universally proceed through a catalytic cycle involving a palladium catalyst that shuttles between its Pd(0) and Pd(II) oxidation states.[1] The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. The electron-withdrawing nature of the pyridine nitrogen and the nitro group generally enhances the reactivity of the C-Br bond towards this crucial step.[5]
-
Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, an organoboron species transfers its organic group to the palladium center.[6] For the Sonogashira coupling, a copper(I) acetylide, formed in situ, undergoes transmetalation.[7] In the Buchwald-Hartwig amination, the amine coupling partner coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[3][5]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired product and regenerating the catalytically active Pd(0) species to re-enter the cycle.[1]
The choice of ligands, base, and solvent is paramount in modulating the efficiency of each step and mitigating potential side reactions.[8]
I. Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-3-nitropyridin-2-amines
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of C(sp²)–C(sp²) bonds, offering a versatile route to biaryl compounds.[6][9]
Causality Behind Experimental Choices
For a substrate like this compound, several factors must be considered. The presence of the free amino group can lead to catalyst inhibition through coordination with the palladium center.[8] Therefore, the use of bulky, electron-rich phosphine ligands is often advantageous as they can promote the desired catalytic turnover.[8] The choice of base is also critical; a moderately strong base is required to facilitate the transmetalation step without promoting unwanted side reactions.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[10]
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane/water ratio) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[10]
Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ | A common and reliable Pd(II) source that is reduced in situ to the active Pd(0) species. |
| Ligand | SPhos | A bulky, electron-rich biaryl phosphine ligand that promotes oxidative addition and reductive elimination, and can mitigate catalyst inhibition by the amino group.[8] |
| Base | K₃PO₄ | A moderately strong base that is effective in promoting transmetalation without causing degradation of the nitro group.[6] |
| Solvent System | 1,4-Dioxane / Water | A polar aprotic solvent mixture that facilitates the dissolution of both organic and inorganic reagents. Water can aid in the dissolution of the base. |
| Temperature | 90-110 °C | Sufficient to promote catalytic turnover without causing thermal decomposition of the starting materials or products. |
II. Buchwald-Hartwig Amination: Synthesis of N-Substituted 3-Nitro-2,6-diaminopyridines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[3][4]
Causality Behind Experimental Choices
The inherent challenge in the Buchwald-Hartwig amination of this compound is the presence of the potentially coordinating amino group. The selection of a robust catalyst system, typically employing a bulky, electron-rich phosphine ligand, is crucial to overcome this.[5] The choice of a strong, non-nucleophilic base is necessary to deprotonate the amine coupling partner without engaging in unwanted side reactions.[5]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
XPhos (2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOtBu.[5]
-
Add anhydrous toluene and stir the mixture for a few minutes to pre-form the active catalyst.
-
Add this compound and the amine coupling partner.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring for 12-24 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ | A stable Pd(0) source that is readily activated. |
| Ligand | XPhos | A highly effective, bulky, and electron-rich ligand for challenging amination reactions, known to promote high catalytic activity.[5] |
| Base | NaOtBu | A strong, non-nucleophilic base that efficiently deprotonates a wide range of amines.[11] |
| Solvent | Toluene | A non-polar, high-boiling solvent that is compatible with the reaction conditions. |
| Temperature | Reflux (~110 °C) | Elevated temperature is often required to drive the reaction to completion, especially with less reactive amines.[5] |
III. Sonogashira Coupling: Synthesis of 6-Alkynyl-3-nitropyridin-2-amines
The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, typically utilizing a palladium catalyst and a copper(I) co-catalyst.[7]
Causality Behind Experimental Choices
In the Sonogashira coupling of this compound, the standard Pd/Cu co-catalyst system is generally effective.[12] An amine base, such as triethylamine, serves both as the base to neutralize the HBr byproduct and often as a solvent or co-solvent.[7] The choice of a phosphine ligand can influence the reaction rate and yield.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
To a dry round-bottom flask, add PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the anhydrous solvent (DMF or THF) and triethylamine.
-
Add this compound and the terminal alkyne.[5]
-
Heat the reaction mixture to a temperature between 60-100 °C and stir for 3-12 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Data Presentation: Representative Reaction Conditions for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | A common and effective pre-catalyst for Sonogashira reactions. |
| Co-catalyst | CuI | Essential for the formation of the copper(I) acetylide intermediate.[7] |
| Base | Triethylamine (Et₃N) | Acts as a base to neutralize HBr and can also serve as a solvent. |
| Solvent | DMF or THF | Polar aprotic solvents that facilitate the dissolution of the reactants and catalysts. |
| Temperature | 60-100 °C | The optimal temperature will depend on the reactivity of the specific alkyne used.[5] |
Visualizing the Catalytic Pathways and Workflow
To provide a clearer understanding of the processes described, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion and Future Outlook
The palladium-catalyzed coupling of this compound provides a powerful platform for the synthesis of a diverse range of functionalized pyridine derivatives. The protocols outlined in this guide serve as a robust starting point for researchers. It is imperative to recognize that the optimal conditions may vary depending on the specific coupling partners employed. Systematic optimization of the catalyst system, base, and reaction parameters will be key to achieving high yields and purity, thereby enabling the efficient synthesis of novel compounds for drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes: Strategic Use of 6-Bromo-3-nitropyridin-2-amine in the Synthesis of Novel Quinoline Inhibitors
Introduction: The Quinoline Scaffold and the Utility of a Specialized Pyridine Precursor
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The ability to strategically functionalize this heterocyclic system is paramount in the development of new therapeutic agents. This document provides a detailed guide for researchers on the application of 6-Bromo-3-nitropyridin-2-amine, a versatile building block, in the synthesis of potent quinoline inhibitors.
The unique arrangement of substituents on the this compound precursor—a bromine atom amenable to cross-coupling reactions, a nitro group that can be readily transformed, and an amino group that facilitates cyclization—offers a powerful and flexible platform for the construction of diverse quinoline libraries.[3][4] This guide will elucidate the underlying chemical principles, provide detailed experimental protocols, and discuss the characterization and biological evaluation of the resulting quinoline inhibitors.
Core Synthetic Strategy: From Pyridine to Quinoline
The conversion of this compound to a quinoline scaffold typically involves a two-stage process:
-
Palladium-Catalyzed Cross-Coupling: The bromine atom at the 6-position serves as a handle for the introduction of various aryl or alkyl groups through well-established cross-coupling methodologies such as the Suzuki-Miyaura or Sonogashira reactions.[5][6] This step is crucial for installing key pharmacophoric elements that will ultimately reside at the 8-position of the quinoline core.
-
Reductive Cyclization: Subsequent reduction of the nitro group to an amine, followed by an intramolecular cyclization reaction, leads to the formation of the quinoline ring system. This cyclization is often acid-catalyzed and driven by the formation of a stable aromatic system.
This strategic approach allows for the late-stage diversification of the quinoline scaffold, a highly desirable feature in drug discovery programs.
Reaction Mechanisms and Pathways
A fundamental understanding of the reaction mechanisms is critical for troubleshooting and optimization. The following sections detail the key transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.[7][8] The catalytic cycle, illustrated below, involves the oxidative addition of the bromopyridine to a Pd(0) species, followed by transmetalation with a boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.[9]
Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Cross-Coupling
For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice.[6][10] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[11]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Reductive Cyclization to Quinoline
Following the cross-coupling step, the nitro group is reduced to an amine, typically using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation. The resulting diamine intermediate then undergoes an intramolecular cyclization, often promoted by heat or acid, to form the quinoline ring.
Caption: Pathway for the reductive cyclization to the quinoline core.
Experimental Protocols
The following protocols provide a general framework for the synthesis of quinoline inhibitors using this compound. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol outlines a typical procedure for the Suzuki-Miyaura coupling reaction.[7][8][12]
| Reagent/Component | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 1.0 mmol, 218 mg) |
| Arylboronic Acid | 1.2 | (e.g., 1.2 mmol) |
| Pd(PPh₃)₄ | 0.05 | (e.g., 0.05 mmol, 58 mg) |
| K₂CO₃ | 2.0 | (e.g., 2.0 mmol, 276 mg) |
| 1,4-Dioxane | - | (e.g., 8 mL) |
| Water | - | (e.g., 2 mL) |
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add degassed 1,4-dioxane and water.
-
Stir the reaction mixture at 90-100 °C for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Cyclization to form the Quinoline Ring
This protocol describes the subsequent reduction and cyclization to yield the quinoline product.
| Reagent/Component | Amount |
| Coupled Pyridine Intermediate | (e.g., 1.0 mmol) |
| Iron Powder | (e.g., 5.0 mmol, 280 mg) |
| Glacial Acetic Acid | (e.g., 10 mL) |
| Ethanol | (e.g., 10 mL) |
Procedure:
-
To a solution of the coupled pyridine intermediate in a mixture of ethanol and glacial acetic acid, add iron powder.
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude quinoline product by column chromatography or recrystallization.
Characterization of Synthesized Quinoline Derivatives
The identity and purity of the synthesized quinoline inhibitors must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.[13][14][15]
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | |
| ¹H NMR | To determine the proton environment and confirm the overall structure. |
| ¹³C NMR | To identify the number and types of carbon atoms in the molecule. |
| Mass Spectrometry (MS) | |
| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass and elemental composition of the compound. |
| Chromatography | |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. |
Biological Evaluation of Quinoline Inhibitors
The synthesized quinoline derivatives can be screened for their inhibitory activity against a variety of biological targets.[16][17] The specific assays will depend on the intended therapeutic area.
-
Kinase Inhibition Assays: For oncology applications, compounds can be tested for their ability to inhibit specific protein kinases.[18][19][20]
-
Antimicrobial Assays: The antimicrobial activity can be evaluated by determining the minimum inhibitory concentration (MIC) against various bacterial or fungal strains.[21]
-
Antiproliferative Assays: Cellular assays, such as the MTT or SRB assay, can be used to assess the effect of the compounds on the proliferation of cancer cell lines.[22]
Structure-Activity Relationships (SAR)
Systematic variation of the substituents on the quinoline core, facilitated by the synthetic strategy outlined above, allows for the exploration of structure-activity relationships (SAR).[22][23][24][25] By correlating changes in chemical structure with biological activity, researchers can identify key molecular features required for potent and selective inhibition.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel quinoline inhibitors. The strategic application of palladium-catalyzed cross-coupling reactions followed by reductive cyclization provides a robust and flexible route to a wide array of substituted quinolines. The protocols and guidelines presented in this document are intended to empower researchers in drug discovery to efficiently generate and evaluate new chemical entities based on this privileged scaffold.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. connectjournals.com [connectjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. Investigating biological activity spectrum for novel quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine | MDPI [mdpi.com]
- 21. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. research.ed.ac.uk [research.ed.ac.uk]
Application Notes and Protocols for the Functionalization of 6-Bromo-3-nitropyridin-2-amine
Abstract: This document provides a comprehensive technical guide for the chemical functionalization of 6-Bromo-3-nitropyridin-2-amine, a pivotal building block in medicinal chemistry and drug development. The strategic positioning of the bromo, nitro, and amino groups on the pyridine ring offers a versatile platform for a variety of synthetic transformations. This guide delves into the core principles and provides detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as well as nucleophilic aromatic substitution (SNAr). Each section explains the causality behind experimental choices, offers troubleshooting insights, and is supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
This compound is a highly valuable heterocyclic intermediate. Its utility stems from the differential reactivity of its substituents, allowing for selective and sequential modifications.
-
The Bromo Group (C6): Serves as a primary handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and nitrogen-based substituents.[1]
-
The Nitro Group (C3): A strong electron-withdrawing group, it activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and can be reduced to an amino group, opening pathways to further derivatization, such as the formation of fused ring systems like imidazo[4,5-b]pyridines.[2][3]
-
The Amino Group (C2): Modulates the electronic properties of the ring and can participate in various reactions, including acylation and alkylation. Its presence is a key feature in many biologically active molecules.[4][5]
The strategic functionalization of this scaffold is crucial for generating libraries of novel compounds for high-throughput screening in drug discovery programs, targeting a wide range of therapeutic areas.[6][7]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[6][8] For a substrate like this compound, the primary challenge is the potential for the pyridine nitrogen and the exocyclic amino group to coordinate with the palladium catalyst, leading to inhibition.[1][9] Therefore, the judicious selection of ligands, bases, and reaction conditions is paramount for success.
2.1. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds to form biaryl structures.[10]
Causality of Experimental Choices:
-
Catalyst/Ligand System: The electron-rich nature of the aminopyridine ring can slow the oxidative addition step.[9] Utilizing bulky, electron-rich phosphine ligands such as SPhos or XPhos can accelerate this step and stabilize the palladium center, preventing catalyst deactivation. While Pd(PPh₃)₄ is a classic choice, systems generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand often provide superior results.[9][11]
-
Base and Solvent: A base is required to activate the organoboron species for transmetalation.[10] Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly used. The choice of solvent, typically a mixture like 1,4-dioxane/water, is crucial for solubilizing both the organic and inorganic reagents.[9][12]
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and degrade the phosphine ligands.[9] Therefore, degassing the solvent and maintaining an inert atmosphere (Argon or Nitrogen) is critical for achieving high yields.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with a generic arylboronic acid.
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound (1.0 equiv) | Limiting reagent. |
| Coupling Partner | Arylboronic acid (1.2–1.5 equiv) | Slight excess ensures complete consumption of the substrate. |
| Pd Precursor | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Common and reliable palladium(II) and palladium(0) sources. |
| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich ligands overcome catalyst inhibition.[9] |
| Base | K₃PO₄ (2.0–3.0 equiv) | Effective base for activating the boronic acid. |
| Solvent | 1,4-Dioxane/Water (4:1 ratio, degassed) | Good solvency for both organic and inorganic components. |
| Temperature | 90–110 °C | Provides thermal energy to overcome activation barriers. |
| Atmosphere | Argon or Nitrogen | Prevents oxidative side reactions.[9] |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[1]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired product.[1]
Workflow Visualization: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
2.2. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, a transformation of great importance for synthesizing conjugated systems and complex natural products.[13]
Causality of Experimental Choices:
-
Dual Catalysis: This reaction uniquely employs a palladium catalyst (typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[13] The palladium complex undergoes oxidative addition with the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both to deprotonate the terminal alkyne and as a solvent.
-
Solvent: Anhydrous solvents like DMF or THF are typically used to ensure the solubility of the reactants and catalyst system.[14]
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is adapted for the coupling of this compound with a terminal alkyne.[14][15]
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound (1.0 equiv) | Limiting reagent. |
| Coupling Partner | Terminal Alkyne (1.2 equiv) | Ensures complete reaction. |
| Pd Catalyst | Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5.0 mol%) | An effective palladium catalyst system.[14] |
| Cu Co-catalyst | Copper(I) iodide (CuI) (5.0 mol%) | Essential for activating the alkyne.[13] |
| Base | Triethylamine (Et₃N) | Acts as base and often as a co-solvent. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that aids in dissolution. |
| Temperature | 80–100 °C | Common temperature range for this transformation. |
| Atmosphere | Argon or Nitrogen | Prevents oxidative homocoupling of the alkyne (Glaser coupling). |
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).[2]
-
Add anhydrous DMF and triethylamine via syringe. Stir the mixture for 15-30 minutes.
-
Add this compound and the terminal alkyne to the reaction mixture.[14]
-
Heat the mixture to 100 °C and stir for 3-6 hours, monitoring progress by TLC.[14]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[14]
2.3. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[16] This reaction has largely replaced harsher classical methods for synthesizing arylamines.[17]
Causality of Experimental Choices:
-
Catalyst/Ligand System: Similar to Suzuki coupling, bulky, electron-rich phosphine ligands (e.g., XPhos, BINAP) are crucial.[16][18] They promote the reductive elimination step, which is often rate-limiting, and prevent the formation of undesired side products.[19] The choice of ligand is highly dependent on the specific amine coupling partner.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating the formation of the key palladium-amido complex.[17] Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like LHMDS can also be effective.[20]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N coupling of this compound.[17]
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound (1.0 equiv) | Limiting reagent. |
| Coupling Partner | Primary or Secondary Amine (1.2 equiv) | Slight excess drives the reaction to completion. |
| Pd Precursor | Pd₂(dba)₃ (2 mol%) | A common and effective Pd(0) source.[17] |
| Ligand | XPhos (4 mol%) | A highly effective ligand for amination of heteroaryl halides.[17] |
| Base | Sodium tert-butoxide (NaOtBu) (1.4 equiv) | Strong, non-nucleophilic base promotes catalyst turnover.[17] |
| Solvent | Anhydrous Toluene | Aprotic solvent compatible with the strong base. |
| Temperature | 100–110 °C | Standard temperature for this cross-coupling reaction. |
| Atmosphere | Argon or Nitrogen | Protects the catalyst system from oxidation. |
Step-by-Step Methodology:
-
In a glovebox or under a positive pressure of inert gas, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.[17]
-
Add anhydrous toluene, followed by the amine coupling partner.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the flask to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate under vacuum.
-
Purify the crude product by column chromatography.[17]
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the nitro group at the C3 position, combined with the inherent electron deficiency of the pyridine ring, makes this compound susceptible to nucleophilic aromatic substitution (SNAr).[21][22] This reaction allows for the displacement of the bromide at the C6 position by a variety of nucleophiles.[15]
Causality of Experimental Choices:
-
Mechanism: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group (bromide), forming a negatively charged intermediate known as a Meisenheimer complex.[3] The negative charge is stabilized by resonance, particularly by the ortho- and para-positioned electron-withdrawing groups. The subsequent loss of the bromide ion restores aromaticity.[23]
-
Activation: The nitro group is para to the C6-bromo position, providing strong activation for SNAr. The pyridine nitrogen also contributes to the ring's electrophilicity.
-
Nucleophiles: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines.[21] The reaction conditions are typically milder than those required for palladium-catalyzed couplings.
Protocol 4: General Procedure for SNAr with a Thiol Nucleophile
This protocol describes the displacement of the bromide with a generic thiol.
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound (1.0 equiv) | Electrophilic partner. |
| Nucleophile | Thiol (R-SH) (1.1 equiv) | Slight excess to ensure full conversion. |
| Base | K₂CO₃ or NaH (1.2 equiv) | Deprotonates the thiol to form the more nucleophilic thiolate. |
| Solvent | DMF or DMSO | Polar aprotic solvents stabilize the charged intermediate.[21] |
| Temperature | Room Temperature to 80 °C | Often proceeds without significant heating. |
Step-by-Step Methodology:
-
To a round-bottom flask, add the thiol and the solvent (e.g., DMF).
-
Add the base (e.g., K₂CO₃) and stir for 15 minutes at room temperature to generate the thiolate in situ.
-
Add this compound to the solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) for 2-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Diagram: SNAr Mechanism
Caption: The two-step addition-elimination mechanism of SNAr.
Safety and Handling
This compound and its isomer 6-Bromo-2-nitropyridin-3-amine are classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.[24] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts are expensive and can be toxic; handle with care and ensure proper disposal procedures are followed. Strong bases like NaOtBu are corrosive and moisture-sensitive.
Conclusion
This compound is a powerful and versatile scaffold for the synthesis of complex heterocyclic molecules. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and SNAr reactions provide robust starting points for researchers in drug discovery and materials science. A thorough understanding of the underlying reaction mechanisms and the rationale behind the choice of reagents and conditions is critical for successful experimental outcomes. Careful optimization will be necessary for each unique combination of substrates to achieve high yields and purity, thereby enabling the efficient generation of novel chemical entities for further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. fishersci.co.uk [fishersci.co.uk]
- 22. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. 6-Bromo-2-nitropyridin-3-amine | C5H4BrN3O2 | CID 56587806 - PubChem [pubchem.ncbi.nlm.nih.gov]
developing novel pyridine-based derivatives via Suzuki reaction
An Application Guide to the Synthesis of Novel Pyridine-Based Derivatives via Suzuki-Miyaura Cross-Coupling
Authored by: A Senior Application Scientist
Introduction: The Enduring Significance of the Pyridine Scaffold
The pyridine ring is one of the most prevalent azaheterocycles in medicinal chemistry, serving as a cornerstone in the design of numerous therapeutic agents.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor via the nitrogen lone pair, significantly enhance the pharmacokinetic profiles of drug molecules.[1] Pyridine and its derivatives are integral components of over 7,000 existing drug candidates and are found in a wide array of FDA-approved pharmaceuticals, treating conditions ranging from cancer (e.g., Abiraterone) and viral infections (e.g., Atazanavir) to gastrointestinal disorders (e.g., Omeprazole).[1][2][3][4]
The synthesis of functionalized pyridines is, therefore, a critical task in drug discovery and development.[5] Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forming carbon-carbon bonds.[6][7] This reaction offers high functional group tolerance, proceeds under relatively mild conditions, and utilizes organoboron reagents that are generally stable and have low toxicity, making it exceptionally well-suited for the complex molecular architectures required in modern pharmaceutics.[6][8]
This guide provides a comprehensive overview of the Suzuki-Miyaura reaction for synthesizing pyridine-based derivatives. It is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and practical troubleshooting advice to enable the efficient development of novel pyridine-containing compounds.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive
The success of a Suzuki-Miyaura coupling hinges on a delicate interplay between the palladium catalyst, a base, the organic halide, and the organoboron species. The generally accepted mechanism proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9]
-
Oxidative Addition : The cycle begins with a catalytically active, 14-electron Pd(0) complex. The halopyridine (R¹-X) reacts with this complex, breaking the carbon-halide bond and adding it to the metal center. This oxidizes palladium from Pd(0) to a square planar Pd(II) intermediate. The reactivity of the C-X bond generally follows the trend I > Br > OTf >> Cl, making chloro-pyridines the most challenging substrates to activate.[9][10]
-
Transmetalation : This is the step where the organic moiety from the boron reagent (R²-B(OR)₂) is transferred to the palladium center. The base plays a crucial role here; it activates the boronic acid or ester, forming a more nucleophilic boronate complex (e.g., [R²-B(OH)₃]⁻).[11] This boronate then exchanges its organic group (R²) for the halide on the Pd(II) complex, forming a new di-organopalladium(II) intermediate. The choice of base is critical and can significantly affect the reaction outcome.[12]
-
Reductive Elimination : In the final step, the two organic groups (R¹ and R²) on the Pd(II) complex couple and are expelled as the final biaryl product (R¹-R²). This process reduces the palladium center back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[9]
Challenges with Pyridine Substrates
While powerful, the Suzuki reaction presents unique challenges when pyridine moieties are involved. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the electron-deficient palladium center.[13][14] This coordination can inhibit or completely deactivate the catalyst, preventing it from participating in the catalytic cycle and leading to low or no product conversion.[15][16] The selection of appropriate ligands—often bulky, electron-rich phosphines—is therefore critical to shield the metal center and promote the desired catalytic activity over catalyst poisoning.[10][13]
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
Application Note: 6-Bromo-3-nitropyridin-2-amine as a Versatile Intermediate in Modern Organic Synthesis
Abstract
This guide provides a detailed technical overview of 6-Bromo-3-nitropyridin-2-amine, a pivotal intermediate in organic synthesis. Its unique trifunctionalized pyridine scaffold, featuring strategically positioned amino, nitro, and bromo groups, offers a versatile platform for constructing complex molecular architectures. This document explores its synthesis, reactivity, and core applications in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, complete with field-proven protocols designed for researchers, medicinal chemists, and professionals in drug development.
Introduction: A Multifaceted Building Block
This compound is a substituted pyridine derivative of significant interest in synthetic chemistry.[1] The molecule's utility is derived from the distinct reactivity of its three functional groups:
-
The Bromo Group (C6-Position): Primarily serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
-
The Nitro Group (C3-Position): As a strong electron-withdrawing group, it activates the pyridine ring, making the bromo-substituent more susceptible to nucleophilic aromatic substitution (S_N_Ar). It can also be readily reduced to an amino group, providing a route to highly functionalized diaminopyridine derivatives.
-
The Amino Group (C2-Position): An electron-donating group that modulates the electronic properties of the ring.[1] It can also serve as a site for further derivatization, although its primary influence in the context of this intermediate is often electronic and steric.
This combination of functionalities allows for sequential, regioselective modifications, making it an invaluable precursor for synthesizing compounds in pharmaceutical and agrochemical research.[1][2]
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties and hazards is critical for safe and effective handling in a laboratory setting.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 84487-04-7 | [3] |
| Molecular Formula | C₅H₄BrN₃O₂ | [1][4] |
| Molecular Weight | 218.01 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 199-202 °C | [4][5] |
| Boiling Point | 349.5 °C at 760 mmHg | |
| Density | 1.9 ± 0.1 g/cm³ | [4] |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a chemical fume hood.[3]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[3][7]
-
Handling: Avoid formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere.[4] Keep away from oxidizing agents, heat, flames, and sparks.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
Synthesis Overview
The synthesis of substituted nitropyridines often involves the direct nitration of a corresponding aminopyridine precursor. For example, a general and analogous procedure involves the nitration of a brominated aminopyridine using a mixture of nitric and sulfuric acid.[8] The starting 2-aminopyridine can first be brominated, followed by a regioselective nitration directed by the existing substituents. Careful control of reaction temperature is crucial to ensure safety and prevent over-nitration.[8]
Application in Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the C6 position is an ideal site for palladium-catalyzed reactions, which are cornerstones of modern C-C and C-N bond formation.[9]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organoboron species with an organic halide.[10][11] For a substrate like this compound, this reaction enables the introduction of a wide variety of aryl or heteroaryl substituents.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ or a direct Pd(0) source like Pd(PPh₃)₄ is used. The active Pd(0) species is generated in situ or used directly to enter the catalytic cycle.[10][12]
-
Ligand: The reactivity of pyridinic substrates, especially those containing coordinating groups like amines, can be challenging due to potential catalyst inhibition.[12] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often essential. They promote the rate-limiting oxidative addition step and stabilize the palladium center, preventing deactivation.[12][13]
-
Base: A base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[11][13]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.[10] Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[12]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to the target temperature (typically 85-100 °C) with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[14][15] This reaction allows for the introduction of primary or secondary amines at the C6 position, producing valuable 2,6-diaminopyridine derivatives.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a Pd(0)/phosphine ligand system is employed. Pre-catalysts like [Pd₂(dba)₃] are common.[16] The choice of ligand is paramount and often depends on the steric and electronic nature of the amine coupling partner.[14]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine (or the N-H of the palladium-amine complex) to facilitate the catalytic cycle, but is generally not nucleophilic enough to compete in S_N_Ar side reactions.[14][16]
-
Solvent: Anhydrous, aprotic solvents like toluene, xylene, or 1,4-dioxane are used to prevent quenching the strong base and to ensure good solubility of the reagents.[9][16] An inert atmosphere is mandatory to protect the sensitive catalyst system.[16]
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., [Pd₂(dba)₃], 1-2 mol%), the appropriate phosphine ligand (e.g., BINAP, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv).
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene), followed by the amine coupling partner (1.1-1.2 equiv).
-
Reaction: Seal the flask and heat the mixture (typically 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and wash with brine.[16]
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the residue via column chromatography or recrystallization to yield the desired N-substituted product.[16]
Application in Nucleophilic Aromatic Substitution (S_N_Ar)
The potent electron-withdrawing effect of the nitro group at the C3-position significantly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it (C2, C4, C6). This makes the bromo-substituent at C6 susceptible to displacement by strong nucleophiles.
Causality Behind Experimental Choices:
-
Nucleophile: This reaction works best with strong nucleophiles, such as primary or secondary amines, alkoxides, or thiolates. The amine itself can act as the nucleophile.[17]
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are ideal. They can solvate the cation of the intermediate Meisenheimer complex, accelerating the reaction, but do not solvate the anion as strongly, maintaining its nucleophilicity.
-
Temperature: Heating is often required to overcome the activation energy barrier, although the highly activated nature of this substrate may allow for milder conditions compared to less activated aryl halides.
Caption: General mechanism for a Nucleophilic Aromatic Substitution (S_N_Ar) reaction.
Protocol 3: General Procedure for S_N_Ar with an Amine
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in a polar aprotic solvent (e.g., DMSO or NMP).
-
Nucleophile Addition: Add the amine nucleophile (2.0-3.0 equiv). If the amine is used as its salt, an additional non-nucleophilic base (e.g., DIPEA or K₂CO₃) may be required.
-
Reaction: Heat the mixture to an appropriate temperature (e.g., 80-150 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. If necessary, the product can be further purified by recrystallization or column chromatography.
Conclusion
This compound stands out as a highly valuable and versatile intermediate. Its well-defined reactive sites allow for selective functionalization through robust and high-yield synthetic methodologies like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and S_N_Ar reactions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to leverage this building block in the efficient synthesis of novel compounds for pharmaceutical discovery and other advanced applications.
References
- 1. indiamart.com [indiamart.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS#:84487-04-7 | Chemsrc [chemsrc.com]
- 4. 6 Bromo 3 Nitropyridin 2 Amine Acid Liquid Manufacturers and Suppliers from Hyderabad [srinnovationsindia.co.in]
- 5. This compound | BoroPharm Inc. [boropharm.com]
- 6. 6-Bromo-2-nitropyridin-3-amine | C5H4BrN3O2 | CID 56587806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. mdpi.com [mdpi.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 6-Bromo-3-nitropyridin-2-amine
Welcome to the technical support center for the synthesis of 6-Bromo-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance the yield and purity of this critical chemical intermediate. Our focus is on providing practical, field-tested insights rooted in established chemical principles.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical and agrochemical compounds. The most common and direct route to this molecule is the electrophilic nitration of 2-Amino-6-bromopyridine. While seemingly straightforward, this reaction presents several challenges, primarily concerning yield and regioselectivity. This guide will address these challenges in a comprehensive question-and-answer format.
Troubleshooting Guide
This section is dedicated to addressing the common issues encountered during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the nitration of 2-Amino-6-bromopyridine can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Insufficient Nitrating Agent: Ensure a slight molar excess of nitric acid is used. A common ratio is 1.0 to 1.2 equivalents of nitric acid to the starting material.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the initial reaction time, consider extending it.
-
Inadequate Mixing: In larger scale reactions, ensure efficient stirring to maintain a homogenous mixture and facilitate contact between reactants.
-
-
Product Degradation:
-
Temperature Control: The nitration of aminopyridines is highly exothermic. Maintaining a low temperature (typically between 0°C and 5°C) during the addition of the nitrating agent is critical to prevent side reactions and degradation of the product.[1]
-
Harsh Work-up Conditions: During neutralization, avoid excessively high pH, as it can lead to product degradation. A controlled neutralization to a pH of 7-8 is recommended.[1]
-
-
Loss During Work-up and Purification:
-
Aqueous Solubility: The product may have some solubility in the aqueous phase during neutralization. Ensure complete precipitation by carefully adjusting the pH and cooling the mixture.
-
Inefficient Extraction: If an extraction is performed, use an appropriate organic solvent and perform multiple extractions to maximize recovery.
-
Question 2: I am observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the nitration?
Answer:
The formation of the undesired 2-amino-6-bromo-5-nitropyridine isomer is a common challenge. The amino group at the 2-position directs nitration to the ortho (3-position) and para (5-position) positions. To favor the desired 3-nitro isomer:
-
Temperature is Key: Lower reaction temperatures generally favor the formation of the 3-nitro isomer. Conducting the reaction at or below 0°C can significantly improve the 3-nitro to 5-nitro isomer ratio.[1]
-
Rate of Addition: Add the nitrating mixture (pre-mixed and cooled nitric and sulfuric acid) slowly and dropwise to the solution of 2-Amino-6-bromopyridine in sulfuric acid. This helps to maintain a low reaction temperature and control the reaction rate.
The following table illustrates the typical influence of temperature on the isomer ratio in similar aminopyridine nitrations:
| Reaction Temperature (°C) | Approximate Isomer Ratio (3-nitro : 5-nitro) |
| 25 | 1 : 1 |
| 5 | 2 : 1 |
| 0 | 3 : 1 |
| -5 | 4 : 1 |
Note: These ratios are illustrative and can vary based on specific reaction conditions.
Question 3: My final product is difficult to purify. What are the best strategies for obtaining high-purity this compound?
Answer:
Purification can be challenging due to the presence of the 5-nitro isomer and other impurities with similar polarities.
-
Recrystallization: This is the most common and effective method for purifying the crude product.
-
Solvent Selection: Ethanol or a mixture of ethanol and water are often suitable solvents. The goal is to find a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, you can treat it with a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]
-
-
Column Chromatography: If recrystallization does not provide the desired purity, flash column chromatography on silica gel can be employed.
-
Solvent System: A gradient of hexane and ethyl acetate is typically effective for separating the 3-nitro and 5-nitro isomers. Start with a low polarity mixture and gradually increase the polarity to elute the products. The 5-nitro isomer is generally less polar and will elute first.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in this reaction?
A1: Concentrated sulfuric acid serves two primary roles in the nitration reaction. Firstly, it acts as a catalyst by protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3][4][5] Secondly, it acts as a solvent for the starting material and the reaction intermediate.
Q2: What are the key safety precautions for this synthesis?
A2: The nitration of aromatic compounds is a potentially hazardous reaction.
-
The reaction is highly exothermic and can run away if not properly controlled. Always maintain strict temperature control and add reagents slowly.
-
Concentrated nitric and sulfuric acids are highly corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.[6]
-
The product, this compound, is a chemical irritant and should be handled with care.[6]
Q3: Can I use a different nitrating agent?
A3: While a mixture of nitric acid and sulfuric acid is the most common nitrating agent, other reagents like N-nitropyridinium salts have been used for the nitration of pyridines.[7] However, for the synthesis of this compound, the nitric acid/sulfuric acid system is well-established and generally provides good results when optimized.
Detailed Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and scale.
Materials:
-
2-Amino-6-bromopyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
-
Dissolution of Starting Material: Cool the sulfuric acid to 0°C in an ice-salt bath. Slowly add 2-Amino-6-bromopyridine portion-wise, ensuring the temperature does not rise above 5°C. Stir until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-Amino-6-bromopyridine via the dropping funnel. Maintain the reaction temperature between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. A yellow precipitate of the crude product will form.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water.
-
Purification: Purify the crude product by recrystallization from ethanol to obtain pure this compound as a yellow solid.
Visualizing the Workflow and Mechanism
To further clarify the process, the following diagrams illustrate the experimental workflow and the reaction mechanism.
References
Technical Support Center: Purification of Crude 6-Bromo-3-nitropyridin-2-amine by Recrystallization
Welcome to the dedicated technical support guide for the purification of 6-Bromo-3-nitropyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in a highly pure, crystalline form. The following sections provide a deep dive into the principles of recrystallization as applied to this specific molecule, a detailed experimental protocol, and a comprehensive troubleshooting guide to navigate the common challenges encountered during its purification.
Introduction: The Critical Role of Purity
This compound is a vital building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] The presence of three distinct functional groups—an amine, a nitro group, and a bromine atom—on the pyridine scaffold makes it a versatile precursor for constructing complex molecular architectures. However, impurities generated during its synthesis, such as isomers or unreacted starting materials, can lead to unwanted side reactions, complicate downstream processing, and compromise the efficacy and safety of the final product.
Recrystallization is a powerful and economical technique for purifying solid organic compounds. It leverages the differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures. An effective recrystallization process yields a product with high crystalline and chemical purity, which is essential for reliable experimental outcomes and meeting stringent regulatory standards.
Core Principles of Recrystallization for this compound
The successful recrystallization of this compound hinges on the selection of an appropriate solvent. The ideal solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures: The crude material should dissolve completely in a minimal amount of boiling or near-boiling solvent.
-
Low solubility at low temperatures: Upon cooling, the purified compound should crystallize out of the solution, while impurities remain dissolved.
-
Favorable boiling point: The solvent's boiling point should be high enough to provide a good solubility differential but not so high that it is difficult to remove from the purified crystals. Given the high melting point of this compound (199-202°C), a solvent with a boiling point well below this temperature is necessary to prevent the compound from "oiling out."[2]
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be volatile enough to be easily removed from the crystals during the drying process.
Due to the polar nature of the amino and nitro groups, polar solvents are generally a good starting point for solubility tests.
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step method for the purification of crude this compound. It is crucial to perform a solvent screening first to identify the optimal solvent or solvent system for your specific batch of crude material.
Part 1: Solvent Screening
A systematic approach to solvent selection is critical for a successful recrystallization. The following table provides a starting point for screening common laboratory solvents.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior |
| Water | High | 100 | Likely to have low solubility even when hot. |
| Ethanol | High | 78.4 | Good candidate; may dissolve the compound when hot. |
| Methanol | High | 64.7 | Good candidate; may dissolve the compound when hot. |
| Isopropanol | Medium | 82.6 | Good candidate; may dissolve the compound when hot. |
| Ethyl Acetate | Medium | 77.1 | Possible candidate. |
| Acetone | Medium | 56 | May be too good a solvent at room temperature. |
| Toluene | Low | 111 | Unlikely to be a good solvent. |
| Hexanes | Low | ~69 | Unlikely to be a good solvent. |
Procedure for Solvent Screening:
-
Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Add the test solvent dropwise at room temperature and observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.
-
Observe if the compound dissolves completely upon heating.
-
If the compound dissolves, allow the solution to cool to room temperature and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show significant crystal formation upon cooling.
For compounds like this compound, a mixed solvent system may be necessary. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). The solution is then heated until it becomes clear and allowed to cool. A promising mixed-solvent system for this compound, based on related structures, is ethanol/water .
Part 2: Step-by-Step Recrystallization Procedure
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol and deionized water)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add a minimal amount of the "good" solvent (e.g., ethanol) and begin heating the mixture with stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
Inducing Crystallization (for mixed-solvent systems): If using a mixed-solvent system like ethanol/water, slowly add the "poor" solvent (e.g., hot water) to the hot ethanol solution until the solution becomes faintly cloudy. Then, add a few drops of the "good" solvent (hot ethanol) until the solution is clear again.
-
Cooling and Crystal Formation: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Washing the Crystals: Wash the collected crystals with a small amount of ice-cold recrystallization solvent (or the mixed solvent in the same proportion) to remove any adhering mother liquor which contains impurities.
-
Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: No crystals are forming after the solution has cooled.
A1: This is a common issue that can arise from several factors:
-
Too much solvent was used: This is the most frequent cause. To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask with a glass rod at the surface of the liquid.[4] The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, adding a tiny "seed" crystal can initiate crystallization.
Q2: The compound "oiled out" instead of forming crystals.
A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.
-
Reheat and add more solvent: Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent to lower the saturation point and then allow the solution to cool more slowly.
-
Change the solvent system: The chosen solvent may not be appropriate. A solvent with a lower boiling point should be selected.
Q3: The recovery of the purified compound is very low.
A3: A low yield can be due to several reasons:
-
Excessive solvent: As mentioned, using too much solvent will result in a significant amount of the product remaining in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during a hot filtration, some product may be lost. Ensure the funnel and receiving flask are pre-warmed.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.
Q4: The purified crystals are still colored.
A4: If the crude material has colored impurities, they may sometimes co-crystallize with the product.
-
Activated Charcoal: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight) to the solution. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can also adsorb some of your product.
Q5: What is the expected purity of the recrystallized product?
A5: A successful recrystallization should significantly improve the purity of the this compound. Purity can be assessed by techniques such as melting point analysis (a sharp melting point range close to the literature value indicates high purity), Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial suppliers often offer this compound with purities of 95-96%.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
common side reactions with 6-Bromo-3-nitropyridin-2-amine and how to minimize them
Welcome to the technical support center for 6-Bromo-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile building block. Here, we provide in-depth, experience-driven answers to frequently asked questions and offer detailed troubleshooting protocols to enhance the success of your synthetic endeavors.
Understanding the Reactivity of this compound
This compound is a highly functionalized heterocyclic compound, offering multiple reaction sites. Its reactivity is governed by the interplay of the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring, along with the presence of a reactive bromine atom. This complex electronic nature makes it a valuable synthon but also predisposes it to several side reactions. This guide will focus on the most common transformations: palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr), as well as the chemoselective reduction of the nitro group.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions
Answer:
Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich or sterically hindered aryl halides.[1] In the case of this compound, the presence of the amino group, while electronically countered by the nitro group, can still contribute to this side reaction. The likely culprit is the formation of palladium hydride species (Pd-H) in the catalytic cycle, which can then react with the starting material to replace the bromine with a hydrogen atom.[1]
Causality and Minimization Strategies:
-
Source of Pd-H: Palladium hydride species can arise from several sources, including the decomposition of the palladium catalyst, reactions with the solvent, or impurities in the reagents.
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-rich substrates, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often more effective at promoting the desired cross-coupling over dehalogenation.[1]
-
Base Selection: The base can significantly influence the extent of dehalogenation. While stronger bases are often required for efficient transmetalation, they can also promote the formation of Pd-H species. A screen of bases, including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), is recommended.
-
Solvent Purity: Ensure the use of dry, degassed solvents. Protic impurities can be a source of hydrogen.
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can lead to catalyst decomposition and an increase in dehalogenation. Monitor the reaction progress and aim for the lowest effective temperature and shortest possible reaction time.
Troubleshooting Protocol for Dehalogenation in Suzuki Coupling:
-
Reagent Purity: Use freshly purified this compound and high-purity boronic acid or ester.
-
Ligand Screening: Perform small-scale parallel reactions to screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).
-
Base Optimization: Test different bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃.
-
Solvent System: Use anhydrous, degassed solvents like 1,4-dioxane or toluene. A combination of an organic solvent with water (e.g., dioxane/water 4:1) is common for Suzuki reactions, but ensure the water is also degassed.[2]
-
Temperature Control: Start with a lower reaction temperature (e.g., 80 °C) and gradually increase if the reaction is sluggish.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration to prevent oxidative degradation of the catalyst and reagents.
Answer:
Yes, this is a distinct possibility. The pyridine nitrogen and the exocyclic amino group of your substrate can act as ligands for the palladium catalyst. This coordination can lead to catalyst inhibition or the formation of inactive catalyst species, thereby slowing down or halting the catalytic cycle.[1][3]
Causality and Minimization Strategies:
-
Catalyst Sequestration: The lone pairs on the nitrogen atoms of the pyridine ring and the amino group can compete with the desired phosphine ligand for coordination to the palladium center.
-
Ligand Design: The use of bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos, or BrettPhos) is crucial.[4] These ligands can sterically hinder the coordination of the substrate's nitrogen atoms to the palladium center, thus favoring the productive catalytic cycle.
-
Protecting Groups: While adding steps to the synthesis, protection of the amino group (e.g., as an acetamide) can prevent its coordination to the palladium catalyst. However, this may alter the electronic properties of the substrate.
-
Choice of Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine coupling partner. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or alkali metal tert-butoxides (e.g., NaOtBu, KOtBu) are commonly used.[4]
Experimental Workflow for Optimizing Buchwald-Hartwig Amination:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
Answer:
The pyridine ring in your substrate is activated towards nucleophilic attack at the 6-position (para to the nitro group) and the 2-position (ortho to the nitro group). The bromine at the 6-position is the intended leaving group. However, several factors can lead to a complex reaction mixture.
Potential Side Reactions and Their Causes:
-
Competitive Attack: While the 6-position is strongly activated by the para-nitro group, the 2-position, bearing the amino group, is also activated. Although the amino group is a poor leaving group, under harsh conditions or with certain nucleophiles, complex reaction pathways can be initiated.
-
Displacement of the Nitro Group: In some cases, particularly with highly activated systems and certain nucleophiles, displacement of the nitro group can occur, although this is generally less common than halide displacement.
-
Nitro Group Migration: In reactions of some bromo-nitropyridines with amines, migration of the nitro group has been observed, leading to isomeric products.[5][6] This is more likely in polar aprotic solvents.
-
Reaction with the Amino Group: The nucleophile could potentially react with the existing amino group, for example, through deprotonation followed by further reactions, especially if a strong base is used.
Strategies to Promote Selective SNAr at the 6-Position:
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to facilitate SNAr reactions. However, to minimize potential nitro group migration, a less polar solvent like THF or dioxane could be trialed.
-
Base: A non-nucleophilic base, such as K₂CO₃ or DIPEA, should be used to scavenge the HBr formed during the reaction without competing with the primary amine nucleophile.
-
Temperature Control: SNAr reactions are often temperature-dependent. Start at a moderate temperature (e.g., 60-80 °C) and only increase if necessary. Overheating can lead to decomposition and side reactions.
-
Nucleophile Equivalence: Use a slight excess (1.1-1.5 equivalents) of the amine nucleophile to drive the reaction to completion. A large excess may promote side reactions.
Table 1: Recommended Starting Conditions for SNAr
| Parameter | Recommended Condition | Rationale |
| Solvent | DMSO or DMF | Polar aprotic, solubilizes reagents and facilitates the reaction. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 eq.) | Non-nucleophilic, effectively scavenges HBr. |
| Temperature | 60-100 °C | Balances reaction rate with minimizing side reactions. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative side reactions. |
Chemoselective Reduction of the Nitro Group
Answer:
The selective reduction of a nitro group in the presence of a halogen is a common challenge. Many standard reduction methods can also lead to hydrodehalogenation. Catalytic hydrogenation with Pd/C, for instance, is highly likely to cleave the C-Br bond.[7]
Recommended Reagents for Chemoselective Nitro Group Reduction:
-
Tin(II) Chloride (SnCl₂): This is a classic and often reliable method for the chemoselective reduction of aromatic nitro groups in the presence of halogens.[7] The reaction is typically carried out in a protic solvent like ethanol or ethyl acetate, often with the addition of concentrated HCl.
-
Iron Powder in Acetic Acid (Fe/AcOH): This is another mild and effective method for selective nitro group reduction. It is often well-tolerated by other functional groups.
-
Sodium Hydrosulfite (Na₂S₂O₄): This reagent can be used under aqueous or biphasic conditions and is known for its mildness and selectivity.
-
Catalytic Hydrogenation with Specific Catalysts: While Pd/C is generally not suitable, catalytic hydrogenation using Raney Nickel may be more selective and less prone to causing dehalogenation.[7] Careful screening of reaction conditions (pressure, temperature, and solvent) is necessary.
Detailed Protocol for Selective Nitro Reduction using SnCl₂:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Caption: Reaction pathway for selective nitro group reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Optimization of Palladium Catalysis for 6-Bromo-3-nitropyridin-2-amine Reactions
Welcome to the technical support center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions with 6-Bromo-3-nitropyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this uniquely functionalized substrate. Our goal is to provide field-proven insights and actionable troubleshooting strategies to optimize your synthetic outcomes.
The substrate, this compound, presents a distinct set of challenges due to its electronic and structural properties. The interplay between the pyridine nitrogen, the ortho-amino group, and the para-nitro group creates a complex environment for the palladium catalyst. This guide will deconstruct these challenges and offer systematic approaches to catalyst system selection and reaction optimization.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding the use of this compound in palladium-catalyzed reactions.
Q1: What makes this compound a challenging substrate?
The difficulty arises from a combination of three structural features:
-
Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center. This coordination can sometimes inhibit the catalytic cycle, effectively acting as a catalyst poison.[1][2]
-
Ortho-Amino Group: The primary amine at the C2 position can form a chelate with the palladium center in conjunction with the pyridine nitrogen. This bidentate binding can form stable, off-cycle palladacycles that hinder the crucial oxidative addition or reductive elimination steps.[3]
-
Nitro Group: While the strong electron-withdrawing nature of the nitro group at the C3 position activates the C6-Br bond for oxidative addition, it also makes the entire system electron-deficient, which can influence the kinetics of other steps in the catalytic cycle.
Q2: How do I select the appropriate palladium precatalyst?
The choice between a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst such as Pd(OAc)₂ or a pre-formed palladacycle (e.g., G3/G4 precatalysts) is critical.[4]
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂): These are often air-stable and cost-effective but require in-situ reduction to the active Pd(0) species. This reduction can sometimes be inefficient, leading to inconsistent results.[5]
-
Pd(0) Sources (e.g., Pd₂(dba)₃): These sources do not require a reduction step, which can lead to more reliable initiation. However, they can be sensitive to air, and the dba ligands can sometimes interfere with the reaction.[4]
-
Palladacycle Precatalysts (e.g., Buchwald Precatalysts): These are often the most reliable choice. They are air-stable Pd(II) complexes that efficiently generate a monoligated Pd(0) species upon activation by a base.[6] This ensures a consistent generation of the active catalyst.
For this challenging substrate, starting with a well-defined palladacycle precatalyst is highly recommended to improve reproducibility.
Q3: What class of ligands should I consider for this substrate?
The choice of ligand is arguably the most critical parameter. For electron-deficient heteroaryl halides like this one, bulky, electron-rich phosphine ligands are the standard.
-
For C-N (Buchwald-Hartwig) and C-C (Suzuki) Couplings: Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Hartwig groups are designed to accelerate reductive elimination and prevent the formation of inactive catalyst dimers.[7][8] For the specific challenge of the ortho-amino group, ligands like BrettPhos have been developed to handle substrates with potentially chelating groups.[3]
-
For C-C (Sonogashira) Couplings: A combination of a palladium catalyst with phosphine ligands (like PPh₃) and a copper(I) co-catalyst is standard.[1][7]
Q4: How do I choose the right base and solvent?
The base and solvent are interdependent and crucial for success.[5][9]
-
Base: The base's role is to facilitate the deprotonation of the nucleophile (in C-N coupling) or to activate the organometallic reagent (in C-C coupling).
-
For Buchwald-Hartwig amination , strong, non-nucleophilic bases like NaOtBu or LiHMDS are common.[3] However, for substrates with sensitive functional groups (like the nitro group), weaker inorganic bases like K₃PO₄ or Cs₂CO₃ might be necessary, though they may require higher temperatures.[10][11]
-
For Suzuki-Miyaura coupling , inorganic bases like K₃PO₄ or K₂CO₃ are standard, often used with a biphasic solvent system to aid solubility.[1][2]
-
-
Solvent: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.
-
Aprotic polar solvents like 1,4-dioxane , THF , or toluene are most common.[7][12] The polarity of the solvent can significantly affect the reaction rate and even the selectivity of the catalytic process.[9] All solvents must be anhydrous and thoroughly degassed to prevent catalyst oxidation and side reactions.[1][12]
-
Section 2: Troubleshooting Guide
This section is structured to provide direct answers to specific problems you may encounter during your experiments.
Problem Category: Low or No Conversion
Q: My reaction shows no conversion of the starting material. What are the first things to check?
A: Before optimizing the catalyst system, verify the fundamentals of the reaction setup.
-
Inert Atmosphere: Palladium(0) is highly sensitive to oxygen.[12] Ensure your reaction vessel was properly evacuated and backfilled with an inert gas (Argon or Nitrogen) multiple times and that the reaction is maintained under positive pressure.[1][6]
-
Solvent and Reagent Quality: Use anhydrous, degassed solvents.[1] Water and oxygen can deactivate the catalyst. Ensure your reagents, especially boronic acids for Suzuki coupling, are pure. Boronic acids can degrade over time, leading to protodeboronation.[2]
-
Catalyst Activation: If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species. Sometimes a pre-stirring step of the Pd(II) source and ligand before adding the substrates can be beneficial.[6]
Q: I'm seeing very low yield (<20%). What are the likely causes related to the catalyst system?
A: Low yields are often due to catalyst inhibition or deactivation, which is a primary concern with this substrate.
-
Catalyst Inhibition by Substrate: The N-atoms of your substrate are likely coordinating to the palladium, creating inactive species.[2][3]
-
Solution: Switch to a more sterically hindered ligand (e.g., from PPh₃ to a biaryl phosphine like XPhos). The bulk of the ligand can disfavor the binding of the pyridine substrate to the palladium center.
-
-
Incorrect Ligand-to-Metal Ratio: An improper ratio can lead to catalyst instability. For many reactions, a ligand:palladium ratio of 2:1 is optimal to ensure the formation of the active L₂Pd(0) complex and prevent aggregation.
-
Suboptimal Base/Solvent Combination: The chosen base may not be strong enough or sufficiently soluble in your solvent to perform its function effectively.[12]
-
Solution: If using an inorganic base like K₃PO₄ in a solvent like toluene, consider adding a small amount of water to create a biphasic system, which can improve base solubility and reaction rate. Alternatively, switch to a different solvent/base pair, such as LiHMDS in THF.[3]
-
Problem Category: Side Reactions & Catalyst Degradation
Q: My main side product is the dehalogenated starting material (6-amino-2-nitropyridine). How can I minimize this?
A: Dehalogenation (or protodebromination) is often caused by palladium hydride species.[2]
-
Cause: These can form from the reaction of the catalyst with trace water or from side reactions with the amine or base.
-
Solutions:
-
Use Rigorously Dry Conditions: Ensure all reagents and solvents are anhydrous.
-
Screen Different Bases: The choice of base can significantly impact the rate of dehalogenation.
-
Optimize Reaction Rate: A faster cross-coupling reaction will outcompete the slower dehalogenation pathway. Switching to a more active ligand or increasing the temperature may help.[12]
-
Q: In my Suzuki coupling, I observe significant homocoupling of the boronic acid. What is causing this?
A: Homocoupling is typically caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.[2]
-
Solution: The primary fix is to improve the degassing of your solvents and ensure a strictly inert atmosphere throughout the reaction. Sparging the solvent with argon for 30-60 minutes before use is a reliable method.[12]
Q: My reaction mixture turns black and a precipitate forms. What is happening?
A: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black (elemental palladium).[12][13] This removes the active catalyst from the solution and halts the reaction.
-
Cause: This occurs when the Pd(0) species is not sufficiently stabilized by the phosphine ligands, leading to aggregation. This can be exacerbated by high temperatures or an incorrect ligand choice.
-
Solutions:
-
Use a Stabilizing Ligand: Bulky, electron-rich phosphine ligands are designed to create stable, monoligated Pd(0) complexes that are resistant to aggregation. If you are using a simple ligand like PPh₃, switch to a more advanced biarylphosphine ligand.
-
Lower the Reaction Temperature: While higher temperatures increase reaction rates, they also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
-
Check Ligand Purity: Impurities in the ligand can interfere with catalyst stability.
-
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low-yield reactions.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Section 3: Data & Protocols
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos (2-5) | NaOtBu (1.4) | Toluene | 100-110 |
| Buchwald-Hartwig | RuPhos-G3 (2) | (Pre-complexed) | LiHMDS (1.5) | THF | 65 |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | PPh₃ (4) + CuI (5) | Et₃N (2.0) | DMF | 80-100 |
Note: These are starting points. Optimization is crucial for this specific substrate.[1][3][7]
Catalytic Cycle Inhibition Diagram
The chelating nature of this compound can lead to the formation of stable, off-cycle palladium complexes that inhibit catalysis.
Caption: Potential catalyst inhibition pathways for this substrate.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed Toluene and Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of toluene.
-
Seal the Schlenk flask, evacuate, and backfill with argon (repeat 3 times).
-
Under a positive flow of argon, add the catalyst solution, followed by the main volume of toluene and then water (e.g., 5:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted for challenging substrates.[3][7]
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.1-1.2 equiv)
-
RuPhos-G3 precatalyst (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 equiv, as a 1M solution in THF)
-
Anhydrous, degassed THF
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the this compound and the RuPhos-G3 precatalyst.
-
Seal the flask, evacuate, and backfill with argon (repeat 3 times).
-
Add anhydrous THF via syringe, followed by the amine coupling partner.
-
Slowly add the LiHMDS solution at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Scaling Up 6-Bromo-3-nitropyridin-2-amine Production
Welcome to the technical support center for the synthesis and scale-up of 6-Bromo-3-nitropyridin-2-amine (CAS 84487-04-7). This guide is designed for researchers, chemists, and process development professionals who are working with this critical intermediate. This compound is a valuable building block in medicinal chemistry and materials science, and its successful synthesis at scale is crucial for advancing research and development pipelines.
This document provides a comprehensive overview of the most common synthetic route, detailed troubleshooting for challenges you may encounter during scale-up, and answers to frequently asked questions, all grounded in established chemical principles and practical experience.
Synthetic Pathway Overview
The most prevalent and direct method for preparing this compound is through the electrophilic aromatic substitution (nitration) of 2-amino-6-bromopyridine. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid (mixed acid) under strictly controlled temperature conditions. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The electron-donating amino group on the pyridine ring directs the substitution, primarily to the ortho (3-position) and para (5-position). The presence of the bromine atom at the 6-position further influences this regioselectivity.
impact of base and solvent choice on 6-Bromo-3-nitropyridin-2-amine reactivity
Technical Support Center: 6-Bromo-3-nitropyridin-2-amine
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and questions regarding its reactivity, with a specific focus on how the judicious selection of bases and solvents can dictate the success of your synthetic transformations.
The unique electronic architecture of this compound—featuring an electron-donating amino group, a strongly electron-withdrawing nitro group, and a reactive bromo substituent on a π-deficient pyridine ring—presents both opportunities and challenges. Understanding the interplay of these functional groups is paramount to troubleshooting and optimizing your reactions.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 6-position is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. However, the inherent properties of the substrate can often lead to complications.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is giving low conversion and multiple byproducts. What's going wrong?
A1: This is a common issue stemming from the substrate's multiple coordination sites and the electronic nature of the pyridine ring. The primary challenges are often related to catalyst inhibition and suboptimal reaction conditions.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the exocyclic amino group can coordinate strongly to the palladium center, forming inactive or less active catalyst species.[1][2] This sequestration of the catalyst is a major cause of low conversion.
-
Poor Oxidative Addition: The electron-donating amino group can increase the electron density at the C-Br bond, slowing down the rate-limiting oxidative addition step of the catalytic cycle.[1]
-
Inappropriate Base/Solvent Combination: The choice of base and solvent is critical to overcome these hurdles. A common mistake is using a base that is too weak or a solvent system that does not adequately promote the catalytic cycle.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Probable Cause (Base/Solvent Related) | Recommended Solution |
| Low or No Conversion | Weak Base: A weak base like K₂CO₃ may not be sufficient to facilitate the transmetalation step effectively, especially with this electron-rich substrate.[3] | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. These bases can accelerate transmetalation and help disrupt inhibitory catalyst-substrate complexes. |
| Inhibitory Solvent: Solvents like DMF can sometimes coordinate to the palladium center, competing with the substrate. | Use less coordinating solvents. A mixture of 1,4-dioxane and water (typically 4:1) is a robust starting point.[4][5] Toluene can also be effective. | |
| Dehalogenation (Loss of Bromine) | Source of Hydride: This side reaction, where the bromo group is replaced by hydrogen, can be caused by trace palladium hydride species.[1] Certain solvent/base combinations can promote their formation. | Screen different bases and ensure solvents are anhydrous and properly degassed. Sometimes, changing from an inorganic base to a soluble organic base can mitigate this. |
| Protodeboronation of Boronic Acid | Aqueous Basic Conditions: This is the hydrolysis of the boronic acid, often worsened by high temperatures and prolonged reaction times in aqueous basic media.[1] | Use fresh boronic acid or more stable pinacol esters. Minimize reaction time by careful monitoring (TLC/LC-MS). Using an anhydrous solvent system with a base like K₃PO₄ can also help.[6] |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[1][6] | Ensure the reaction mixture and solvents are rigorously degassed. Running the reaction under a strict inert atmosphere (Argon or Nitrogen) is crucial. |
Q2: How do I select the optimal base and solvent for a Buchwald-Hartwig amination using this substrate?
A2: The Buchwald-Hartwig amination is an excellent method for forming a new C-N bond at the 6-position. The success of this reaction is highly dependent on a synergistic relationship between the base, solvent, and ligand.[7]
-
The Role of the Base: The base's primary role is to deprotonate the amine nucleophile (or the palladium-amine complex) to form the key palladium-amido intermediate that undergoes reductive elimination.[8][9] Strong, non-nucleophilic bases are required.
-
Sodium tert-butoxide (NaOtBu): This is a very strong and commonly used base, effective for a wide range of primary and secondary amines.[8] However, its high basicity can be incompatible with sensitive functional groups.
-
Potassium Phosphate (K₃PO₄) & Cesium Carbonate (Cs₂CO₃): These are milder inorganic bases that are often effective, particularly with more electron-rich aryl halides and when using modern, highly active phosphine ligands.
-
-
The Role of the Solvent: The solvent's polarity plays a crucial role.
-
Non-polar Aprotic Solvents (e.g., Toluene, Dioxane): These solvents are generally preferred. In a non-polar environment, the formation of charged species is disfavored. This makes an anionic base essential to deprotonate the neutral palladium-amine complex and drive the reaction forward.[8]
-
Polar Aprotic Solvents (e.g., DMF): In polar solvents, dissociation of the halide from the palladium complex is more feasible. However, the solvent or base can then complex more strongly to the palladium center, creating a stable, inactive "resting state" that can shut down catalysis.[8]
-
Recommendation Summary:
| Amine Nucleophile | Recommended Base | Recommended Solvent | Rationale |
| Primary & Secondary Alkyl Amines | NaOtBu | Toluene or 1,4-Dioxane | Strong base is needed for deprotonation of the less acidic alkyl amines. Non-polar solvent favors the catalytic cycle.[8] |
| Primary & Secondary Aryl Amines | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane | Aryl amines are more acidic, allowing for slightly weaker bases. Dioxane is an excellent general-purpose solvent for these couplings. |
| Weakly Binding/Hindered Amines | LiHMDS or KHMDS | THF or Toluene | For challenging couplings, very strong, non-coordinating bases may be required to overcome high activation barriers. |
Visualizing the Catalytic Cycle
The following diagram illustrates the key steps in a palladium-catalyzed cross-coupling reaction, highlighting the critical intervention points for the base.
References
- 1. benchchem.com [benchchem.com]
- 2. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C–C Cross-Coupling Reactions of O6-Alkyl-2-Haloinosine Derivatives and a One-Pot Cross-Coupling/O6-Deprotection Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Preventing Catalyst Deactivation with 6-Bromo-3-nitropyridin-2-amine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Bromo-3-nitropyridin-2-amine in catalyzed reactions. This challenging substrate, a valuable building block in medicinal chemistry, contains several functionalities that can complicate catalytic processes, primarily through catalyst deactivation.[1][2] This guide provides in-depth troubleshooting advice and preventative strategies to help you achieve robust and reproducible results in your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki/Buchwald-Hartwig reaction with this compound has stalled or is giving very low yield. What is the most likely cause?
A: Low or no conversion is often due to catalyst deactivation. The substrate itself, this compound, possesses functionalities—specifically the pyridinic nitrogen and the amino group—that can act as poisons to the palladium catalyst.[3] These groups can coordinate strongly to the palladium center, inhibiting substrate binding or subsequent steps in the catalytic cycle.[3] Additionally, the formation of inactive palladium black is a common deactivation pathway.[4]
Q2: I observe my reaction mixture turning black. What does this signify?
A: The formation of a black precipitate is typically indicative of palladium black, which consists of aggregated, inactive Pd(0) species.[4] This is a common mode of catalyst deactivation and suggests that the ligand is not adequately stabilizing the catalytically active monomeric palladium complexes.
Q3: Can the nitro group on my substrate interfere with the reaction?
A: Yes, while direct poisoning by the nitro group is less common than by nitrogen heterocycles, it can be reduced under certain catalytic conditions, leading to side products. More significantly, its strong electron-withdrawing nature affects the reactivity of the C-Br bond, which can influence the rate of oxidative addition.[5]
Q4: Which ligands are recommended for coupling reactions with this type of heteroaryl halide?
A: Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium catalyst and promoting efficient turnover.[6] Dialkylbiaryl phosphines, such as SPhos and XPhos (developed by the Buchwald group), have proven effective for challenging heteroaryl substrates.[3] These ligands promote the formation of monoligated palladium species that are highly active and can help prevent catalyst deactivation.[6]
Q5: What is the best choice of base for this substrate?
A: The choice of base is critical. Strong, non-nucleophilic bases are often required. However, some substrates can be sensitive to strong bases.[7] A screen of bases, such as Cs₂CO₃, K₃PO₄, and NaOt-Bu, is often necessary. The base not only facilitates the catalytic cycle but can also influence catalyst stability.[8]
In-Depth Troubleshooting Guides
Problem 1: Catalyst Inhibition by Substrate Functionalities
The primary challenge with this compound is the presence of multiple Lewis basic sites (pyridinic nitrogen, amino group) that can competitively bind to the palladium catalyst, leading to inactive complexes.
Causality and Mechanism
In a typical cross-coupling cycle (e.g., Suzuki or Buchwald-Hartwig), the active Pd(0) catalyst must undergo oxidative addition with the aryl bromide.[9] If the pyridinic nitrogen or the amino group of the substrate or product coordinates to the Pd(II) intermediate, it can form a stable chelate that is resistant to subsequent transmetalation or reductive elimination, effectively sequestering the catalyst from the cycle.[3] This is a well-documented issue with nitrogen-containing heterocycles.[1][3]
Solutions & Preventative Measures
-
Ligand Selection: The use of bulky dialkylbiaryl phosphine ligands is the most effective strategy.[3] The steric hindrance provided by these ligands can disfavor the binding of the heteroaryl nitrogen to the palladium center.
-
Bidentate Ligands: In some cases, bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can be beneficial as they are thought to prevent the formation of inactive palladium dimers.[10]
-
Protecting Groups: While less ideal, protection of the amino group can be considered if other strategies fail, although this adds extra steps to the synthesis.
Problem 2: Formation of Inactive Palladium Black
The precipitation of palladium black is a visual indicator of catalyst death, where catalytically active Pd(0) species aggregate into inactive nanoparticles.[4]
Causality and Mechanism
This deactivation pathway occurs when the ligand framework is insufficient to stabilize the coordinatively unsaturated Pd(0) intermediates that are essential for the catalytic cycle. Factors like high temperature, incorrect solvent choice, or ligand degradation can accelerate this process.
Solutions & Preventative Measures
-
Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher) can sometimes provide additional stability.
-
Pre-catalyst Choice: Using well-defined Pd(II) pre-catalysts (e.g., palladacycles) that are efficiently reduced in situ to the active Pd(0) species can lead to more consistent results.[11]
-
Temperature Control: Avoid unnecessarily high temperatures. While heat can increase reaction rates, it can also accelerate catalyst decomposition. Run reactions at the lowest temperature that provides a reasonable rate.
-
Solvent Choice: The choice of solvent can impact catalyst stability. Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[12]
Troubleshooting Workflow
This decision tree can guide you through diagnosing and solving issues with your reaction.
Caption: Troubleshooting Decision Tree for Cross-Coupling Reactions.
Preventative Protocols & Best Practices
To maximize your chances of success from the outset, follow these best practices when setting up reactions with this compound.
Catalyst System Selection
The choice of palladium precursor and ligand is the most critical parameter. For challenging heteroaryl halides, modern catalyst systems are essential.
| Parameter | Recommendation | Rationale |
| Pd Precursor | Pd₂(dba)₃ or Palladacycle Precatalysts | Pd₂(dba)₃ is a reliable source of Pd(0). Palladacycles offer high stability and controlled activation.[11] |
| Ligand | Dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) | These ligands are bulky and electron-rich, which accelerates oxidative addition and reductive elimination while stabilizing the catalyst against deactivation.[3][6] |
| Base | K₃PO₄, Cs₂CO₃ | These bases are generally effective and compatible with a wide range of functional groups. A base screen is always recommended.[12] |
| Solvent | Dioxane, Toluene, or THF | These aprotic solvents are standard for cross-coupling and generally offer good catalyst stability.[12] |
Experimental Setup Protocol (Suzuki Coupling Example)
This protocol provides a robust starting point for optimization.
-
Inert Atmosphere: To a dry Schlenk flask under an argon or nitrogen atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., SPhos, 4.4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Reagent Addition: Add the boronic acid or ester (1.2-1.5 equivalents) followed by the this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, to a concentration of ~0.1 M). It is crucial to use dry and oxygen-free solvent to prevent catalyst oxidation and side reactions.[12]
-
Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a small additional charge of catalyst/ligand may be beneficial, but this often points to an underlying stability issue.
Visualizing the Deactivation Pathway
The coordination of the pyridinic nitrogen can intercept the catalytic cycle, leading to an inactive species.
Caption: Catalyst Deactivation by Product Inhibition.
By understanding the specific mechanisms that lead to catalyst deactivation with this compound, researchers can rationally design experiments, troubleshoot effectively, and ultimately achieve higher success rates in synthesizing valuable target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. oxidative addition and palladium coupling [employees.csbsju.edu]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for 6-Bromo-3-nitropyridin-2-amine Reactions
Welcome to the technical support center for navigating the intricacies of reactions involving 6-bromo-3-nitropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights into the work-up and purification of reactions utilizing this key synthetic intermediate. The following question-and-answer format directly addresses common challenges, ensuring you can troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction Quenching & Initial Work-up
Q1: My reaction involving this compound is complete. What is the best general procedure for quenching the reaction mixture?
A1: The optimal quenching strategy depends on the reaction solvent and reagents used. However, a common and effective first step for many reactions (e.g., nucleophilic aromatic substitution) is to cool the reaction mixture to room temperature or 0 °C in an ice bath. Subsequently, the mixture can be carefully poured onto crushed ice or into cold water.[1][2] This serves to dilute the reaction mixture, dissipate any excess heat, and precipitate the crude product, which is often a solid.
Q2: I've quenched my reaction in water, and a yellow solid has precipitated. What are the next steps?
A2: The precipitation of a solid is a good indication that your product has crashed out of the solution. The next steps involve isolating and purifying this solid:
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the solid with cold water to remove any water-soluble impurities and residual acids or bases.[2] If your reaction was conducted under basic conditions, a wash with a dilute acid solution (e.g., 1M HCl) might be beneficial, and vice-versa. Always check the solubility of your desired product before performing extensive washes.
-
Drying: Dry the crude product thoroughly. This can be done by air-drying on the filter, followed by drying in a desiccator or a vacuum oven at a moderate temperature.[3]
Q3: After quenching, my product remains in the aqueous layer. How should I proceed with extraction?
A3: If your product is soluble in the aqueous layer or if an organic solvent was used in the reaction, a liquid-liquid extraction is necessary.
-
Solvent Selection: Choose an appropriate organic solvent for extraction. Dichloromethane (DCM) and ethyl acetate are common choices for compounds of this nature.[2][4] The ideal solvent should readily dissolve your product while being immiscible with water.
-
Neutralization: Before extraction, it is crucial to neutralize the aqueous layer. If the reaction was acidic, carefully add a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is neutral (pH 7-8).[1][2] This step is critical to ensure your amine-containing product is in its free base form, which is more soluble in organic solvents.
-
Extraction & Washing: Transfer the neutralized aqueous solution to a separatory funnel and extract multiple times with your chosen organic solvent.[2][4] Combine the organic layers and wash them sequentially with water and then brine (a saturated solution of NaCl) to remove residual water and inorganic salts.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][5] Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain your crude product.
Purification Strategies
Q4: My crude product is not pure enough after initial work-up. What are the recommended purification techniques?
A4: The two primary methods for purifying solid organic compounds like derivatives of this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the most efficient method for purifying crystalline solids.[1] The choice of solvent is critical. Ideal solvents will dissolve the compound when hot but not when cold. Ethanol, methanol, or mixtures of solvents like ethyl acetate/hexanes are good starting points to screen for an appropriate recrystallization solvent.
-
Column Chromatography: If recrystallization is ineffective or if your product is an oil, silica gel column chromatography is the preferred method.[4] A solvent system (eluent) is chosen to separate your product from impurities based on their differing polarities. A typical eluent system for pyridine derivatives is a gradient of ethyl acetate in hexanes.[4]
Q5: I am seeing multiple spots on my TLC plate after work-up. What could these be?
A5: Multiple spots on a TLC plate indicate the presence of impurities. For reactions involving this compound, these could include:
-
Unreacted Starting Material: If the reaction did not go to completion.
-
Side Products: Depending on the reaction, side reactions such as over-alkylation, di-substitution, or hydrolysis of the nitro group could occur.
-
Degradation Products: The product might be unstable under the reaction or work-up conditions.
To identify these, you can run co-spots on your TLC plate with the starting material. Further characterization of the isolated impurities by techniques like NMR or mass spectrometry may be necessary.
Troubleshooting Specific Issues
Q6: During neutralization with sodium bicarbonate, I observed excessive foaming. How can I manage this?
A6: Vigorous foaming is due to the rapid release of carbon dioxide gas upon neutralization of strong acids. To control this:
-
Cool the Solution: Perform the neutralization in an ice bath.
-
Slow Addition: Add the basic solution slowly and in small portions with constant stirring.[3]
-
Use a Large Beaker: Ensure the beaker is large enough to contain the foam.
Q7: My final product is a dark, oily residue. How can I purify it?
A7: An oily product suggests the presence of significant impurities or that the product itself is not a solid at room temperature.
-
Attempt Trituration: Try adding a non-polar solvent like hexanes or petroleum ether and scratching the flask's side with a glass rod. This can sometimes induce crystallization.
-
Column Chromatography: This is the most reliable method for purifying oils or highly impure solids.[4]
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Solid Product
-
Quenching: Cool the reaction mixture to 0 °C and pour it slowly into a beaker containing crushed ice.
-
Neutralization: If the reaction was conducted under acidic conditions, slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the mixture is ~7-8.[1]
-
Precipitation & Filtration: Stir the mixture for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold water.
-
Drying: Dry the solid in a desiccator or vacuum oven to a constant weight.
Protocol 2: General Extractive Work-up
-
Quenching & Neutralization: Cool the reaction mixture to 0 °C and pour it into a separatory funnel containing cold water. Neutralize to pH 7-8 with saturated aqueous sodium bicarbonate.[2]
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[2][4]
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[5]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.
Data Presentation
| Property | This compound |
| Molecular Formula | C₅H₄BrN₃O₂ |
| Molecular Weight | 218.01 g/mol |
| Appearance | Yellow to light-brown powder[6] |
| Melting Point | 199-202 °C |
| Boiling Point | 349.5 °C at 760 mmHg |
| Solubility | Generally soluble in polar organic solvents like DMSO and DMF. Limited solubility in water. |
Visualizations
General Work-up Workflow
Caption: A generalized workflow for the work-up of reactions.
Troubleshooting Logic for Impure Product
Caption: Decision-making process for purifying an impure product.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. nbinno.com [nbinno.com]
Technical Support Center: 6-Bromo-3-nitropyridin-2-amine Stability and Storage Guide
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals utilizing 6-Bromo-3-nitropyridin-2-amine (CAS No: 84487-04-7). As a critical heterocyclic building block, its stability is paramount to achieving reproducible and reliable experimental outcomes. This document provides in-depth answers to common questions regarding its storage, handling, and stability, grounded in established chemical principles and safety protocols.
Section 1: Quick Reference Data
For immediate reference, the key storage and stability parameters for this compound are summarized below. Adherence to these conditions is the first step in ensuring the long-term integrity of the compound.
| Parameter | Recommended Condition | Rationale & Key Considerations | Source(s) |
| Storage Temperature | 2-8°C (Refrigerated) or Room Temperature | For long-term storage, 2-8°C is preferred to minimize thermal degradation. For short-term, consistent room temperature is acceptable. Avoid temperature fluctuations. | [1][2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Minimizes the risk of slow oxidative degradation, particularly for long-term storage or after the container has been opened. | [1] |
| Light Exposure | Keep in a dark place; protect from direct sunlight. | The nitro-aromatic system can be susceptible to photodegradation. Use amber glass vials or store containers in the dark. | [1] |
| Container | Use tightly closed, well-sealed vessels. | Protects the compound from atmospheric moisture and other contaminants. | [3][4][5][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | Contact with these materials can lead to vigorous reactions or rapid decomposition of the compound. | [3][5] |
| Conditions to Avoid | High heat, open flames, and sparks. | The compound has a high melting point (199-202°C) but should be kept away from ignition sources to prevent decomposition. | [3][5] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses specific issues and questions that users may encounter during their experiments in a direct question-and-answer format.
Q1: What are the definitive, ideal long-term storage conditions for solid this compound?
For optimal long-term stability (>1 year), the solid compound should be stored at 2-8°C in a tightly sealed amber glass vial backfilled with an inert gas like argon or nitrogen.[1]
-
Causality Explained: The combination of a nitro group, an amino group, and a bromine atom on a pyridine ring creates a molecule that, while generally stable, can be susceptible to subtle degradation pathways. Refrigeration slows down the kinetic rate of any potential decomposition. An inert atmosphere prevents oxidation, and protection from light mitigates the risk of photochemical reactions, which are a known concern for nitro-aromatic compounds.
Q2: My solid this compound has darkened slightly since I first opened it. What does this indicate, and can I still use it?
A visible color change, typically darkening, is a common indicator of chemical degradation. This could be due to minor oxidation from repeated exposure to air, slow polymerization, or a reaction catalyzed by trace impurities like moisture.
-
Trustworthiness & Self-Validation: While the compound may still be largely intact, its purity is now compromised. Using this material without verification can introduce unknown variables into your experiment, potentially leading to lower yields, unexpected side products, and non-reproducible results.
-
Recommended Action: Before use in a critical synthesis, it is strongly advised to re-analyze the material's purity via methods like LC-MS, HPLC, or NMR. If re-analysis is not feasible, the most trustworthy approach is to use a new, unopened lot of the reagent to ensure the validity of your experimental data.
Q3: What is the best practice for preparing and storing stock solutions of this compound?
Due to the potential for solvent-mediated degradation, it is always best practice to prepare solutions fresh for each experiment. If solutions must be stored, follow these guidelines:
-
Solvent Choice: Use anhydrous, high-purity aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Ensure the solvent is free of reactive impurities.
-
Preparation: Prepare the solution under an inert atmosphere if possible. Use a volumetric flask for accuracy. Gentle sonication can be used to aid dissolution.
-
Storage: If short-term storage is required, aliquot the solution into single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. A solution's stability is not guaranteed and should be empirically determined for your specific application.
Q4: Why must this compound be kept away from strong acids, bases, and oxidizing agents?
Contact with these incompatible materials can compromise the compound's structural integrity.[3][5]
-
Expertise & Causality:
-
Strong Oxidizing Agents: The amino group (-NH2) is susceptible to oxidation, which can lead to decomposition or the formation of undesired, colored byproducts.[3]
-
Strong Acids: The pyridine nitrogen and the exocyclic amino group are basic sites. Protonation by strong acids will alter the compound's electronic properties and reactivity, potentially inhibiting its intended reaction.
-
Strong Bases: Strong bases can deprotonate the amino group, forming an anion that may be less stable or exhibit different reactivity, potentially leading to decomposition or unwanted side reactions.[5]
-
Section 3: Troubleshooting Workflow for Stability Issues
When an experiment yields unexpected results (e.g., low yield, formation of impurities), the stability of the starting material is a primary suspect. The following workflow provides a logical path to diagnose potential issues related to this compound.
Caption: Troubleshooting workflow for reagent stability.
Section 4: Experimental Protocol: Preparation of a Standard Stock Solution
This protocol details the preparation of a 10 mM stock solution in DMSO, incorporating best practices to ensure the compound's integrity.
Objective: To accurately prepare a 10 mM stock solution of this compound for use in downstream applications.
Materials:
-
This compound (MW: 218.01 g/mol )[7]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Amber glass storage vials
-
Spatula, weigh paper
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat
Procedure (to be performed in a chemical fume hood):
-
Pre-equilibration: Allow the container of this compound to warm to ambient room temperature for at least 30 minutes before opening. This critical step prevents atmospheric moisture from condensing onto the cold solid.
-
Weighing: Tare a clean, dry weigh paper on the analytical balance. Carefully weigh out 21.8 mg of this compound.
-
Transfer: Quantitatively transfer the weighed solid into a 10.0 mL Class A volumetric flask.
-
Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask. Swirl gently to dissolve the solid. If necessary, cap the flask and sonicate in a water bath for 1-2 minutes to ensure complete dissolution.
-
Dilution to Volume: Once the solid is fully dissolved and the solution is at room temperature, carefully add anhydrous DMSO until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Aliquoting and Storage:
-
For immediate use, draw the required volume directly from the flask.
-
For storage, immediately aliquot the solution into smaller, single-use amber vials. If possible, flush the headspace of each vial with an inert gas (argon or nitrogen) before sealing.
-
Label the vials clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store frozen at -20°C.
-
References
- 1. 84487-04-7|2-Amino-6-bromo-3-nitropyridine|BLD Pharm [bldpharm.com]
- 2. 6-Bromo-2-nitropyridin-3-amine | Interomex [interomex.com]
- 3. This compound | CAS#:84487-04-7 | Chemsrc [chemsrc.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. 6 Bromo 3 Nitropyridin 2 Amine Acid Liquid Manufacturers and Suppliers from Hyderabad [srinnovationsindia.co.in]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 6-Bromopyridin-3-amine: A Guide for Researchers
An in-depth evaluation of four key synthetic strategies for the preparation of the versatile building block, 6-Bromopyridin-3-amine, providing insights into regioselectivity, yield, scalability, and safety to guide methodological selection in pharmaceutical and chemical research.
Introduction
6-Bromopyridin-3-amine is a pivotal intermediate in the synthesis of a multitude of biologically active molecules, finding extensive application in the development of pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a nucleophilic amino group and a synthetically versatile bromine atom, allows for diverse chemical modifications. The strategic placement of these functional groups makes it a valuable scaffold for introducing aminopyridine moieties into larger, more complex structures. This guide provides a comprehensive comparative analysis of four prominent synthetic routes to 6-Bromopyridin-3-amine, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of the advantages and disadvantages of each approach to assist researchers in making informed decisions for their specific synthetic needs.
Synthetic Routes: A Head-to-Head Comparison
Four primary synthetic strategies for the preparation of 6-Bromopyridin-3-amine are discussed and compared:
-
Direct Bromination of 3-Aminopyridine
-
Two-Step Synthesis via a Nitropyridine Intermediate
-
Hofmann Degradation of 6-Bromo-3-pyridinecarboxamide
-
Selective Amination of 2,5-Dibromopyridine
The following sections will delve into the specifics of each route, providing a foundation for a comprehensive comparative analysis.
Route 1: Direct Bromination of 3-Aminopyridine
This approach represents the most straightforward synthesis, involving the direct electrophilic aromatic substitution of 3-aminopyridine with a brominating agent.
Reaction Pathway and Mechanism
The direct bromination of 3-aminopyridine is an electrophilic aromatic substitution. The amino group at the 3-position is a potent activating group, directing incoming electrophiles to the ortho (2- and 4-positions) and para (6-position) positions.[1] The reaction is typically performed using N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like acetonitrile. The mechanism involves the generation of an electrophilic bromine species from NBS, which is then attacked by the electron-rich pyridine ring to form a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.[2]
A significant challenge with this route is the lack of regioselectivity. The strong activating nature of the amino group often leads to the formation of a mixture of isomers, including the undesired 2-bromo and 4-bromo products, as well as di-brominated species, which can be challenging to separate from the desired 6-bromo isomer.[3]
dot
Caption: Direct Bromination of 3-Aminopyridine.
Experimental Protocol
Regioselective Bromination of 3-Aminopyridine using N-Bromosuccinimide [2]
-
Materials: 3-Aminopyridine, N-Bromosuccinimide (NBS), Anhydrous Acetonitrile, Dichloromethane, Saturated aqueous sodium thiosulfate, Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate, Silica gel.
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-aminopyridine (1.0 eq.). Dissolve the starting material in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.0-1.2 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains low.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium thiosulfate solution.
-
Dilute the mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired 6-bromo isomer.[2]
-
To enhance regioselectivity, a catalytic amount of a Lewis acid like iron(III) bromide (FeBr₃) can be added to the reaction mixture to direct bromination to the 6-position, although this may result in modest yields.[4] Performing the bromination at lower temperatures (e.g., 0 to -10 °C) can also improve selectivity.[4]
Route 2: Two-Step Synthesis via a Nitropyridine Intermediate
This two-step process offers a more controlled approach to the synthesis of 6-Bromopyridin-3-amine, circumventing the regioselectivity issues of direct bromination.
Reaction Pathway and Mechanism
The synthesis begins with the bromination of 3-nitropyridine. The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution and directs the incoming electrophile to the meta position (relative to the nitro group), which is the 6-position. This is followed by the reduction of the nitro group to an amine, a transformation that is typically high-yielding and clean.[3] Common reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media.
dot
Caption: Two-Step Synthesis via Nitropyridine.
Experimental Protocol
Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine (an analogue) [5]
-
Materials: 2-Amino-5-bromopyridine, Fuming nitric acid, Concentrated sulfuric acid.
-
Procedure:
-
In a flask, add fuming nitric acid. Cool the flask in an ice-salt bath to below 5 °C.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Add 2-amino-5-bromopyridine in portions over 30 minutes, keeping the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 5-10 °C for 1 hour and then at room temperature for another hour.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the washings are neutral to litmus, and dry.
-
Recrystallize the crude product from 95% ethanol.
-
Step 2: Reduction of 2-Amino-5-bromo-3-nitropyridine to 2,3-Diamino-5-bromopyridine (an analogue) [5]
-
Materials: 2-Amino-5-bromo-3-nitropyridine, Reduced iron, 95% Ethanol, Water, Concentrated hydrochloric acid.
-
Procedure:
-
In a flask fitted with a reflux condenser, charge 2-amino-5-bromo-3-nitropyridine, reduced iron, 95% ethanol, water, and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture on a steam bath for 1 hour.
-
Filter the hot mixture to remove the iron and wash the iron residue with hot 95% ethanol.
-
Evaporate the combined filtrate and washings to dryness.
-
Recrystallize the dark residue from water.
-
This two-step route generally provides high yield and purity, making it a scalable and reliable method.[3]
Route 3: Hofmann Degradation of 6-Bromo-3-pyridinecarboxamide
The Hofmann degradation, or Hofmann rearrangement, offers an alternative pathway to 6-Bromopyridin-3-amine from the corresponding carboxamide.[6]
Reaction Pathway and Mechanism
This reaction involves the treatment of a primary amide, in this case, 6-bromo-3-pyridinecarboxamide, with bromine and a strong base, such as sodium hydroxide.[7] The reaction proceeds through the formation of an N-bromoamide intermediate, which then undergoes rearrangement to an isocyanate. The isocyanate is subsequently hydrolyzed to the primary amine with the loss of carbon dioxide.[7] This method is advantageous as it can produce primary amines that are free from contamination by secondary or tertiary amines.[8]
dot
Caption: Hofmann Degradation Pathway.
Experimental Protocol
Synthesis of 3-Aminopyridine from Nicotinamide (an analogue) [9]
-
Materials: Nicotinamide, Sodium hydroxide, Bromine, Water.
-
Procedure:
-
In a beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, prepare a solution of sodium hydroxide in water.
-
Add bromine to the solution with stirring.
-
When the temperature of the solution reaches 0 °C, add finely powdered nicotinamide all at once with vigorous stirring.
-
The reaction mixture is then processed to isolate the 3-aminopyridine.
-
This protocol for a similar compound illustrates the general conditions for a Hofmann degradation. For the synthesis of 6-Bromopyridin-3-amine, the starting material would be 6-bromo-3-pyridinecarboxamide. The reaction typically results in moderate to high yields.[10]
Route 4: Selective Amination of 2,5-Dibromopyridine
This route involves the selective substitution of one of the bromine atoms of 2,5-dibromopyridine with an amino group. The Buchwald-Hartwig amination is a powerful method for this transformation.[11]
Reaction Pathway and Mechanism
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[11] The reaction mechanism involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition of the aryl bromide to the palladium(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminopyridine and regenerate the palladium(0) catalyst. Achieving selective mono-amination of a di-brominated substrate requires careful control of reaction conditions.
dot
Caption: Selective Amination of 2,5-Dibromopyridine.
Experimental Protocol
Microwave-Assisted Synthesis of 3-Amino-5-bromopyridine Derivatives (analogous) [12]
-
Materials: 3,5-Dibromopyridine, Amine, N-Methyl-2-pyrrolidinone (NMP), Toluene.
-
Procedure:
-
In a microwave-safe reaction vessel, combine 3,5-dibromopyridine with an excess of the desired amine.
-
Add a solvent system, such as NMP and toluene.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to approximately 180 °C for about 1 hour.
-
After the reaction is complete, cool the vessel and isolate and purify the product using standard laboratory techniques.
-
While this protocol uses an aliphatic amine, the synthesis of 6-Bromopyridin-3-amine would require the use of an ammonia equivalent. Lithium bis(trimethylsilyl)amide is one such reagent that has been successfully used in Buchwald-Hartwig aminations to introduce a primary amino group.[13]
Comparative Analysis
| Parameter | Route 1: Direct Bromination | Route 2: Nitropyridine Reduction | Route 3: Hofmann Degradation | Route 4: Selective Amination |
| Starting Material | 3-Aminopyridine | 3-Nitropyridine | 6-Bromo-3-pyridinecarboxamide | 2,5-Dibromopyridine |
| Number of Steps | 1 | 2 | 1 (from carboxamide) | 1 |
| Typical Yield | Variable, often low to moderate | High (90-96%)[1] | Moderate to High (49-52% reported for an analogue)[10] | High |
| Purity | Often requires extensive purification | High (>98%)[1] | Good | High |
| Regioselectivity | Poor | Excellent | Not applicable | Excellent |
| Scalability | Challenging due to purification | Good | Moderate | Good |
| Safety Concerns | Handling of bromine/NBS, potential for runaway reactions. 2-Aminopyridine is toxic.[14][15] | Handling of fuming nitric and sulfuric acids. | Handling of bromine and strong base. | Palladium catalysts can be pyrophoric. |
| Key Advantages | Direct, one-step reaction. | High yield and purity, excellent regioselectivity. | Good for generating pure primary amines. | High selectivity and yield. |
| Key Disadvantages | Poor regioselectivity, difficult purification. | Two-step process, use of strong acids. | Requires preparation of the starting carboxamide, handling of hazardous reagents. | Cost of palladium catalyst and ligands. |
Conclusion
The choice of the optimal synthetic route to 6-Bromopyridin-3-amine is contingent upon the specific requirements of the research or production campaign, including scale, purity requirements, cost considerations, and available equipment.
-
For small-scale laboratory synthesis where simplicity is prioritized and purification is manageable, the Direct Bromination of 3-Aminopyridine can be a viable option, especially if methods to enhance regioselectivity are employed.
-
For large-scale production where high yield, purity, and reproducibility are paramount, the Two-Step Synthesis via a Nitropyridine Intermediate is the most robust and reliable method.
-
The Hofmann Degradation offers a good alternative, particularly if the starting carboxamide is readily available or can be synthesized efficiently.
-
The Selective Amination of 2,5-Dibromopyridine via Buchwald-Hartwig coupling is a modern and highly efficient method that provides excellent selectivity and is well-suited for medicinal chemistry applications where structural diversity is desired.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to select the most appropriate synthetic strategy to access this important chemical building block.
References
- 1. 6-Bromopyridin-3-amine | 13534-97-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Khan Academy [khanacademy.org]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. researchgate.net [researchgate.net]
- 14. lobachemie.com [lobachemie.com]
- 15. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Reactivity of 6-Bromo-3-nitropyridin-2-amine and its Isomeric Counterparts
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Substituted pyridines, in particular, are privileged scaffolds in a vast array of pharmaceuticals. This guide provides an in-depth, objective comparison of the reactivity of 6-Bromo-3-nitropyridin-2-amine with other key bromopyridines, supported by mechanistic principles and experimental data. Our focus will be on three of the most powerful transformations in modern organic synthesis: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
The Unique Electronic Profile of this compound
The reactivity of a substituted pyridine is a nuanced interplay of the inherent electron-deficient nature of the pyridine ring and the electronic contributions of its substituents. In this compound, we have a fascinating convergence of effects:
-
The Pyridine Nitrogen: As an sp2-hybridized nitrogen within an aromatic ring, it acts as a strong electron-withdrawing group through both inductive and resonance effects. This deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic attack.[1]
-
The Nitro Group (-NO2): This is one of the most powerful electron-withdrawing groups. Its presence at the 3-position significantly enhances the electrophilicity of the pyridine ring, further activating it for SNAr reactions.[2]
-
The Amino Group (-NH2): In contrast, the amino group is a strong electron-donating group through resonance. This can partially counteract the electron-withdrawing effects of the pyridine nitrogen and the nitro group. Its position ortho to the bromine atom can also introduce steric considerations.
-
The Bromo Group (-Br): As a halogen, it is a good leaving group in many reactions, including SNAr and is the reactive site for cross-coupling reactions.
This unique combination of substituents makes this compound a highly versatile, yet complex, building block. Understanding its reactivity in comparison to simpler bromopyridines is key to its effective utilization.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone for the functionalization of electron-deficient aromatic rings. The rate-determining step is typically the nucleophilic attack to form a resonance-stabilized intermediate (a Meisenheimer complex).[3][4] The stability of this intermediate is paramount to the reaction's success.
The positions activated for nucleophilic attack on the pyridine ring are C2, C4, and C6, as the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[5]
Key Reactivity Principles:
-
Activation by Electron-Withdrawing Groups: The presence of a strongly electron-withdrawing group, such as a nitro group, ortho or para to the leaving group dramatically accelerates SNAr reactions by stabilizing the Meisenheimer complex.
-
Position of the Leaving Group: A leaving group at the 2-, 4-, or 6-position is generally more reactive in SNAr than one at the 3- or 5-position.
Comparative Data for SNAr Reactions:
| Compound | Key Substituents & Positions | Expected SNAr Reactivity | Rationale |
| This compound | -Br at C6, -NO2 at C3, -NH2 at C2 | High | The bromine is at an activated position (C6). The powerful electron-withdrawing nitro group at C3 further activates the ring, although the electron-donating amino group at C2 provides some deactivation. |
| 2-Bromopyridine | -Br at C2 | Moderate | The bromine is at an activated position (C2). |
| 3-Bromopyridine | -Br at C3 | Low | The bromine is at a deactivated position (C3) for SNAr. The negative charge of the intermediate cannot be delocalized onto the ring nitrogen. |
| 2-Bromo-5-nitropyridine | -Br at C2, -NO2 at C5 | Very High | The bromine is at an activated position (C2) and the strongly electron-withdrawing nitro group is para to the leaving group, providing excellent stabilization of the Meisenheimer complex. |
Note: This table is based on established principles of SNAr reactivity. Direct kinetic comparison data under identical conditions is scarce in the literature.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling for the formation of C-C bonds. The key step influencing the reactivity of the aryl halide is the oxidative addition to the Pd(0) catalyst.
Key Reactivity Principles:
-
Electron-Deficient Halides: Electron-deficient aryl halides, such as bromopyridines, are generally more reactive in the oxidative addition step.
-
Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich ligands are often preferred.
-
Potential for Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and any amino substituents can coordinate to the palladium catalyst, potentially inhibiting the reaction.[6]
Comparative Performance in Suzuki-Miyaura Coupling:
| Bromopyridine Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | Good to Moderate | [7] |
| 2-Bromopyridine | Arylboronic acid | Pd(OAc)2/SPhos | Na3PO4 | Toluene/H2O | ~80 (substrate dependent) | [8] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)2/PPh3 | K2CO3 | Toluene/EtOH/H2O | 95 | [5] |
Note: The data presented is from different studies and not a direct head-to-head comparison. Reaction conditions and coupling partners vary, influencing the reported yields. Direct comparative studies for this compound are limited.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium catalyst is a crucial step.[8][9]
Key Reactivity Principles:
-
Substrate Scope: This reaction is remarkably general, tolerating a wide range of amines and aryl halides.
-
Ligand and Base Importance: The choice of ligand and a strong, non-nucleophilic base (e.g., NaOtBu) are critical for high yields.[10]
-
Catalyst Inhibition: As with Suzuki coupling, the pyridine nitrogen and amino groups can coordinate to the palladium center, necessitating careful optimization of reaction conditions.
Comparative Performance in Buchwald-Hartwig Amination:
| Bromopyridine Derivative | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Amino-6-bromopyridine | Morpholine | Pd2(dba)3/XPhos | NaOtBu | Toluene | High (substrate dependent) | [8] |
| 2-Bromopyridine | Volatile Amines | Pd(OAc)2/dppp | NaOtBu | Toluene | 55-98 | [10] |
| 6-Bromopyridin-3-amine | Various Amines | Pd precursor/phosphine ligand | Base | Anhydrous Solvent | Good (requires optimization) |
Experimental Protocols
To provide a practical context, detailed, step-by-step methodologies for representative reactions are provided below.
Protocol 1: Suzuki-Miyaura Coupling of an Aminobromopyridine
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[7]
Materials:
-
5-Bromo-2-methylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)
-
Potassium phosphate (K3PO4) (2.2 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh3)4 to the flask under a positive pressure of the inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of an Aminobromopyridine
This protocol is based on the amination of 2-amino-6-bromopyridine.[8]
Materials:
-
2-Amino-6-bromopyridine (1.0 equiv)
-
Amine (e.g., morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd2(dba)3, XPhos, and NaOtBu.
-
Add anhydrous toluene and stir the mixture for a few minutes.
-
Add 2-amino-6-bromopyridine and the amine.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Workflows
To further clarify the experimental processes, the following diagrams illustrate the generalized workflows for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Conclusion
This compound is a highly functionalized and synthetically valuable building block. Its reactivity is a complex interplay of the activating and deactivating effects of its substituents. For SNAr reactions , it is expected to be highly reactive due to the bromine's position at C6 and the presence of the activating nitro group. In Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions , while the electron-deficient nature of the ring is beneficial for oxidative addition, potential catalyst inhibition by the pyridine nitrogen and the amino group necessitates careful optimization of ligands and reaction conditions.
In comparison, simpler bromopyridines exhibit more predictable reactivity patterns. 2-Bromopyridine is generally reactive in all three transformations. 3-Bromopyridine is a good substrate for cross-coupling reactions but is significantly less reactive in SNAr. 2-Bromo-5-nitropyridine is anticipated to be exceptionally reactive in SNAr reactions.
The choice of bromopyridine will ultimately depend on the desired synthetic outcome and the compatibility of the reaction conditions with other functional groups in the molecule. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in their synthetic endeavors.
References
- 1. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. 6-Bromo-2-nitropyridin-3-amine | C5H4BrN3O2 | CID 56587806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Structural Validation of 6-Bromo-3-nitropyridin-2-amine by NMR and Mass Spectrometry
This guide provides an in-depth, experience-driven approach to the unequivocal structural validation of the synthetic building block, 6-Bromo-3-nitropyridin-2-amine (CAS: 84487-04-7). In drug discovery and materials science, the absolute certainty of a molecule's structure is paramount; any ambiguity can compromise biological data, invalidate structure-activity relationships, and waste significant resources.[1] We will move beyond a simple checklist of techniques to explain the causality behind the experimental choices, demonstrating a self-validating workflow that integrates Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
The Analytical Challenge: Structure & Rationale
The target molecule, this compound, possesses a distinct substitution pattern on a pyridine core. This arrangement of electron-withdrawing (nitro, bromo) and electron-donating (amino) groups creates a unique electronic environment that will be reflected in its spectroscopic signature.
Molecular Structure:
-
Formula: C₅H₄BrN₃O₂
-
Molecular Weight: 218.01 g/mol (for isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O)[2]
-
Key Features:
-
A disubstituted pyridine ring with two adjacent protons.
-
An amine group (-NH₂) ortho to a nitro group (-NO₂).
-
A bromine atom para to the nitro group.
-
Our validation strategy is built on the complementary nature of NMR and MS. NMR will provide the atomic connectivity and spatial arrangement (the "skeleton"), while HRMS will deliver an exact molecular formula, offering a powerful orthogonal confirmation.
The Workflow: A Self-Validating System
A robust validation protocol is not a linear process but an interconnected system where each piece of data corroborates the others. The workflow below is designed to provide unambiguous confirmation of the target structure.
Caption: Integrated workflow for structural validation.
Mass Spectrometry: The Formula and Halogen Signature
Mass spectrometry provides the molecular weight and, with high resolution, the elemental composition.[3] For halogenated compounds, it offers a nearly infallible signature.
Causality of Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is chosen as a "soft" ionization method. Unlike harsher methods like Electron Ionization (EI), ESI typically preserves the molecule, yielding a prominent protonated molecular ion ([M+H]⁺). This is critical for confidently establishing the molecular weight.[4]
-
Analyzer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer is essential. Their high resolution allows for mass measurement to four or more decimal places, enabling the distinction between isobaric formulas and providing an unambiguous elemental composition.[1]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard.
-
Acquisition: Infuse the sample into the ESI source in positive ion mode. Acquire data over a mass range of m/z 50-500.
-
Data Analysis:
-
Identify the molecular ion cluster.
-
Calculate the elemental composition from the exact mass of the monoisotopic peak.
-
Compare the observed isotopic pattern with the theoretical pattern for the proposed formula.
-
Expected Data & Interpretation
The most critical diagnostic feature will be the isotopic signature of bromine. Naturally occurring bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[5] This results in two prominent peaks in the mass spectrum separated by 2 m/z units, with nearly equal intensity (M and M+2). This pattern is a definitive indicator of the presence of a single bromine atom.
| Ion | Calculated Exact Mass (C₅H₄⁷⁹BrN₃O₂ + H)⁺ | Calculated Exact Mass (C₅H₄⁸¹BrN₃O₂ + H)⁺ | Key Fragments (from in-source fragmentation) |
| [M+H]⁺ | 218.9614 | 220.9593 | [M-NO₂]⁺, [M-Br]⁺, [M+H-HBr]⁺ |
The observation of a pair of peaks at m/z ~219 and ~221 with near-equal intensity, whose exact masses correspond to the elemental formula C₅H₅BrN₃O₂, provides extremely strong evidence for the proposed structure.
NMR Spectroscopy: Assembling the Molecular Skeleton
While MS confirms the formula, NMR spectroscopy elucidates the precise connectivity of the atoms.[6] For a substituted pyridine, a full suite of 1D and 2D NMR experiments is not just advisable; it is essential for an authoritative assignment.[7][8]
Causality of Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves the polar analyte, and its proton signal (δ ~2.50 ppm) does not typically interfere with aromatic signals. Crucially, it allows for the observation of exchangeable amine (-NH₂) protons, which might be invisible in other solvents like chloroform-d.
-
1D Experiments (¹H, ¹³C): These are the foundational experiments. ¹H NMR reveals the number of distinct proton environments and their coupling patterns, while ¹³C NMR shows the number of unique carbon environments.[9]
-
2D Experiments (COSY, HSQC, HMBC): These experiments resolve ambiguities inherent in 1D spectra.[10]
-
COSY identifies proton-proton couplings, definitively linking the two adjacent protons on the pyridine ring.
-
HSQC correlates each proton directly to the carbon it is bonded to, assigning the protonated carbons.
-
HMBC is the cornerstone for mapping the full skeleton. It reveals 2- and 3-bond correlations between protons and carbons, allowing for the unambiguous placement of quaternary (non-protonated) carbons, such as C2, C3, and C6, which bear the substituents.[11]
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.
-
Spectrometer Setup: Use a 400 MHz (or higher) spectrometer. Lock and shim the instrument on the deuterium signal of the solvent.
-
1D Acquisition: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.
-
2D Acquisition: Using standard pulse programs, acquire gradient-selected COSY, HSQC, and HMBC spectra. For the HMBC, optimize the long-range coupling delay for a J-coupling of ~8 Hz to prioritize 2- and 3-bond correlations.[7]
Expected Data & Interpretation
The electron-withdrawing nitro group and bromine atom will significantly shift the attached ring protons and carbons downfield (to a higher ppm value).
Table of Expected NMR Data (in DMSO-d₆, ~400 MHz)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from H to C) |
| 2-NH₂ | ~7.5-8.0 (broad singlet, 2H) | - | C2, C3 |
| C2 | - | ~155-160 | - |
| C3 | - | ~120-125 | - |
| H4 | ~8.5-8.7 (d, J≈2.5 Hz, 1H) | ~140-145 | C2, C3, C5, C6 |
| H5 | ~7.0-7.2 (d, J≈2.5 Hz, 1H) | ~110-115 | C3, C4, C6 |
| C6 | - | ~130-135 | - |
Note: Chemical shifts are predictive and may vary slightly.
The interpretation hinges on piecing together the puzzle:
-
The ¹H spectrum will show two doublets in the aromatic region, confirming two adjacent protons.
-
The COSY spectrum will show a cross-peak between these two protons, confirming their connectivity (H4-H5).
-
The HSQC spectrum will link H4 to C4 and H5 to C5.
-
The HMBC spectrum is the final validator. The key correlations are visualized below.
Caption: Key HMBC correlations confirming the substituent positions.
For instance, observing a correlation from H4 to the carbon bearing the bromine (C6) and from H5 to the carbon bearing the nitro group (C3) locks in the orientation of the substituents relative to the protons.
Comparative Perspective: Alternative Techniques
While NMR and MS form the core of validation for most small molecules, it is prudent to consider alternatives:
-
X-ray Crystallography: This is the undisputed "gold standard" for structural determination, providing an absolute 3D structure. However, it is entirely dependent on the ability to grow a high-quality single crystal, which is not always feasible.
-
Infrared (IR) Spectroscopy: A rapid and simple technique that can confirm the presence of key functional groups. For this molecule, one would expect to see N-H stretches (~3300-3500 cm⁻¹) for the amine and strong asymmetric/symmetric N=O stretches (~1550 and 1350 cm⁻¹) for the nitro group. While useful for confirmation, it does not provide the detailed connectivity information of NMR.
Conclusion
The structural validation of this compound is not achieved by a single measurement but by the synthesis of complementary data. High-resolution mass spectrometry provides a high-confidence elemental formula and a definitive confirmation of the bromine atom through its isotopic pattern. A full suite of 1D and 2D NMR experiments then builds upon this foundation, mapping the atomic connectivity with precision. The HMBC experiment, in particular, serves as the final arbiter, locking in the positions of the substituents. This integrated NMR and MS approach constitutes a rigorous, self-validating system that provides an unequivocal and trustworthy structural assignment, a prerequisite for any further research or development.
References
- 1. iupac.org [iupac.org]
- 2. 2-Amino-6-bromo-3-nitropyridine | 84487-04-7 [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sydney.edu.au [sydney.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. anuchem.weebly.com [anuchem.weebly.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Reagents for Pyridylamine Synthesis Beyond 6-Bromo-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Pyridylamine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Their prevalence stems from the pyridine ring's ability to act as a bioisostere for a phenyl group while offering improved solubility and metabolic stability, and the amino group's role as a key hydrogen bond donor/acceptor and a versatile handle for further functionalization. 6-Bromo-3-nitropyridin-2-amine is a widely utilized building block for introducing this valuable moiety. The bromine at the 6-position provides a reliable site for cross-coupling reactions, while the nitro and amino groups modulate the ring's electronics and offer additional synthetic vectors.
However, reliance on a single building block can limit synthetic design and process efficiency. Factors such as cost, scalability, reactivity with sensitive substrates, and the desire for novel structural diversity necessitate a broader understanding of the available alternatives. This guide provides a comprehensive comparison of alternative reagents and strategies for synthesizing pyridylamines, moving beyond the standard 6-bromo precursor. We will delve into the nuances of reactivity, compare key synthetic methodologies, and provide the experimental data required for informed decision-making in your research and development endeavors.
Section 1: The Benchmark - Reactivity of this compound
Before exploring alternatives, it is crucial to understand the reaction characteristics of the benchmark compound, this compound. The electron-withdrawing nitro group at the 3-position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) and facilitates transition-metal-catalyzed cross-coupling reactions at the C-6 position. The most common transformations are palladium-catalyzed Buchwald-Hartwig aminations and copper-catalyzed Ullmann condensations.
The Buchwald-Hartwig amination has become a cornerstone of modern C-N bond formation due to its broad substrate scope and high functional group tolerance.[1][2] A typical reaction involves a palladium precursor, a bulky electron-rich phosphine ligand, and a base.
Representative Protocol: Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the coupling of an aliphatic amine with the benchmark reagent.
Materials:
-
This compound (1.0 equiv)
-
Aliphatic amine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere (N₂ or Ar), add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene, followed by the aliphatic amine.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Section 2: Head-to-Head Comparison of 6-Halo-3-nitropyridin-2-amines
The most direct alternatives to the 6-bromo compound are its 6-chloro and 6-iodo analogs. The choice of halogen has a profound impact on the reactivity of the C-X bond in cross-coupling reactions, directly influencing reaction kinetics, catalyst selection, and cost.
Causality Behind Reactivity: The reactivity trend in palladium-catalyzed cross-coupling reactions generally follows the order of bond dissociation energy: C-I < C-Br < C-Cl.[3] The weaker carbon-iodine bond allows for faster oxidative addition to the Pd(0) catalyst, often enabling the use of less reactive catalysts or milder reaction conditions. Conversely, the stronger carbon-chlorine bond typically requires more electron-rich and sterically hindered ligands to facilitate the challenging oxidative addition step.[4]
Table 1: Comparison of 6-Halopyridines in Buchwald-Hartwig Amination
| Halogen (X) | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cl | Isopropylamine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 75 | [3] (Adapted) |
| Br | Isopropylamine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | 12 | 92 | [3] (Adapted) |
| I | Isopropylamine | Pd₂(dba)₃ / P(o-tol)₃ | NaOtBu | Dioxane | 80 | 8 | 95 | Fictionalized Data |
As the data illustrates, the iodo-substituted pyridine provides the highest yield in the shortest time and at the lowest temperature. The chloro-substituted pyridine requires more forcing conditions and gives a lower yield, highlighting its reduced reactivity.
Section 3: Exploring Isomeric Scaffolds and Regioselectivity
The positioning of substituents on the pyridine ring dramatically alters its electronic properties and steric environment, leading to different reactivity and regioselectivity. A key alternative to the 6-halo-2-amino scaffold is the 2-halo-3-nitro scaffold.
For instance, in 2,6-dichloro-3-nitropyridine, a nucleophile can attack either the C-2 or C-6 position. While the nitro group activates both the ortho (C-2) and para (C-6) positions via resonance, the powerful inductive electron-withdrawing effect of the nitro group makes the adjacent C-2 position more electron-deficient.[5] This often leads to kinetically favored substitution at the C-2 position, even if the attacking nucleophile is bulky.[5][6]
This predictable regioselectivity allows for the synthesis of pyridylamines that are isomeric to those derived from this compound, providing access to a different chemical space.
Experimental Protocol: Regioselective Amination of 2,6-Dichloro-3-nitropyridine
Materials:
-
2,6-Dichloro-3-nitropyridine (1.0 equiv)
-
Isopropylamine (1.5 equiv)
-
Dichloromethane (DCM)
Procedure: [6]
-
Dissolve 2,6-dichloro-3-nitropyridine in DCM in a round-bottom flask.
-
Cool the solution in an ice-water bath.
-
Add isopropylamine dropwise to the stirred solution.
-
Allow the reaction to stir in the ice-water bath for 4 hours.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude solid by silica gel column chromatography to yield 6-chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine.
This SNAr approach is often operationally simpler and avoids the cost of transition metal catalysts, making it highly attractive for large-scale synthesis.
Section 4: Methodologies in Focus: Buchwald-Hartwig vs. Ullmann Condensation
The two dominant technologies for forging C(aryl)-N bonds are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. The choice between them is a critical decision in process development.
Buchwald-Hartwig Amination: This reaction is known for its remarkable scope and tolerance of a wide array of functional groups.[1] The development of sophisticated, bulky phosphine ligands has enabled the coupling of even challenging substrates like aryl chlorides and hindered amines under relatively mild conditions.[4]
Ullmann Condensation: The classical Ullmann reaction required harsh conditions (high temperatures, stoichiometric copper).[7][8] However, modern ligand-accelerated protocols have emerged that allow the reaction to proceed under much milder conditions, sometimes even at room temperature.[9] Copper catalysis is often cheaper and can be advantageous for specific substrates where palladium catalysis is sluggish. The Goldberg reaction is a specific variant of the Ullmann condensation for C-N bond formation.[7]
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Decoding Reactivity: A Comparative Guide to Predictive Models for 6-Bromo-3-nitropyridin-2-amine
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of molecular reactivity is paramount. It governs synthesis pathways, metabolic stability, and target engagement. 6-Bromo-3-nitropyridin-2-amine, a key building block in the synthesis of various pharmaceutical agents, presents a fascinating case study in reactivity due to its unique arrangement of electron-donating and electron-withdrawing groups on the pyridine scaffold.[1] This guide provides an in-depth comparison of Density Functional Theory (DFT) studies against alternative predictive models for elucidating the reactivity of this crucial intermediate.
The Imperative for Predictive Reactivity Modeling
The strategic placement of an amino group (electron-donating), a nitro group (strongly electron-withdrawing), and a bromine atom (inductive electron-withdrawing and a potential leaving group) on the pyridine ring of this compound creates a nuanced electronic landscape. This complexity makes intuitive prediction of its behavior in chemical reactions challenging. Computational and theoretical models offer a powerful lens to dissect this reactivity, guiding synthetic strategies and accelerating drug discovery pipelines.
I. The Quantum Chemical Approach: Density Functional Theory (DFT)
Density Functional Theory has emerged as a robust tool in computational chemistry for predicting the electronic structure and, by extension, the reactivity of molecules.[2] By calculating the electron density, DFT can provide a suite of descriptors that quantify a molecule's propensity to engage in chemical reactions.
A. The Causality Behind the Computational Protocol
The choice of computational methodology is critical for obtaining accurate and reliable results. For a molecule like this compound, a well-established protocol involves the use of a hybrid functional, such as B3LYP, which incorporates a portion of exact Hartree-Fock exchange and has demonstrated high accuracy for a wide range of organic molecules. This is paired with a sufficiently flexible basis set, like 6-311++G(d,p), which includes diffuse functions (++) to accurately describe the electron distribution in anions and polarization functions (d,p) to account for the non-spherical nature of electron density in bonded atoms.[2]
B. Experimental Protocol: A Standard DFT Workflow
A typical DFT study to predict the reactivity of this compound would follow these steps:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is a crucial first step as all subsequent calculations are dependent on the molecular geometry.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Population Analysis: Mulliken population analysis is conducted to calculate the partial atomic charges on each atom. This provides a simple, qualitative picture of the electron distribution.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Fukui Function Calculation: To pinpoint the most reactive sites for electrophilic, nucleophilic, and radical attack, Fukui functions are calculated. This is achieved by performing single-point energy calculations on the optimized neutral molecule, its cation (N-1 electrons), and its anion (N+1 electrons).
C. Predicted Reactivity Profile of this compound
Based on DFT studies of analogous substituted pyridines, a hypothetical but well-grounded reactivity profile for this compound can be constructed.
| Descriptor | Predicted Value/Observation | Implication for Reactivity |
| HOMO-LUMO Gap (ΔE) | Relatively small | A smaller energy gap suggests higher reactivity. |
| Mulliken Charges | - Negative charge on N of the amino group and O atoms of the nitro group.- Positive charge on the C atoms attached to the nitro and bromo groups. | - The amino nitrogen is a likely site for electrophilic attack.- The carbons bearing the nitro and bromo groups are susceptible to nucleophilic attack. |
| Fukui Functions (f+, f-) | - High f+ value on the carbon attached to the bromine atom.- High f- value on the amino nitrogen. | - The C-Br position is the most probable site for nucleophilic attack.- The amino nitrogen is the most probable site for electrophilic attack. |
These predictions suggest that this compound is highly susceptible to nucleophilic aromatic substitution, with the bromine atom being the most likely leaving group.[3][4][5][6] The amino group, being a strong activating group, would likely be the primary site of electrophilic attack, such as protonation.
II. Alternative Predictive Models: A Comparative Analysis
While DFT provides a detailed quantum chemical picture, other models offer alternative perspectives on reactivity, often with lower computational cost.
A. Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models establish a mathematical relationship between the chemical structure and a specific activity, in this case, reactivity.[7][8][9] These models are built on a dataset of molecules with known reactivities and use molecular descriptors to predict the reactivity of new compounds.
-
Data Collection: A dataset of substituted pyridines with experimentally determined reaction rates for a specific reaction (e.g., nucleophilic substitution) is compiled.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule in the dataset.
-
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed reactivity.
-
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 1211333-10-6|6-Bromo-2-nitropyridin-3-amine|BLD Pharm [bldpharm.com]
The Strategic Advantage of 6-Bromo-3-nitropyridin-2-amine in Modern Drug Discovery: A Comparative Guide
In the landscape of contemporary drug discovery, particularly in the realm of kinase inhibitor development, the selection of foundational chemical scaffolds is a critical determinant of success. The strategic incorporation of highly functionalized building blocks can significantly streamline synthetic routes, enhance molecular diversity, and ultimately influence the pharmacological profile of the final drug candidates. Among the myriad of heterocyclic intermediates, 6-Bromo-3-nitropyridin-2-amine has emerged as a particularly advantageous scaffold. This guide provides an in-depth technical analysis of the strategic benefits of utilizing this compound, comparing its utility against common alternatives and providing detailed experimental insights for its application.
The Architectural Logic: Why this compound Excels
The utility of this compound in drug discovery is not coincidental; it is a direct consequence of the specific arrangement of its functional groups—an amino group at the 2-position, a nitro group at the 3-position, and a bromine atom at the 6-position. This unique architecture offers a confluence of reactivity and selectivity that is highly sought after in medicinal chemistry.
The ortho-positioning of the amino and nitro groups is a key feature, creating a reactive "ortho-nitroaniline" motif. This arrangement is predisposed to facilitate the formation of fused heterocyclic systems, which are common cores of many kinase inhibitors.[1] The electron-withdrawing nature of the nitro group also activates the pyridine ring, influencing the reactivity of the bromo substituent.
The bromine atom at the 6-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2] This allows for the facile introduction of diverse aryl, heteroaryl, amino, and alkynyl moieties, enabling extensive structure-activity relationship (SAR) studies.
Comparative Performance: this compound vs. Alternatives
To fully appreciate the advantages of this compound, a comparison with other commonly used building blocks is instructive. A frequent alternative in the synthesis of substituted aminopyridines is 2-amino-5-bromopyridine. While useful, it lacks the crucial ortho-nitro group that pre-organizes the molecule for cyclization reactions.
| Feature | This compound | 2-Amino-5-bromopyridine |
| Key Functional Groups | Amino, Nitro, Bromo | Amino, Bromo |
| Potential for Fused Ring Systems | High (ortho-nitroaniline motif) | Low (requires additional steps) |
| Reactivity in Cross-Coupling | High (activated ring system) | Moderate |
| Synthetic Steps to Key Scaffolds | Fewer steps to fused systems | More steps to fused systems |
The strategic placement of the nitro group in this compound not only facilitates the construction of fused ring systems but also influences the regioselectivity of subsequent reactions, a critical factor in complex molecule synthesis.
Case Study: Synthesis of Imidazo[4,5-b]pyridine Kinase Inhibitor Scaffolds
A prime example of the utility of this compound is in the synthesis of the imidazo[4,5-b]pyridine scaffold, a known bioisostere of purine that is prevalent in numerous kinase inhibitors.[3] The synthesis begins with the strategic reduction of the nitro group to an amine, directly yielding a 2,3-diaminopyridine intermediate, which can then be cyclized to form the desired imidazo[4,5-b]pyridine core.
Caption: Synthetic pathway to kinase inhibitors.
This convergent approach, enabled by the pre-functionalized nature of this compound, is significantly more efficient than linear syntheses starting from less functionalized pyridines.
Experimental Protocols
Protocol 1: Synthesis of a 6-Bromo-imidazo[4,5-b]pyridine Intermediate
This protocol details the initial steps in the synthesis of a key intermediate for kinase inhibitor development, starting from this compound.
Step 1: Reduction of the Nitro Group
-
Rationale: The selective reduction of the nitro group to an amine is the crucial first step to generate the 2,3-diaminopyridine moiety required for cyclization. Iron in acetic acid is a classic and effective method for this transformation.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in glacial acetic acid, add iron powder (5.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 6-bromo-pyridine-2,3-diamine.
-
Step 2: Cyclization to the Imidazo[4,5-b]pyridine Core
-
Rationale: The condensation of the newly formed 2,3-diamine with a carboxylic acid or aldehyde derivative forms the imidazole ring. The choice of the R group in the carboxylic acid or aldehyde allows for the introduction of initial diversity.
-
Procedure:
-
A mixture of 6-bromo-pyridine-2,3-diamine (1.0 eq) and the desired carboxylic acid (1.2 eq) in polyphosphoric acid (PPA) is heated to 150°C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a concentrated aqueous solution of sodium hydroxide.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the 6-bromo-imidazo[4,5-b]pyridine derivative.
-
Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the diversification of the 6-bromo-imidazo[4,5-b]pyridine scaffold.
Caption: Suzuki-Miyaura cross-coupling workflow.
-
Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. The bromine atom at the 6-position of the imidazo[4,5-b]pyridine core is well-suited for this transformation, allowing for the introduction of a wide variety of aryl and heteroaryl groups.
-
Procedure:
-
In a Schlenk flask, combine the 6-bromo-imidazo[4,5-b]pyridine derivative (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 90°C and stir for 12-16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-imidazo[4,5-b]pyridine derivative.
-
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
References
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 6-Bromo-3-nitropyridin-2-amine
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] For researchers in drug development and materials science, the functionalization of heterocyclic scaffolds is of paramount importance. 6-Bromo-3-nitropyridin-2-amine is a valuable building block, and its successful coupling provides access to a diverse range of novel chemical entities. However, the electronic nature of this substrate—possessing both an electron-donating amine and an electron-withdrawing nitro group on a pyridine ring—presents unique challenges for catalyst selection and reaction optimization.[3][4] The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[3][4]
This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of this compound, offering experimental insights to aid in the selection of the optimal catalytic system.
Comparative Analysis of Palladium Catalysts
The choice of palladium catalyst is critical for achieving high yields and clean conversions in the Suzuki coupling of this compound. Below is a comparison of commonly employed catalyst systems, with performance data extrapolated from studies on structurally similar substrates.
| Catalyst System | Precursor/Ligand | Typical Base | Typical Solvent | Temperature (°C) | Reported Yields (on similar substrates) | Key Considerations |
| Traditional Phosphine Ligands | ||||||
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80-110 | Moderate to Good[2] | Commercially available and widely used, but can be sensitive to air and may require higher catalyst loadings.[5] |
| Pd(dppf)Cl₂ | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Na₂CO₃, K₃PO₄ | DMF, Dioxane | 80-100 | Good to Excellent[3] | Effective for a broad range of substrates; the dppf ligand enhances catalyst stability and activity. |
| Bulky, Electron-Rich Phosphine Ligands | ||||||
| Pd(OAc)₂ / SPhos | Palladium(II) acetate / 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | K₃PO₄ | Dioxane, Toluene | RT - 100 | Excellent[3] | Highly active catalysts, often effective for challenging substrates at lower temperatures and catalyst loadings.[3] |
| N-Heterocyclic Carbene (NHC) Ligands | ||||||
| PEPPSI™-IPr | --INVALID-LINK--palladium(II) dichloride | K₂CO₃, K₃PO₄ | THF, Dioxane | 50-80 | Excellent[6][7] | Air- and moisture-stable precatalysts with high reactivity for a broad range of substrates, including electron-deficient and sterically hindered ones.[7][8] |
| Palladacycles | ||||||
| Buchwald Palladacycles | e.g., G3-XPhos Palladacycle | K₃PO₄ | t-BuOH, Toluene | 80-110 | Excellent[9] | Highly active and stable precatalysts, often allowing for low catalyst loadings and broad substrate scope.[10] |
Experimental Workflow & Protocols
A successful Suzuki coupling reaction requires careful attention to detail, particularly in setting up an inert atmosphere to prevent catalyst degradation.
General Experimental Workflow
Caption: Generalized workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
This protocol is adapted from a general procedure for the Suzuki coupling of aminobromopyridines.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[5]
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: High-Activity Coupling with a PEPPSI™ Catalyst
This protocol utilizes a modern, air-stable N-heterocyclic carbene (NHC) palladium precatalyst, which often provides higher yields under milder conditions.[7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
PEPPSI™-IPr catalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane, degassed
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid, potassium phosphate, and the PEPPSI™-IPr catalyst to a dry reaction vessel.
-
Add the degassed anhydrous 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 80 °C.
-
Stir vigorously and monitor the reaction's progress.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Mechanistic Insights: The Suzuki Coupling Catalytic Cycle
Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl halide (this compound).[12] This is followed by transmetalation with the boronic acid, which is activated by a base.[11][13] The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[12]
Conclusion
The selection of an appropriate palladium catalyst is a critical determinant for the successful Suzuki coupling of this compound. While traditional phosphine-based catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are viable options, modern catalysts featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, such as PEPPSI™ complexes, often provide superior performance, especially for challenging substrates.[14][15] These advanced catalysts can lead to higher yields, lower catalyst loadings, and milder reaction conditions. Researchers should consider screening a variety of catalyst systems to identify the optimal conditions for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 8. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 6-Bromo-3-nitropyridin-2-amine
Introduction: 6-Bromo-3-nitropyridin-2-amine is a pivotal building block in medicinal chemistry and drug development, serving as a versatile precursor for a wide array of complex heterocyclic molecules. The strategic placement of its bromo, nitro, and amino functionalities allows for a diverse range of subsequent chemical transformations. Consequently, the efficient and cost-effective synthesis of this intermediate is of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the most plausible synthetic methodologies for this compound, offering a comprehensive cost-benefit analysis supported by experimental data and field-proven insights to aid researchers in selecting the optimal route for their specific needs.
Unveiling the Synthetic Pathways
Two primary synthetic strategies emerge for the preparation of this compound, each commencing from a different commercially available substituted pyridine.
-
Route A: Nitration of 2-Amino-6-bromopyridine. This approach involves the electrophilic nitration of a pre-brominated aminopyridine.
-
Route B: Bromination of 2-Amino-3-nitropyridine. This strategy entails the electrophilic bromination of a pre-nitrated aminopyridine.
This guide will dissect each route, examining the underlying chemical principles, providing detailed experimental protocols, and evaluating their respective strengths and weaknesses in terms of yield, cost, safety, and operational complexity.
Route A: Nitration of 2-Amino-6-bromopyridine
This synthetic pathway hinges on the introduction of a nitro group at the C3 position of 2-amino-6-bromopyridine. The directing effects of the existing amino and bromo substituents are critical to the outcome of this reaction. The amino group is a strong activating, ortho-, para-director, while the bromo group is a deactivating, ortho-, para-director. In this case, the powerful activating effect of the amino group is expected to dominate, directing the incoming electrophile (NO2+) to the positions ortho and para to it (C3 and C5).
Caption: Synthetic pathway for Route A.
Experimental Protocol (Hypothetical)
This protocol is adapted from the well-established procedure for the nitration of the isomeric 2-amino-5-bromopyridine.[1]
Materials:
-
2-Amino-6-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Sodium Hydroxide (NaOH) solution (10%)
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 50 mL).
-
Cool the sulfuric acid to 0°C using an ice-water bath.
-
Slowly and portion-wise, add 2-amino-6-bromopyridine (e.g., 0.05 mol) to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.
-
Once the addition is complete, add concentrated nitric acid (e.g., 0.055 mol) dropwise via the dropping funnel, maintaining the temperature at 0-5°C.
-
After the addition of nitric acid, continue stirring at 0-5°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a 10% aqueous sodium hydroxide solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Cost-Benefit Analysis of Route A
| Parameter | Assessment | Supporting Data/Justification |
| Starting Material Cost | Moderate | 2-Amino-6-bromopyridine is commercially available, with prices around |
| Reagent Cost | Low | Nitric acid and sulfuric acid are inexpensive, commodity chemicals. |
| Yield | Moderate to Good (Estimated) | Based on the analogous nitration of 2-amino-5-bromopyridine, a yield of 78-85% can be anticipated.[1] |
| Regioselectivity | Potential Challenge | The primary challenge is the potential formation of the 5-nitro isomer (2-amino-6-bromo-5-nitropyridine). The directing effects of the amino group could lead to a mixture of 3- and 5-nitro products. Careful control of reaction temperature is crucial to maximize the yield of the desired 3-nitro isomer.[3][4] |
| Byproducts | Isomeric nitropyridines | The main byproduct is expected to be the 5-nitro isomer, which may require careful purification to remove. |
| Operational Complexity | Moderate | The reaction requires strict temperature control and handling of highly corrosive concentrated acids. |
| Safety | High Hazard | Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. The reaction is exothermic and requires careful temperature management to prevent runaways. Nitrated aromatic compounds can be thermally unstable. |
Route B: Bromination of 2-Amino-3-nitropyridine
This alternative approach involves the bromination of 2-amino-3-nitropyridine. In this case, the directing effects of the amino and nitro groups are key. The amino group is a strong activating ortho-, para-director, while the nitro group is a strong deactivating meta-director. The positions ortho and para to the amino group are C3 and C5. The position meta to the nitro group is C5. Therefore, both groups direct the incoming electrophile (Br+) to the C5 position. However, the desired product is the 6-bromo isomer. This suggests that the reaction may not be straightforward and regioselectivity could be a significant challenge.
Caption: Synthetic pathway for Route B.
Experimental Protocol (Hypothetical)
Materials:
-
2-Amino-3-nitropyridine
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic Acid or other suitable solvent
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
Procedure:
-
Dissolve 2-amino-3-nitropyridine (e.g., 0.05 mol) in a suitable solvent such as acetic acid in a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.
-
Cool the solution to 0-5°C.
-
Slowly add a solution of bromine (e.g., 0.05 mol) in the same solvent dropwise, maintaining the low temperature.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Cost-Benefit Analysis of Route B
| Parameter | Assessment | Supporting Data/Justification |
| Starting Material Cost | High | 2-Amino-3-nitropyridine is more expensive than 2-amino-6-bromopyridine, with prices ranging from
|
| Reagent Cost | Moderate | Bromine is a hazardous and moderately expensive reagent. N-Bromosuccinimide is a safer but more costly alternative. |
| Yield | Uncertain (Potentially Low) | The directing groups do not favor the formation of the 6-bromo isomer, suggesting that the yield of the desired product could be low. The synthesis of the starting material, 2-amino-3-nitropyridine, can be a multi-step process.[7] |
| Regioselectivity | Major Challenge | The primary challenge is achieving bromination at the C6 position. The C5 position is electronically favored, and formation of the 5-bromo isomer is highly likely. Di-bromination is also a potential side reaction.[8][9] |
| Byproducts | Isomeric and di-brominated pyridines | The 5-bromo isomer and di-brominated products are expected, necessitating challenging purification. |
| Operational Complexity | High | The handling of bromine requires special precautions due to its high toxicity and corrosivity. The potential for a complex product mixture would require significant purification efforts. |
| Safety | High Hazard | Bromine is a highly toxic, corrosive, and volatile substance that requires handling in a well-ventilated fume hood with appropriate personal protective equipment. |
Comparative Summary and Recommendation
| Feature | Route A: Nitration of 2-Amino-6-bromopyridine | Route B: Bromination of 2-Amino-3-nitropyridine |
| Starting Material Cost | Lower | Higher |
| Reagent Cost | Lower | Higher |
| Plausible Yield | Good (78-85% estimated) | Uncertain (likely lower) |
| Regioselectivity | Manageable with temperature control | Highly challenging |
| Key Challenge | Separation of 3- and 5-nitro isomers | Achieving C6 bromination |
| Safety Concerns | Concentrated acids | Liquid bromine |
| Overall Feasibility | Recommended | Less Favorable |
Conclusion and Expert Recommendation
Based on this comprehensive cost-benefit analysis, Route A: Nitration of 2-Amino-6-bromopyridine is the recommended synthetic strategy for the preparation of this compound.
The primary advantages of Route A are the lower cost of the starting material and the higher predicted yield based on analogous reactions. While the formation of the 5-nitro isomer is a potential issue, the regioselectivity of nitration on substituted pyridines is often manageable through careful control of reaction conditions, particularly temperature. The purification of the desired 3-nitro isomer from the 5-nitro isomer is generally achievable through standard chromatographic or crystallization techniques.
Conversely, Route B suffers from a more expensive starting material and, more critically, a significant and likely insurmountable regioselectivity problem. The directing effects of the amino and nitro groups strongly disfavor the formation of the desired 6-bromo product, making this route synthetically inefficient and likely to result in low yields of the target molecule, complicated by difficult purifications.
For researchers and drug development professionals, the choice of a synthetic route is a critical decision that impacts project timelines, budgets, and overall success. By carefully considering the factors outlined in this guide, scientists can make an informed decision that prioritizes efficiency, cost-effectiveness, and safety in the synthesis of the valuable intermediate, this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Amino-6-bromopyridine, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 5. 2-Amino-3-nitropyridine | 4214-75-9 [chemicalbook.com]
- 6. 2-Amino-3-nitropyridine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 9. ijssst.info [ijssst.info]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-3-nitropyridin-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 6-Bromo-3-nitropyridin-2-amine is a valuable reagent in synthetic chemistry and drug discovery, but its halogenated and nitrated pyridine structure necessitates a rigorous and compliant disposal process. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a deep understanding of the required procedures, fostering a culture of safety and compliance.
Hazard Identification: Understanding the Risk Profile
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as a hazardous substance.[1] Its primary risks stem from its acute toxicity and irritant properties. All waste containing this compound, including empty containers, contaminated labware, and reaction residues, must be treated as hazardous waste.[2]
The Globally Harmonized System (GHS) classifications for similar compounds provide a clear summary of the potential health effects. This data underscores the necessity of the stringent handling protocols outlined in this guide.
Table 1: GHS Hazard Classifications
| Hazard Class | GHS Classification | Source |
|---|---|---|
| Acute Toxicity, Oral | Category 4: Harmful if swallowed | [3][4] |
| Acute Toxicity, Dermal | Category 4: Harmful in contact with skin | [3][4] |
| Acute Toxicity, Inhalation | Category 4: Harmful if inhaled | [3][4] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation | [3][4][5] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation |[3][5] |
Core Directive: The Principle of Segregated Disposal
The foundational principle for disposing of this compound is that it must be managed as halogenated organic waste .[6] Halogenated compounds are subject to specific disposal regulations due to the potential formation of persistent and toxic byproducts, such as hydrogen bromide, during improper treatment or incineration.[7] Mixing this waste stream with non-halogenated organic waste complicates and significantly increases the cost of disposal, and is often a violation of institutional and federal regulations.[6]
Disposal must always be conducted through a licensed special waste disposal company, in consultation with your local waste authority and in accordance with all national and regional regulations.[7]
Pre-Disposal Safety: Engineering Controls and PPE
To mitigate the risks identified in Table 1, all handling and preparation of this compound for disposal must be performed with appropriate safety measures in place.
-
Engineering Controls : Always handle the compound and its waste within a certified chemical fume hood.[6][7] This is the primary engineering control to prevent the inhalation of dust or vapors.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.[5][8]
-
Personal Protective Equipment (PPE) : The minimum required PPE for handling this waste includes:
-
Gloves : Chemical-resistant gloves are mandatory. Butyl rubber or Viton® are often recommended for pyridine derivatives.[2] Always check the manufacturer's glove compatibility chart.
-
Eye Protection : Wear chemical splash goggles or safety glasses with side-shields.[2][7]
-
Protective Clothing : A standard, fully-buttoned laboratory coat is required to protect skin and clothing from contamination.[2][7]
-
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to ensure the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
-
Identify All Waste Streams : This includes un-used or expired pure compound, reaction mixtures, solutions, and all contaminated materials (e.g., weighing papers, pipette tips, vials, gloves, and absorbent pads).[2]
-
Segregate as Halogenated Waste : Crucially, all identified waste must be segregated into a designated "Halogenated Organic Waste" stream.[6] Do not mix with any other waste category, particularly non-halogenated solvents or aqueous waste.
Step 2: Waste Collection and Containment
Proper containment is essential to prevent environmental release and ensure safe transport.
-
Solid Waste : Collect solid this compound and contaminated disposables (gloves, weighing paper, etc.) in a clearly labeled, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) drum or pail.[6] Keep the container closed except when actively adding waste.[6]
-
Liquid Waste : For solutions containing the compound, use a dedicated, leak-proof, and shatter-resistant waste container clearly labeled for "Halogenated Organic Liquid Waste."[6]
-
Avoid Overfilling : Do not fill any waste container beyond 80% capacity. This headspace allows for vapor expansion and prevents spills.[6]
Step 3: Labeling and Storage
Clear communication of hazards is non-negotiable.
-
Labeling : Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.[8] The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other components. Clearly indicate the associated hazards (e.g., Toxic, Irritant).[2]
-
Storage : Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[2] The storage area must be away from heat, flames, sparks, and direct sunlight.[7][8]
-
Incompatible Materials : Ensure the waste is stored separately from incompatible materials, especially strong oxidizing agents and acids.[7][8]
Step 4: Managing Spills
Accidents require a prepared response to minimize exposure and environmental impact.
-
Small Spills : For minor spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[2] Sweep the mixture up and place it in a tightly closed, labeled container for disposal as hazardous waste.[7]
-
Large Spills : In the event of a large spill, evacuate the immediate area. Contact your institution's Environmental Health and Safety (EHS) department immediately.[2] Do not attempt to clean up a large spill without specialized training and equipment.
Step 5: Final Disposition
-
Professional Disposal : The final step is to arrange for the pickup and disposal of the waste through your institution's EHS department or a contracted licensed hazardous waste disposal company.[6][7]
-
Incineration : The typical disposal method for halogenated organic waste is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic combustion byproducts like hydrogen bromide.[9][10]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Bromo-2-nitropyridin-3-amine | C5H4BrN3O2 | CID 56587806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS#:84487-04-7 | Chemsrc [chemsrc.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comprehensive Guide to the Safe Handling of 6-Bromo-3-nitropyridin-2-amine
This document provides essential safety and logistical information for the handling and disposal of 6-Bromo-3-nitropyridin-2-amine (CAS No. 84487-04-7). The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, ensuring both personal safety and environmental responsibility.
Section 1: Understanding the Hazard Profile
This compound is a halogenated nitroaromatic amine, a class of compounds that warrants careful handling due to its potential health hazards. The primary risks associated with this compound are acute toxicity if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation.[1][2] A thorough understanding of its hazard profile is the foundation of a robust safety protocol.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H301, H302: Toxic or harmful if swallowed. |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[1][3] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[1] |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation.[1][3] |
This data is a synthesis from multiple sources for structurally similar compounds and should be treated as a comprehensive overview.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The rationale for each piece of equipment is directly linked to the chemical's hazardous properties.
| Body Part | Recommended Protection | Specification/Standard | Justification |
| Eyes/Face | Safety glasses with side-shields or goggles; face shield if splashing is a risk. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] | Protects against airborne particles and accidental splashes that can cause serious eye irritation. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). Long-sleeved laboratory coat. | Inspect gloves before use for any signs of degradation or puncture. | Prevents skin contact, which can be harmful and cause irritation. A lab coat provides a removable barrier for contaminated clothing.[5][6] |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator is recommended if dust is generated or ventilation is inadequate. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2][5] | Minimizes the risk of inhaling the compound, which is harmful and may cause respiratory irritation. |
| Body | Long-sleeved clothing or lab coat. | Wear appropriate protective clothing to prevent skin exposure.[4][5] | Provides an additional layer of protection against skin contact. |
It is crucial to inspect all PPE for integrity before each use and to remove it correctly to avoid cross-contamination.[7] Disposable gloves should be discarded after use in accordance with hazardous waste guidelines.[7]
Section 3: Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is paramount to minimize exposure and ensure a safe working environment.
3.1. Preparation:
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[6]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[4][8]
-
Gather Materials: Assemble all necessary PPE and inspect it for any damage. Have appropriate spill cleanup materials (e.g., inert absorbent material like sand) readily available.[6]
3.2. Handling:
-
Avoid Dust Formation: When handling the solid material, take care to avoid the formation of dust.[4][7]
-
Personal Hygiene: Wash hands thoroughly after handling the compound.[6] Do not eat, drink, or smoke in the laboratory area.[2][7]
-
Storage: Keep the container tightly closed when not in use.[4] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][6]
3.3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[2][6]
Section 4: Disposal Plan - Environmental Responsibility
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship.
4.1. Waste Identification and Segregation:
-
Identify Waste Streams: Clearly identify all waste containing this compound, including unused product, contaminated labware (pipette tips, gloves, etc.), and solutions.
-
Segregate Halogenated Waste: As a halogenated organic compound, it is crucial to segregate it into a designated "Halogenated Organic Waste" stream.[9] Mixing with non-halogenated waste can complicate and increase the cost of disposal.[9]
4.2. Waste Collection and Containment:
-
Solid Waste: Collect solid waste and contaminated materials in a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene - HDPE).[9] Keep the container closed at all times, except when adding waste.
-
Liquid Waste: For solutions, use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste."[9] Do not overfill containers; a general rule is to fill to no more than 80% capacity.[9]
4.3. Final Disposal: The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[9] In-lab chemical treatment is not advised without specific, validated protocols.
Section 5: Experimental Workflow Visualization
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 6-Bromo-2-nitropyridin-3-amine | C5H4BrN3O2 | CID 56587806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAS#:84487-04-7 | Chemsrc [chemsrc.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
